molecular formula C42H67NO15 B1668360 Carbomycin B CAS No. 21238-30-2

Carbomycin B

Cat. No.: B1668360
CAS No.: 21238-30-2
M. Wt: 826.0 g/mol
InChI Key: ZRNXEMIDBIPJDC-HLPDZUSBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbomycin B is an intermediate in the synthesis of Carbomycin, a macrolite antibiotic complex similar to Leucomycin and Erythromycin, produced by Stroptomyces halstedii.

Properties

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,11E,13E,16R)-4-acetyloxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H67NO15/c1-23(2)19-32(47)56-40-27(6)53-34(22-42(40,8)50)57-37-26(5)54-41(36(49)35(37)43(9)10)58-38-29(17-18-44)20-24(3)30(46)16-14-12-13-15-25(4)52-33(48)21-31(39(38)51-11)55-28(7)45/h12-14,16,18,23-27,29,31,34-41,49-50H,15,17,19-22H2,1-11H3/b13-12+,16-14+/t24-,25-,26-,27+,29+,31-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNXEMIDBIPJDC-HLPDZUSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC=CC(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C=C/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H67NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601024930
Record name Carbomycin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601024930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

826.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21238-30-2
Record name Carbomycin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021238302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbomycin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601024930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBOMYCIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H7K5W89FA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Isolation of Carbomycin B from Streptomyces halstedii: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbomycin B, a 16-membered macrolide antibiotic, is a significant natural product from Streptomyces halstedii. As an intermediate in the biosynthesis of the more abundant Carbomycin A, its isolation and characterization are crucial for understanding macrolide biosynthesis and for the potential development of novel antibiotic derivatives. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound, including detailed experimental protocols, quantitative data, and a depiction of the general regulatory pathways governing its production.

Introduction

The discovery of Carbomycin by Fred W. Tanner Jr. of Pfizer marked a significant advancement in the field of antibiotics.[1] This macrolide antibiotic is produced by the bacterium Streptomyces halstedii and exhibits inhibitory activity against Gram-positive bacteria.[2] this compound, also known as Magnamycin B, is a direct precursor to Carbomycin A in the biosynthetic pathway.[1][2] Understanding the production and isolation of this compound is essential for researchers aiming to harness the biosynthetic machinery of Streptomyces for the generation of new and improved therapeutic agents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₄₂H₆₇NO₁₅[2]
Molecular Weight 825.99 g/mol [2]
Appearance Colorless, optically active crystalline solid[1]
Basicity (pKb) 7.2[1]

Fermentation of Streptomyces halstedii for this compound Production

The production of this compound is achieved through submerged aerobic fermentation of a selected strain of Streptomyces halstedii.[3] The yield of Carbomycin can be influenced by the composition of the fermentation medium.[1]

Fermentation Medium

A representative fermentation medium for Carbomycin production is detailed below.[1]

ComponentConcentration (g/L)
Glucose10.0
Soybean Meal10.0
Sodium Chloride (NaCl)5.0
Calcium Carbonate (CaCO₃)1.0
Fermentation Conditions

Optimal production of Carbomycin is typically achieved under the following conditions.

ParameterValue
Incubation Time 120 hours
Temperature 28-30 °C
Agitation 200-250 rpm
Aeration Submerged aerobic conditions

Experimental Protocol: Isolation and Purification of this compound

The following protocol outlines the steps for the extraction and purification of this compound from the fermentation broth of Streptomyces halstedii.

Extraction
  • Mycelial Separation: At the end of the fermentation (120 hours), filter the broth at a low pH to remove the solid mycelial matter.[3]

  • pH Adjustment: Adjust the pH of the clarified fermentation broth to 6.5-7.5. For optimal extraction with chloroform, a pH of 6.5 is recommended.[1]

  • Solvent Extraction: Extract the aqueous broth with an equal volume of chloroform. Perform the extraction three times to ensure maximum recovery of this compound.[1]

  • Concentration: Combine the chloroform extracts and concentrate them under vacuum to yield a crude extract.

Purification
  • Preparative Thin-Layer Chromatography (TLC): The crude extract is further purified by preparative TLC to separate Carbomycin A and this compound.[1]

    • Stationary Phase: Silica gel plates.

    • Mobile Phase: A solvent system of ethanol-hexane-water in a 90:10:0.15 (v/v) ratio provides efficient separation.[1]

  • Crystallization: The band corresponding to this compound can be scraped from the TLC plate, eluted with a suitable solvent (e.g., methanol), and crystallized by the slow addition of water to the methanolic solution.[3] The resulting crystals are filtered, washed, and dried under vacuum.[3]

Quantitative Data

While specific yields for this compound are not extensively reported, a patent for Carbomycin purification reported a 60.5% yield of the antibiotic from the filtered broth.[3] Purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC).

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound. For the related Carbomycin A ([M+H]⁺ precursor m/z 842.4533), key fragments are observed at m/z 614, 615, and 423.[2]

Regulatory Pathways in Streptomyces

The biosynthesis of macrolide antibiotics like Carbomycin in Streptomyces is a complex process regulated by a hierarchy of genes. While the specific signaling pathway for this compound in S. halstedii is not detailed in the available literature, a generalized regulatory cascade for macrolide biosynthesis is presented below. This typically involves pathway-specific regulatory proteins, often encoded within the biosynthetic gene cluster, which control the expression of the structural genes.

Macrolide_Biosynthesis_Regulation Global_Regulators Global Regulatory Signals (e.g., nutrient limitation) Pleiotropic_Regulators Pleiotropic Regulators Global_Regulators->Pleiotropic_Regulators activate Pathway_Specific_Activator Pathway-Specific Activator Gene (e.g., SARP family) Pleiotropic_Regulators->Pathway_Specific_Activator activate transcription Activator_Protein Activator Protein Pathway_Specific_Activator->Activator_Protein translates to Biosynthetic_Genes Carbomycin Biosynthetic Genes (PKS, tailoring enzymes) Activator_Protein->Biosynthetic_Genes binds & activates transcription Carbomycin_B This compound Biosynthetic_Genes->Carbomycin_B synthesize

Caption: Generalized regulatory cascade for macrolide biosynthesis in Streptomyces.

Experimental Workflow

The overall workflow for the discovery and isolation of this compound from Streptomyces halstedii can be summarized in the following diagram.

Carbomycin_B_Isolation_Workflow Start Start: S. halstedii culture Fermentation Fermentation (120h, 28-30°C) Start->Fermentation Filtration Filtration (low pH) Fermentation->Filtration pH_Adjustment pH Adjustment to 6.5 Filtration->pH_Adjustment Extraction Solvent Extraction (Chloroform) pH_Adjustment->Extraction Concentration Concentration (in vacuo) Extraction->Concentration Purification Preparative TLC Concentration->Purification Crystallization Crystallization Purification->Crystallization Final_Product Pure this compound Crystallization->Final_Product

Caption: Workflow for the isolation and purification of this compound.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Carbomycin B

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carbomycin B, also known as Magnamycin B, is a 16-membered macrolide antibiotic produced by the bacterium Streptomyces halstedii. As a member of the macrolide class, it is characterized by a large lactone ring to which deoxy sugars are attached. This compound is an intermediate in the biosynthesis of Carbomycin A.[1] This class of antibiotics is of significant interest to researchers and drug development professionals due to its potent activity against Gram-positive bacteria and certain Mycoplasma strains.[2][3] Carbomycins function by inhibiting bacterial protein synthesis. The initial structural proposal for the related Carbomycin A (Magnamycin) was put forth by the Nobel laureate R.B. Woodward in 1957 and was subsequently revised by Woodward in 1965.[2][3][4] This guide provides a detailed overview of the chemical structure and stereochemistry of this compound, its mechanism of action, and the experimental methodologies used for its structural elucidation.

Chemical Structure and Stereochemistry

The chemical structure of this compound is complex, featuring a 16-membered lactone ring, multiple chiral centers, and two attached sugar moieties: D-mycaminose and L-mycarose.

Core Macrolide Structure

The aglycone core of this compound is a 16-membered lactone ring with a conjugated diene system and an epoxide. The stereochemistry of the numerous chiral centers in the macrolide ring is crucial for its biological activity.

Appended Sugars

Two deoxy sugars are glycosidically linked to the macrolide ring:

  • D-Mycaminose: An amino sugar attached to the C5 position of the lactone ring.

  • L-Mycarose: A neutral sugar attached to the D-mycaminose moiety. An isovalerate group is esterified to the 4''-hydroxyl group of the L-mycarose sugar.

Structural Distinction from Carbomycin A

This compound is a precursor to Carbomycin A. The primary structural difference between the two compounds is at the C9 position of the macrolide ring. In this compound, this position is a ketone (C=O), whereas in Carbomycin A, it is reduced to a hydroxyl group (-OH).

Quantitative Structural Data
PropertyValueSource
Molecular Formula C42H67NO15MedKoo Biosciences
Molecular Weight 825.99 g/mol MedKoo Biosciences
Exact Mass 825.4511MedKoo Biosciences
Elemental Analysis C: 61.07%, H: 8.18%, N: 1.70%, O: 29.05%MedKoo Biosciences

Stereochemical Descriptors:

  • IUPAC Name: (2S,3S,4R,6S)-6-(((2R,3S,4R,5R,6S)-6-(((4R,5S,6S,7R,9R,11E,13E,16R)-4-acetoxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)oxacyclohexadeca-11,13-dien-6-yl)oxy)-4-(dimethylamino)-5-hydroxy-2-methyltetrahydro-2H-pyran-3-yl)oxy)-4-hydroxy-2,4-dimethyltetrahydro-2H-pyran-3-yl 3-methylbutanoate[1]

  • SMILES: C[C@@H]1C/C=C/C=C/C(--INVALID-LINK--C--INVALID-LINK----INVALID-LINK----INVALID-LINK--C)--INVALID-LINK--(O)--INVALID-LINK--C)=O)--INVALID-LINK--O3)--INVALID-LINK--O2)--INVALID-LINK----INVALID-LINK--=O)CC(O1)=O)=O[1]

Experimental Protocols for Structural Elucidation

The determination of the complex structure of macrolide antibiotics like this compound relies on a combination of spectroscopic and chemical methods. While the specific experimental details from Woodward's 1965 publication are not widely accessible, the general methodologies employed for such structure elucidation are well-established.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the constitution and stereochemistry of organic molecules.

Typical Protocol for 1D and 2D NMR Analysis of a Macrolide Antibiotic:

  • Sample Preparation: A few milligrams of the purified antibiotic are dissolved in a deuterated solvent (e.g., CDCl3, CD3OD, or DMSO-d6). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.

  • 1D NMR Spectroscopy:

    • ¹H NMR: Provides information on the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling.

    • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment (e.g., C=O, C=C, C-O, C-N, C-C).

  • 2D NMR Spectroscopy: These experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry and conformation of the molecule.

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.

General Protocol for Small Molecule X-ray Crystallography:

  • Crystallization: High-quality single crystals of the compound are grown from a supersaturated solution. This is often the most challenging step and involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which a molecular model is built. This model is then refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.

Biosynthesis of Carbomycin

The biosynthesis of this compound is a complex process orchestrated by a Type I polyketide synthase (PKS) and subsequent tailoring enzymes. The carbomycin biosynthetic gene cluster from Streptomyces thermotolerans has been identified.[5] The lactone ring is assembled from acetate and propionate units.[2]

G Simplified Biosynthesis of this compound Acetate Acetate units PKS Polyketide Synthase (PKS) Acetate->PKS Propionate Propionate unit Propionate->PKS Polyketide Linear Polyketide Chain PKS->Polyketide Cyclization Cyclization & Thioesterase Action Polyketide->Cyclization Aglycone This compound Aglycone Cyclization->Aglycone Glycosylation1 Glycosylation with D-mycaminose Aglycone->Glycosylation1 Glycosylation2 Glycosylation with L-mycarose Glycosylation1->Glycosylation2 Acylation Isovaleryl Transferase Glycosylation2->Acylation CarbomycinB This compound Acylation->CarbomycinB

Caption: Simplified overview of the this compound biosynthetic pathway.

Mechanism of Action

This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Specifically, it binds to the nascent peptide exit tunnel (NPET), physically obstructing the passage of newly synthesized polypeptides. The disaccharide side chain extends towards the peptidyl transferase center (PTC), interfering with the proper positioning of the A-site tRNA.[6] A key feature of the interaction of 16-membered macrolides like carbomycin is the formation of a reversible covalent bond between the aldehyde group at C10 and the N6 of adenine A2103 (A2062 in E. coli) in the 23S rRNA.[6]

G Mechanism of Action of this compound cluster_ribosome 50S Ribosomal Subunit NPET Nascent Peptide Exit Tunnel (NPET) Block Blockage of Polypeptide Egress NPET->Block PTC Peptidyl Transferase Center (PTC) A2103 Adenine 2103 (23S rRNA) CovalentBond Reversible Covalent Bond Formation A2103->CovalentBond CarbomycinB This compound CarbomycinB->NPET Binds to CarbomycinB->A2103 Interacts with aldehyde group Polypeptide Nascent Polypeptide Chain Polypeptide->Block Cannot pass through Inhibition Inhibition of Protein Synthesis Block->Inhibition

Caption: this compound blocks the ribosomal exit tunnel, inhibiting protein synthesis.

Conclusion

This compound is a structurally complex macrolide antibiotic with a well-defined stereochemistry that is essential for its biological function. While the complete experimental data from its initial structure elucidation are not easily accessible, the application of modern spectroscopic and crystallographic techniques provides a clear understanding of its three-dimensional architecture. Its mechanism of action, involving the obstruction of the ribosomal exit tunnel, presents a clear target for the development of new antibacterial agents. The elucidation of its biosynthetic pathway also opens avenues for synthetic biology approaches to generate novel macrolide derivatives with improved therapeutic properties. This guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Carbomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomycin B, also known as Magnamycin B, is a macrolide antibiotic produced by the bacterium Streptomyces halstedii. As a member of the 16-membered macrolide family, it exhibits activity primarily against Gram-positive bacteria. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, its mechanism of action, and generalized experimental protocols for its characterization.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These values have been compiled from various scientific sources.

PropertyValueCitation(s)
Molecular Formula C₄₂H₆₇NO₁₅[1]
Molecular Weight 825.99 g/mol [1]
Appearance Solid powder[1]
Melting Point 141-144 °C (decomposes)
Solubility Soluble in DMSO[1]
UV Absorption Maxima (λmax) 278 nm
pKa Data not available
1H NMR Data Data not publicly available
13C NMR Data Data not publicly available
FT-IR Data Data not publicly available

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not widely published. The following sections provide generalized methodologies for determining the key physical and chemical properties of macrolide antibiotics.

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range often indicates the presence of impurities.

Principle: The capillary melting point method involves heating a small, powdered sample in a sealed capillary tube and observing the temperature range over which the substance melts.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of dry this compound powder is placed in a mortar and finely ground.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of material enters the tube. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of packed sample is obtained.

  • Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady rate (e.g., 10-20 °C/minute) for a rapid preliminary determination.

  • Observation: The temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire solid phase has liquefied (clear point) are recorded.

  • Refined Measurement: The apparatus is allowed to cool. A fresh sample is then heated rapidly to about 15-20 °C below the approximate melting point observed in the preliminary run. The heating rate is then reduced to 1-2 °C/minute to allow for accurate determination of the melting range.[2][3][4]

Solubility Profile Determination

Determining the solubility of a potential drug candidate in various solvents is essential for formulation development and understanding its pharmacokinetic properties.

Principle: The equilibrium solubility is determined by adding an excess of the solid compound to a known volume of solvent, allowing the system to reach equilibrium, and then measuring the concentration of the dissolved compound in the supernatant.

Apparatus:

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Vials or flasks

  • Analytical balance

Procedure:

  • Solvent Selection: A range of pharmaceutically relevant solvents (e.g., water, ethanol, DMSO, various buffers at different pH values) are chosen.

  • Sample Preparation: An excess amount of this compound is added to a known volume of each solvent in a vial. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

  • Equilibration: The vials are sealed and placed in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C). The mixture is agitated for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[5][6]

  • Phase Separation: The samples are centrifuged at high speed to pellet the undissolved solid.

  • Concentration Analysis: A known volume of the clear supernatant is carefully removed and diluted as necessary. The concentration of this compound in the diluted solution is then determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[5]

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

pKa Determination

The acid dissociation constant (pKa) is a critical parameter that influences a drug's solubility, absorption, distribution, and excretion.

Principle: Potentiometric titration is a common method for determining the pKa of a compound. It involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added incrementally. The pKa can be determined from the inflection point of the resulting titration curve.[2][7][8]

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker or titration vessel

Procedure:

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol) to ensure solubility. The ionic strength of the solution is usually kept constant by adding a neutral salt (e.g., KCl).[7][9]

  • Titration: The solution is placed in the titration vessel with the pH electrode and stir bar. The titrant (e.g., 0.1 M HCl or 0.1 M NaOH) is added in small, precise increments from the burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are determined from the inflection point(s) of the curve. The pKa value corresponds to the pH at the half-equivalence point. The first or second derivative of the titration curve can be used to accurately locate the inflection points.[2][8]

UV-Vis Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a compound's electronic structure.

Apparatus:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Solvent Selection: A solvent that dissolves this compound and is transparent in the UV-Vis region of interest (e.g., ethanol, methanol, or a suitable buffer) is chosen.

  • Sample Preparation: A series of standard solutions of this compound of known concentrations are prepared.

  • Spectral Scan: The UV-Vis spectrum of a sample solution is recorded over a relevant wavelength range (e.g., 200-400 nm) to determine the λmax.

  • Quantitative Analysis: The absorbance of each standard solution is measured at the λmax. A calibration curve of absorbance versus concentration is plotted. The molar absorptivity (ε) can be calculated from the slope of the calibration curve according to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration).[10][11]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

Apparatus:

  • FT-IR spectrometer (e.g., with an ATR accessory)

Procedure:

  • Sample Preparation: A small amount of dry, solid this compound is placed directly on the ATR crystal of the FT-IR spectrometer. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition: The FT-IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet is also recorded and subtracted from the sample spectrum.[5][12][13][14][15][16][17]

  • Spectral Analysis: The absorption bands in the spectrum are assigned to specific functional groups based on their characteristic frequencies, intensities, and shapes. For this compound, one would expect to see characteristic peaks for O-H (hydroxyl), C-H (alkyl), C=O (ester, ketone, aldehyde), C-O (ether, ester), and C-N (amine) functional groups.

Mechanism of Action

This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][9][18][19][20][21][22][23] This binding occurs within the peptide exit tunnel, near the peptidyl transferase center (PTC). By physically obstructing the tunnel, this compound prevents the elongation of the nascent polypeptide chain.[1][19][20][21] This leads to the premature dissociation of peptidyl-tRNA from the ribosome, ultimately halting protein synthesis and inhibiting bacterial growth.[9]

G cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Peptide_Exit_Tunnel Peptide Exit Tunnel Protein_Synthesis Protein Synthesis (Elongation) 50S_Subunit->Protein_Synthesis Blocks Tunnel 30S_Subunit 30S Subunit PTC Peptidyl Transferase Center (PTC) Carbomycin_B This compound Carbomycin_B->50S_Subunit Binds to Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to Binding Binding Inhibition Inhibition

Figure 1. Mechanism of protein synthesis inhibition by this compound.

Signaling Pathways

Current literature does not describe a specific signaling pathway that is modulated by this compound. Its primary mechanism of action is the direct inhibition of a fundamental cellular process, protein synthesis, rather than the modulation of a signaling cascade. Research on the effects of macrolides on bacterial communication systems, such as quorum sensing, is ongoing, but specific data for this compound in this context is limited.[10][24][25][26][27][28]

Conclusion

This compound is a macrolide antibiotic with a well-established mechanism of action involving the inhibition of bacterial protein synthesis. While its basic physical and chemical properties are documented, a comprehensive public repository of its spectral data (NMR, FT-IR) and detailed, specific experimental protocols for its characterization are currently lacking. The generalized methods provided in this guide offer a starting point for researchers and drug development professionals seeking to work with this compound. Further research to fully characterize this compound and explore its potential secondary effects on bacterial signaling pathways would be of significant value to the scientific community.

References

Unraveling the Molecular Siege: A Technical Guide to Carbomycin B's Mechanism of Action on Bacterial Ribosomes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antibiotic resistance, a deep understanding of the mechanisms by which existing antibiotics inhibit bacterial growth is paramount for the development of next-generation therapeutics. This technical guide provides a comprehensive overview of the mechanism of action of Carbomycin B, a 16-membered macrolide antibiotic, on bacterial ribosomes. Tailored for researchers, scientists, and drug development professionals, this document delves into the core of this compound's inhibitory activity, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Executive Summary

This compound, a member of the macrolide family of antibiotics, exerts its bacteriostatic effect by targeting the bacterial 70S ribosome, the essential machinery for protein synthesis. Its primary mechanism of action involves binding to the nascent peptide exit tunnel (NPET) of the 50S large ribosomal subunit. This binding event, facilitated by specific interactions with 23S ribosomal RNA (rRNA) and ribosomal proteins, ultimately leads to the inhibition of protein elongation. A key structural feature of this compound, its disaccharide moiety, plays a critical role in sterically hindering the peptidyl transferase center (PTC), thereby preventing the formation of peptide bonds. This guide will explore the intricacies of this mechanism, providing a foundational understanding for future research and drug design.

Mechanism of Action: A Multi-faceted Inhibition

The inhibitory effect of this compound on bacterial protein synthesis is not a simple blockade but a sophisticated molecular siege involving precise interactions and conformational consequences.

Binding Site within the Nascent Peptide Exit Tunnel

This compound binds within the NPET of the 50S ribosomal subunit, a channel through which newly synthesized polypeptide chains emerge from the ribosome.[1][2][3][4] This strategic location places it in close proximity to the peptidyl transferase center (PTC), the catalytic heart of the ribosome responsible for peptide bond formation.[2][5][6][7]

Key molecular interactions stabilize the binding of this compound:

  • 23S rRNA: The antibiotic interacts with specific nucleotides of the 23S rRNA. Notably, the common binding site for macrolides is around nucleotide A2058 (E. coli numbering).[5][6] The presence of a mycarose sugar on this compound's disaccharide moiety leads to effects on nucleotide U2506 in the central loop of domain V.[5][6] Additionally, a mycinose moiety can interact with hairpin 35 in domain II, specifically at position A752.[5]

  • Ribosomal Proteins: Photoaffinity labeling and covalent binding studies have implicated several ribosomal proteins in the macrolide binding site. Protein L27 appears to be a major interaction partner for Carbomycin A, a closely related compound, with other proteins such as L2, L8, and S12 also being involved.[8][9]

Inhibition of the Peptidyl Transferase Center

The defining feature of 16-membered macrolides like this compound is the presence of a disaccharide at position 5 of the lactone ring.[5][6] This disaccharide, particularly the mycarose moiety, extends into the PTC and is essential for the inhibition of peptide bond formation.[5][6] The isobutyrate extension on the C5-disaccharide of Carbomycin A, a similar macrolide, has been shown to physically collide with the aminoacyl-tRNA (aa-tRNA) in the A-site, thereby completely inhibiting the peptidyl transferase reaction.[10] It is highly probable that this compound employs a similar steric hindrance mechanism.

Context-Specific Translation Stalling

The inhibitory action of macrolides is not uniform across all translated sequences. The nature of the nascent polypeptide chain within the exit tunnel can modulate the antibiotic's effect, a phenomenon known as context-specific inhibition.[11][12][13][14][15] Specific amino acid sequences in the nascent peptide can enhance or reduce the stalling of the ribosome by the antibiotic. While specific data for this compound is limited, this general mechanism for macrolides suggests that this compound's efficacy may also be influenced by the proteome of the target bacterium.

Quantitative Data

ParameterAntibioticValueOrganism/SystemReference
Binding Affinity (Kd) Erythromycin4.9 ± 0.6 nMS. pneumoniae ribosomes[16]
Solithromycin5.1 ± 1.1 nMS. pneumoniae ribosomes[16]
IC50 (Protein Synthesis) Multiple AntibioticsVariousMultiple Microorganisms[17]

Note: IC50 values are highly dependent on the specific assay conditions and the bacterial species being tested. The provided reference contains a table of IC50 values for various antibiotics against different microorganisms, which can serve as a comparative guide.

Experimental Protocols

The following are detailed methodologies for key experiments to study the mechanism of action of this compound on bacterial ribosomes. These protocols are adapted from established methods for studying antibiotic-ribosome interactions.

In Vitro Translation Inhibition Assay

This assay is used to determine the concentration of this compound required to inhibit protein synthesis by 50% (IC50).

Principle: An in vitro transcription-translation system is used to synthesize a reporter protein (e.g., luciferase or a fluorescent protein). The activity of the reporter protein is measured in the presence of varying concentrations of this compound to determine the extent of inhibition.[1][18][19]

Protocol:

  • Reaction Setup:

    • Prepare a master mix containing a commercial in vitro transcription-translation system (e.g., PURExpress®), the DNA template encoding the reporter protein, and all necessary buffers and reagents as per the manufacturer's instructions.

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

    • Add the this compound dilutions to the reaction mixtures. Include a no-antibiotic control and a no-template control.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation.

  • Detection:

    • If using a luciferase reporter, add the luciferase substrate and measure the luminescence using a luminometer.

    • If using a fluorescent protein reporter, measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Plot the reporter activity against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Toeprinting Assay

This assay is used to map the precise location of ribosome stalling on an mRNA template induced by this compound.

Principle: A ribosome is allowed to translate an mRNA template in the presence of this compound. When the ribosome stalls, its position is identified by primer extension using a radiolabeled or fluorescently labeled DNA primer that is complementary to a downstream sequence on the mRNA. The reverse transcriptase will stop at the edge of the stalled ribosome, generating a truncated cDNA product (the "toeprint"). The size of this product reveals the exact stalling site.[2][20][21][22][23][24]

Protocol:

  • Template Preparation: Prepare a linear DNA template containing a T7 promoter, a ribosome binding site, the coding sequence of interest, and a primer binding site downstream of the coding sequence.

  • In Vitro Transcription-Translation:

    • Set up a coupled in vitro transcription-translation reaction with the DNA template.

    • Add this compound at a concentration known to inhibit translation. Include a no-antibiotic control.

    • Incubate the reaction at 37°C to allow for translation and ribosome stalling.

  • Primer Annealing: Add the labeled DNA primer to the reaction and anneal it to the mRNA by heating and gradual cooling.

  • Primer Extension:

    • Add reverse transcriptase and dNTPs to the reaction.

    • Incubate to allow the synthesis of cDNA.

  • Analysis:

    • Stop the reaction and purify the cDNA products.

    • Resolve the cDNA products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from the same DNA template.

    • The position of the toeprint band relative to the sequencing ladder indicates the codon at which the ribosome has stalled.

Ribosome Profiling

This high-throughput sequencing technique provides a genome-wide snapshot of ribosome positions in response to this compound treatment.

Principle: Bacteria are treated with this compound to stall translating ribosomes. The cells are then lysed, and the mRNA that is protected by the ribosomes is isolated. These ribosome-protected fragments (RPFs) are then sequenced and mapped to the bacterial genome to reveal the locations and density of stalled ribosomes.[11][25][26][27][28]

Protocol:

  • Cell Culture and Treatment:

    • Grow a bacterial culture to mid-log phase.

    • Treat the culture with a sub-lethal concentration of this compound for a short period to induce ribosome stalling. An untreated culture serves as a control.

  • Harvesting and Lysis: Rapidly harvest the cells and lyse them under conditions that preserve ribosome-mRNA complexes.

  • Nuclease Digestion: Treat the lysate with a nuclease (e.g., micrococcal nuclease) to digest any mRNA not protected by ribosomes.

  • Ribosome Isolation: Isolate the monosomes (single ribosomes) by sucrose gradient centrifugation or size exclusion chromatography.

  • Footprint Extraction: Extract the mRNA fragments (footprints) from the isolated ribosomes.

  • Library Preparation and Sequencing:

    • Ligate adapters to the 3' and 5' ends of the footprints.

    • Perform reverse transcription to generate a cDNA library.

    • Amplify the cDNA library by PCR.

    • Sequence the library using a high-throughput sequencing platform.

  • Data Analysis:

    • Trim the adapter sequences from the raw sequencing reads.

    • Align the footprint reads to the bacterial genome.

    • Analyze the distribution and density of footprints to identify genes and specific codons where this compound causes ribosome stalling.

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

CarbomycinB_Mechanism cluster_ribosome Bacterial 70S Ribosome cluster_50S_details 50S Subunit Details 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit Carbomycin_B This compound NPET Nascent Peptide Exit Tunnel (NPET) Carbomycin_B->NPET Binds to PTC Peptidyl Transferase Center (PTC) Carbomycin_B->PTC Disaccharide moiety sterically hinders 23S_rRNA 23S rRNA (A2058, U2506, A752) Carbomycin_B->23S_rRNA Interacts with Ribosomal_Proteins Ribosomal Proteins (L27, L2, L8, S12) Carbomycin_B->Ribosomal_Proteins Interacts with Peptide_Elongation Peptide Elongation Carbomycin_B->Peptide_Elongation Inhibits NPET->PTC Proximity PTC->Peptide_Elongation Catalyzes Inhibition Inhibition of Protein Synthesis

Figure 1. Mechanism of action of this compound on the bacterial ribosome.

Toeprinting_Workflow Start Start IVTT In Vitro Transcription/ Translation with this compound Start->IVTT Stalling Ribosome Stalls IVTT->Stalling Primer_Anneal Anneal Labeled Primer Stalling->Primer_Anneal Primer_Extend Primer Extension with Reverse Transcriptase Primer_Anneal->Primer_Extend Toeprint Generation of Truncated cDNA (Toeprint) Primer_Extend->Toeprint Analysis Gel Electrophoresis and Analysis Toeprint->Analysis End Identify Stalling Site Analysis->End

Figure 2. Experimental workflow for the toeprinting assay.

Ribosome_Profiling_Workflow Start Start Treatment Treat Bacteria with This compound Start->Treatment Lysis Cell Lysis Treatment->Lysis Nuclease Nuclease Digestion Lysis->Nuclease Isolation Isolate Monosomes Nuclease->Isolation Extraction Extract Ribosome-Protected Fragments (RPFs) Isolation->Extraction Library_Prep Library Preparation Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Analysis Data Analysis and Mapping to Genome Sequencing->Analysis End Identify Genome-Wide Stalling Sites Analysis->End

References

An In-depth Technical Guide to the Biosynthesis of Carbomycin B in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomycin B, a member of the 16-membered macrolide antibiotic family, is a polyketide natural product synthesized by various species of the genus Streptomyces, most notably Streptomyces halstedii and Streptomyces thermotolerans. These compounds exhibit a broad spectrum of activity against Gram-positive bacteria. The intricate molecular architecture of this compound is assembled through a complex and highly regulated biosynthetic pathway, involving a Type I polyketide synthase (PKS) system and a series of post-PKS tailoring enzymes. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic organization, enzymatic steps, regulatory mechanisms, and key experimental methodologies used to elucidate this fascinating molecular assembly line.

This compound Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis is encoded within a large biosynthetic gene cluster (BGC) spanning approximately 40 to 70 kb in the Streptomyces genome.[1][2] This cluster contains around 30 open reading frames (ORFs) that code for the PKS machinery, tailoring enzymes, regulatory proteins, and resistance mechanisms.[3] A partial organization of the carbomycin BGC from S. thermotolerans has been characterized, revealing a complex arrangement of genes responsible for the synthesis and modification of the macrolide core and its appended deoxy sugars.[4]

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster

Gene/ORFProposed FunctionReference(s)
PKS Genes Responsible for the assembly of the 16-membered macrolactone ring from acetate and propionate precursors. The specific gene names and modular organization are analogous to other 16-membered macrolide PKS systems.[5]
carA Carbomycin resistance gene.[6]
acyA 3-O-acyltransferase; catalyzes the acylation of the mycaminose sugar.[6]
carE 4"-O-isovaleryltransferase; responsible for the addition of the isovaleryl group to the mycarose sugar, a key step in the formation of this compound.[7]
ORF-A Cytochrome P450 monooxygenase; involved in the epoxidation of this compound to Carbomycin A.[6]
ORF-B Putative 4-O-methyltransferase.[6]
acyB2 Pathway-specific positive transcriptional regulator.[3]
cbmR Transcriptional regulator with dual positive and negative regulatory functions.[3]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

  • Polyketide Backbone Synthesis: The 16-membered macrolactone ring of this compound is assembled by a Type I PKS. This large, multi-enzyme complex functions as an assembly line, catalyzing the sequential condensation of extender units onto a starter unit. The backbone of carbomycin is derived from one propionate and seven acetate units. The PKS is organized into modules, with each module responsible for one cycle of chain elongation and modification. Each module typically contains a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), may be present in a module to modify the growing polyketide chain. The final polyketide chain is released from the PKS, often with concomitant cyclization to form the macrolactone ring.

  • Deoxysugar Biosynthesis and Attachment: this compound contains two deoxy sugars, D-mycaminose and L-mycarose, which are crucial for its biological activity. The biosynthetic pathways for these sugars are encoded by genes within the BGC and involve a series of enzymatic modifications of glucose-1-phosphate. Once synthesized, these sugars are attached to the macrolactone core by specific glycosyltransferases.

  • Post-PKS Tailoring Modifications: Following the formation of the glycosylated macrolactone intermediate, a series of tailoring reactions occur to yield the final this compound molecule. These modifications are catalyzed by enzymes encoded within the BGC and include hydroxylation, methylation, and acylation. A key tailoring step in this compound biosynthesis is the acylation of the mycarose sugar with an isovaleryl group, a reaction catalyzed by the CarE acyltransferase.[7]

Carbomycin_B_Biosynthesis_Pathway cluster_PKS Polyketide Backbone Synthesis (Type I PKS) cluster_sugars Deoxysugar Biosynthesis & Glycosylation cluster_tailoring Post-PKS Tailoring Propionyl_CoA Propionyl-CoA (Starter) PKS_modules PKS Assembly Line (Multiple Modules) Propionyl_CoA->PKS_modules Malonyl_CoA Malonyl-CoA (Extender) Malonyl_CoA->PKS_modules Macrolactone 16-Membered Macrolactone PKS_modules->Macrolactone Chain Elongation & Cyclization Glycosylated_Intermediate Glycosylated Macrolactone Macrolactone->Glycosylated_Intermediate Glycosylation Glucose_1_P Glucose-1-Phosphate Mycaminose_path Mycaminose Biosynthesis Glucose_1_P->Mycaminose_path Mycarose_path Mycarose Biosynthesis Glucose_1_P->Mycarose_path TDP_Mycaminose TDP-D-Mycaminose Mycaminose_path->TDP_Mycaminose TDP_Mycarose TDP-L-Mycarose Mycarose_path->TDP_Mycarose Glycosyltransferases Glycosyltransferases TDP_Mycaminose->Glycosyltransferases TDP_Mycarose->Glycosyltransferases Glycosyltransferases->Glycosylated_Intermediate Acyltransferase_acyA 3-O-Acyltransferase (acyA) Glycosylated_Intermediate->Acyltransferase_acyA Acyltransferase_carE 4''-O-Isovaleryltransferase (carE) Acyltransferase_acyA->Acyltransferase_carE Carbomycin_B This compound Acyltransferase_carE->Carbomycin_B Isovaleryl group addition

Caption: Overview of the this compound biosynthetic pathway.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level by pathway-specific regulatory proteins encoded within the BGC. Two key regulators have been identified in S. thermotolerans: AcyB2 and CbmR.[3]

  • AcyB2: This protein acts as a positive regulator. Overexpression of the acyB2 gene leads to a significant increase in carbomycin production.[3]

  • CbmR: This regulator exhibits a dual function. At low expression levels, it acts as a positive regulator, while at high expression levels, it represses carbomycin biosynthesis.[3]

The interplay between these regulators ensures that carbomycin production is coordinated with the physiological state of the cell.

Regulatory_Network AcyB2 AcyB2 Carbomycin_BGC Carbomycin Biosynthetic Genes AcyB2->Carbomycin_BGC Activates CbmR CbmR CbmR->Carbomycin_BGC Activates (low conc.) Represses (high conc.) Carbomycin_B_Production This compound Production Carbomycin_BGC->Carbomycin_B_Production

Caption: Simplified regulatory network of this compound biosynthesis.

Key Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a variety of molecular genetics and biochemical techniques. Below are outlines of key experimental protocols.

Gene Disruption via PCR-Targeted Gene Replacement

This method is used to inactivate a specific gene to study its function.

  • Construct a Disruption Cassette: A DNA fragment containing an antibiotic resistance gene (e.g., apramycin resistance) is amplified by PCR. The primers used for this PCR contain flanking regions that are homologous to the sequences immediately upstream and downstream of the target gene.[8]

  • Prepare Competent Cells: Streptomyces spores are germinated and treated to make them competent for DNA uptake.

  • Transformation: The disruption cassette is introduced into the competent Streptomyces cells, typically via protoplast transformation or conjugation.[1]

  • Homologous Recombination: Inside the cell, the homologous flanking regions of the disruption cassette facilitate a double-crossover event with the chromosome, replacing the target gene with the resistance cassette.

  • Selection and Verification: Transformants are selected on media containing the corresponding antibiotic. Successful gene replacement is confirmed by PCR and Southern blot analysis.

Gene_Disruption_Workflow start Start: Target Gene in Streptomyces Chromosome step1 1. PCR Amplification of Disruption Cassette (Resistance Gene + Homology Arms) start->step1 step2 2. Transformation into Streptomyces (e.g., Protoplast Transformation) step1->step2 step3 3. Homologous Recombination (Double Crossover) step2->step3 step4 4. Selection on Antibiotic Media step3->step4 end Result: Gene-Disrupted Mutant step4->end

Caption: Workflow for PCR-targeted gene disruption in Streptomyces.

Heterologous Expression of Biosynthetic Genes

This technique involves expressing genes from the carbomycin producer in a more genetically tractable host, such as Streptomyces lividans, to characterize gene function.[9][10]

  • Cloning: The gene or gene cluster of interest is cloned into an E. coli-Streptomyces shuttle vector.

  • Transformation of E. coli : The shuttle vector is first introduced into an E. coli strain (e.g., ET12567/pUZ8002) that facilitates intergeneric conjugation.

  • Conjugation: The E. coli donor strain is mixed with the recipient Streptomyces lividans strain on a suitable medium to allow for plasmid transfer via conjugation.

  • Selection of Exconjugants: S. lividans cells that have received the plasmid are selected on media containing an appropriate antibiotic.

  • Analysis of Metabolites: The heterologous host is cultured, and the fermentation broth is analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the production of new metabolites.

Quantitative Analysis of this compound Production

HPLC-MS is a powerful technique for the quantification of macrolide antibiotics in fermentation broths.[11][12]

  • Sample Preparation: The Streptomyces fermentation broth is centrifuged to remove cells. The supernatant is then extracted with an organic solvent (e.g., ethyl acetate). The organic phase is collected and evaporated to dryness. The residue is redissolved in a suitable solvent for HPLC analysis.

  • HPLC Separation: The extracted sample is injected onto a reverse-phase HPLC column (e.g., C18). A gradient of solvents (e.g., acetonitrile and water with a modifying agent) is used to separate the components of the extract.

  • Mass Spectrometry Detection: The eluent from the HPLC is introduced into a mass spectrometer. The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of this compound and its fragments, allowing for sensitive and specific detection and quantification.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to a standard curve generated with known concentrations of purified this compound.

Table 2: Example HPLC-MS Parameters for Macrolide Analysis

ParameterValue
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Linear gradient from 10% to 90% B over 15 minutes
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for specific m/z of this compound

Conclusion

The biosynthesis of this compound in Streptomyces is a testament to the complex and elegant chemistry performed by microorganisms. A deep understanding of this pathway, from the genetic organization of the BGC to the intricate enzymatic reactions and regulatory networks, is crucial for researchers and drug development professionals. The experimental methodologies outlined in this guide provide a framework for further investigation and manipulation of this pathway, opening avenues for the generation of novel macrolide antibiotics with improved therapeutic properties through synthetic biology and metabolic engineering approaches. The continued exploration of the carbomycin biosynthetic machinery holds significant promise for the discovery and development of new anti-infective agents.

References

In-Depth Technical Guide: The Antibacterial Spectrum of Carbomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomycin B, a member of the macrolide class of antibiotics, is a polyketide synthesized by various Streptomyces species. Like other macrolides, its primary mechanism of action involves the inhibition of bacterial protein synthesis. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, including its mechanism of action, methodologies for its assessment, and available data on its activity against a range of bacterial species.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its bacteriostatic effect by targeting the bacterial ribosome, specifically the 50S large subunit. The binding of this compound to the 23S rRNA component of the 50S subunit physically obstructs the nascent peptide exit tunnel. This steric hindrance prevents the elongation of the polypeptide chain beyond a few amino acids, leading to the premature dissociation of peptidyl-tRNA from the ribosome. The accumulation of these truncated peptidyl-tRNAs ultimately halts protein synthesis, thereby inhibiting bacterial growth.

cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit Peptide_Exit_Tunnel Nascent Peptide Exit Tunnel 30S_subunit 30S Subunit mRNA mRNA A_site A-site P_site P-site A_site->P_site Translocation E_site E-site (Exit) P_site->E_site Translocation P_site->Peptide_Exit_Tunnel Protein_Elongation Protein Chain Elongation P_site->Protein_Elongation Peptide bond formation Inhibition Inhibition of Translocation Peptide_Exit_Tunnel->Inhibition Blocks passage of nascent peptide Carbomycin_B This compound Carbomycin_B->Peptide_Exit_Tunnel Binds to 23S rRNA in the exit tunnel tRNA Aminoacyl-tRNA tRNA->A_site Binds to A-site Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->P_site Holds growing peptide chain Inhibition->Protein_Elongation Prevents Dissociation Premature Dissociation of Peptidyl-tRNA Inhibition->Dissociation Start Start: Prepare Stock Solution of this compound Serial_Dilution Perform 2-fold serial dilutions of this compound in microtiter plate wells with broth Start->Serial_Dilution Inoculation Inoculate each well with the bacterial suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare bacterial inoculum to 0.5 McFarland standard and dilute to final concentration Inoculum_Prep->Inoculation Incubation Incubate the microtiter plate at 35°C for 16-20 hours Inoculation->Incubation Reading Read the results visually or with a plate reader Incubation->Reading MIC_Determination Determine the MIC: Lowest concentration with no visible growth Reading->MIC_Determination End End MIC_Determination->End

Carbomycin A vs. Carbomycin B: A Detailed Structural and Functional Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbomycin A and Carbomycin B are closely related 16-membered macrolide antibiotics produced by Streptomyces halstedii. While both compounds exhibit antibacterial activity, a subtle yet critical structural difference distinguishes them, leading to potential variations in their biological efficacy. This technical guide provides an in-depth analysis of the key structural dissimilarities between Carbomycin A and this compound, supported by quantitative data, and outlines the general experimental procedures for their isolation.

Core Structural Differences

The primary structural difference between Carbomycin A and this compound lies in the C12-C13 position of the macrocyclic lactone ring. Carbomycin A possesses an epoxide ring at this position, whereas this compound features a carbon-carbon double bond.[1][2] This seemingly minor variation accounts for the difference of a single oxygen atom in their molecular formulas and a corresponding change in molecular weight.

Table 1: Comparison of Physicochemical Properties

PropertyCarbomycin AThis compound
Molecular Formula C₄₂H₆₇NO₁₆[1]C₄₂H₆₇NO₁₅[2]
Molecular Weight 841.98 g/mol 825.98 g/mol
Key Structural Feature C12-C13 EpoxideC12-C13 Double Bond

Visualization of the Structural Disparity

The structural divergence between Carbomycin A and this compound can be effectively visualized through the following diagram, which highlights the differing functionalities on the lactone ring.

G cluster_A Carbomycin A cluster_B This compound cluster_relationship A Carbomycin A Core Structure Epoxide C12-C13 Epoxide A->Epoxide features B This compound Core Structure DoubleBond C12-C13 Double Bond B->DoubleBond features Carbomycin_A_node Carbomycin A Structural_Difference Key Structural Difference Carbomycin_A_node->Structural_Difference Carbomycin_B_node This compound Carbomycin_B_node->Structural_Difference

Caption: Structural relationship between Carbomycin A and B.

Experimental Protocols: Isolation and Purification

The isolation and purification of Carbomycin A and B from the fermentation broth of Streptomyces halstedii generally involve a series of extraction and precipitation steps. While specific laboratory protocols may vary, the following outlines a general methodology based on established procedures.

Fermentation Broth Processing
  • Mycelium Removal: The fermentation broth is first acidified to a low pH to facilitate the separation of the mycelial solids from the liquid broth by filtration.

  • Initial Extraction: The clarified broth is adjusted to a slightly alkaline pH (around 8.5). A water-immiscible organic solvent, such as benzene or toluene, is then added to the broth.[3] The carbomycin complex, being more soluble in the organic phase, is extracted from the aqueous broth.

Precipitation and Crystallization
  • Complex Precipitation: The organic extract containing the carbomycin complex is concentrated. The addition of a non-polar solvent like hexane can induce the precipitation of the carbomycin as a solid complex.

  • Acidification and Re-extraction: The precipitated complex is then treated with an acidified aqueous solution. This step protonates the dimethylamino group of the mycaminose sugar, rendering the carbomycin salt more water-soluble and allowing for its separation from the aromatic complexing agent.

  • Final Crystallization: The aqueous solution of the carbomycin salt is adjusted back to an alkaline pH, causing the free base to precipitate. The precipitate is then redissolved in a suitable solvent, such as methanol, and crystallization is induced by the gradual addition of water. This process yields the purified carbomycin antibiotic.[3]

Biological Activity and Mechanism of Action

Both Carbomycin A and this compound belong to the macrolide class of antibiotics and function by inhibiting bacterial protein synthesis.[1][4] They bind to the 50S ribosomal subunit, thereby blocking the exit tunnel for the nascent polypeptide chain and causing premature dissociation of peptidyl-tRNA from the ribosome.[1]

While both compounds are active against Gram-positive bacteria, a direct, comprehensive comparison of their antibacterial potency in the form of Minimum Inhibitory Concentration (MIC) values is not extensively documented in readily available literature.[1][4] Generally, the antibacterial spectrum of carbomycin is similar to that of erythromycin, although higher concentrations of carbomycin may be required to achieve the same effect.[1] The presence of the epoxide group in Carbomycin A compared to the double bond in this compound could potentially influence its binding affinity to the ribosome and its overall antibacterial efficacy, but further comparative studies are needed to quantify this difference.

Conclusion

The key structural difference between Carbomycin A and this compound is the presence of an epoxide ring in the former and a double bond in the latter at the C12-C13 position of the macrolide ring. This distinction, while subtle, alters the molecule's chemical properties and may impact its biological activity. The isolation of these compounds from fermentation broths relies on a series of pH-dependent extractions and precipitations. Further research is warranted to fully elucidate the quantitative differences in the antibacterial efficacy of these two closely related macrolide antibiotics.

References

Biological Activity of Carbomycin B Against Gram-positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomycin, also known as Magnamycin, is a macrolide antibiotic produced by the bacterium Streptomyces halstedii.[1][2] It is a crystalline compound that demonstrates a significant inhibitory effect against Gram-positive bacteria and certain Mycoplasma strains.[1][2] The carbomycin complex consists of two components, Carbomycin A and Carbomycin B, with this compound serving as an intermediate in the synthesis of Carbomycin A.[3][4] This technical guide provides an in-depth overview of the biological activity of this compound against Gram-positive bacteria, focusing on its mechanism of action, quantitative antibacterial activity, and the experimental protocols used to determine its efficacy.

Quantitative Data on Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a selection of clinically relevant Gram-positive bacteria. The data is sourced from foundational studies on the in vitro activity of Carbomycin.

Bacterial SpeciesStrainThis compound MIC (µg/mL)Reference
Staphylococcus aureusMultiple[Data not available in abstract]English et al., 1952
Streptococcus pyogenesMultiple[Data not available in abstract]English et al., 1952
Bacillus subtilisNRRL B-543[Data not available in abstract]English et al., 1952
Enterococcus faecalisMultiple[Data not available in abstract]English et al., 1952

Note: The seminal work by English et al. (1952) detailing the in vitro studies of Magnamycin (Carbomycin) contains specific MIC values. However, the full text of this historical document is not readily accessible, and the precise values for this compound are not available in the accessible abstracts. The reference is provided for sourcing the primary data.

Mechanism of Action: Inhibition of Protein Synthesis

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. The primary target is the 50S subunit of the bacterial ribosome. The mechanism involves a multi-faceted interference with the translation process:

  • Binding to the 23S rRNA: this compound binds to a specific site within the 23S ribosomal RNA (rRNA) of the 50S subunit. This binding site is located in the peptidyl transferase center (PTC) and the nascent peptide exit tunnel (NPET). Specifically, it protects overlapping, non-equivalent sites in the central loop of domain V of the 23S rRNA.

  • Inhibition of Peptidyl Transferase: By binding in proximity to nucleotide A-2451 in the 23S rRNA, this compound interferes with the peptidyl transferase activity of the ribosome. This enzymatic function is crucial for the formation of peptide bonds between amino acids, the fundamental step in protein elongation.

  • Interference with Polypeptide Elongation: this compound's binding near nucleotide A-2058 obstructs the passage of the growing polypeptide chain through the nascent peptide exit tunnel. This steric hindrance prevents the nascent peptide from elongating beyond a few amino acids, leading to premature termination of translation.

  • Dissociation of Peptidyl-tRNA: The antibiotic can stimulate the dissociation of peptidyl-tRNA from the ribosome, further disrupting the translation cycle.

The overall effect is a bacteriostatic action, where the growth and replication of the bacteria are halted due to the inability to synthesize essential proteins.

cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit Components 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit 23S_rRNA 23S rRNA Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) 23S_rRNA->Peptidyl_Transferase_Center Exit_Tunnel Nascent Peptide Exit Tunnel (NPET) 23S_rRNA->Exit_Tunnel Protein_Synthesis Protein_Synthesis Peptidyl_Transferase_Center->Protein_Synthesis Prevents Exit_Tunnel->Protein_Synthesis Halts Carbomycin_B Carbomycin_B Carbomycin_B->23S_rRNA Binds to specific sites (A2058 & A2451 regions) Carbomycin_B->Peptidyl_Transferase_Center Inhibits peptide bond formation Carbomycin_B->Exit_Tunnel Blocks peptide elongation & nascent chain egress Bacterial_Growth_Inhibition Bacterial_Growth_Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition Leads to

Mechanism of action of this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial isolate.

Materials:

  • This compound stock solution (of known concentration)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

  • Sterile diluent (e.g., saline or CAMHB)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Antibiotic Dilutions: a. Prepare a series of twofold dilutions of the this compound stock solution in CAMHB across the wells of a microtiter plate. The final volume in each well should be 50 µL. b. Leave a well with no antibiotic to serve as a positive growth control and another well with uninoculated medium as a negative control.

  • Inoculum Preparation: a. From a fresh culture plate (18-24 hours old), select several morphologically similar bacterial colonies. b. Suspend the colonies in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: a. Add 50 µL of the diluted bacterial inoculum to each well containing the antibiotic dilutions and the growth control well. The final volume in each well will be 100 µL.

  • Incubation: a. Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

start Start prep_antibiotic Prepare serial dilutions of This compound in 96-well plate start->prep_antibiotic prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) start->prep_inoculum inoculate_plate Inoculate wells with bacterial suspension prep_antibiotic->inoculate_plate dilute_inoculum Dilute inoculum to final concentration of 5x10^5 CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->inoculate_plate incubate Incubate at 35°C for 16-20 hours inoculate_plate->incubate read_mic Visually determine the lowest concentration with no growth (MIC) incubate->read_mic end End read_mic->end

Workflow for MIC determination.
In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of this compound on bacterial protein synthesis using a cell-free translation system.

Materials:

  • Bacterial cell-free extract (e.g., E. coli S30 extract)

  • Amino acid mixture (including a radiolabeled amino acid, e.g., ³⁵S-methionine)

  • mRNA template (e.g., luciferase mRNA)

  • ATP and GTP

  • This compound at various concentrations

  • Reaction buffer

  • Scintillation counter or other appropriate detection system

Procedure:

  • Reaction Setup: a. In a microcentrifuge tube, combine the cell-free extract, amino acid mixture, mRNA template, ATP, GTP, and reaction buffer. b. Add this compound to the reaction mixture at the desired final concentrations. Include a control reaction with no antibiotic.

  • Incubation: a. Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) to allow for protein synthesis.

  • Measurement of Protein Synthesis: a. Stop the reaction (e.g., by adding a precipitating agent like trichloroacetic acid). b. Quantify the amount of newly synthesized protein by measuring the incorporation of the radiolabeled amino acid using a scintillation counter. Alternatively, if a reporter protein like luciferase is used, its activity can be measured.

  • Data Analysis: a. Compare the level of protein synthesis in the presence of this compound to the control reaction. b. Calculate the percentage of inhibition for each concentration of this compound.

start Start prep_reaction Prepare cell-free translation reaction mix (S30 extract, mRNA, amino acids, ATP, GTP) start->prep_reaction add_carbomycin Add this compound at various concentrations prep_reaction->add_carbomycin incubate Incubate at 37°C add_carbomycin->incubate stop_reaction Stop the translation reaction incubate->stop_reaction quantify Quantify newly synthesized protein (e.g., radiolabel incorporation) stop_reaction->quantify analyze Calculate percentage of protein synthesis inhibition quantify->analyze end End analyze->end

References

The Pivotal Role of Carbomycin B as a Synthesis Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Carbomycin B, a 16-membered macrolide antibiotic, serves as a crucial intermediate in the biosynthesis and chemical synthesis of other potent antibiotics, most notably Carbomycin A. This technical guide provides an in-depth analysis of this compound's role as a synthesis intermediate, detailing its chemical and physical properties, relevant experimental protocols, and the biosynthetic pathways it occupies.

Chemical and Physical Properties of this compound

This compound is a complex macrolide produced by the bacterium Streptomyces halstedii.[1] Its intricate structure, featuring a large lactone ring decorated with sugar moieties, makes it a valuable chiral building block in synthetic chemistry. A summary of its key properties is presented in Table 1.

PropertyValueSource
Molecular Formula C42H67NO15[1]
Molecular Weight 825.99 g/mol [1]
Appearance Solid powder[1]
Purity >98% (commercially available)[1]
CAS Number 21238-30-2[1]

This compound in Synthesis: Experimental Protocols

The strategic position of this compound as a precursor to Carbomycin A and other macrolide derivatives has led to the development of specific synthetic protocols. A key transformation is the oxidation of the hydroxyl group on the mycarose sugar moiety to a ketone, yielding Carbomycin A.

Synthesis of this compound from Leucomycin A3

A practical laboratory-scale synthesis of this compound utilizes the readily available macrolide antibiotic, leucomycin A3 (also known as josamycin).

Experimental Protocol:

  • Dissolution: 10.0 g (12.1 mmol) of leucomycin A3 are dissolved in 30 ml of dimethyl sulfoxide (DMSO) and 15 ml of triethylamine.

  • Oxidation: To the resulting solution, 5.6 g of sulfur trioxide/pyridine complex (36.3 mmol), dissolved in 40 ml of DMSO, are added at room temperature under a nitrogen atmosphere.

  • Reaction: The reaction mixture is stirred at room temperature for 3 hours.

  • Work-up: Approximately 200 g of ice are added to the reaction mixture, and the resulting precipitate is filtered. The solid product is then taken up in methylene chloride, and the organic phase is washed three times with water.

  • Purification: The organic phase is dried over sodium sulfate, filtered, and evaporated to dryness. The crude residue is purified by flash chromatography on a silica column using an eluant of CH2Cl2/MeOH/NH4OH (300:5:0.25).

  • Yield: This procedure yields 3.6 g of this compound.[2][3]

Quantitative Data for the Synthesis of this compound from Leucomycin A3

ParameterValue
Starting Material Leucomycin A3
Starting Amount 10.0 g (12.1 mmol)
Reagents DMSO, Triethylamine, Sulfur trioxide/pyridine complex
Product This compound
Product Yield 3.6 g
Molar Yield Approximately 36%

The Biosynthetic Pathway of Carbomycin

In Streptomyces species, this compound is a key intermediate in the multi-step enzymatic production of Carbomycin A. The biosynthesis is governed by a cluster of genes responsible for the assembly of the polyketide backbone and subsequent modifications.

Carbomycin Biosynthetic Pathway cluster_backbone Polyketide Backbone Synthesis cluster_modifications Post-PKS Modifications Propionyl-CoA Propionyl-CoA PKS_Modules Polyketide Synthase Modules Propionyl-CoA->PKS_Modules Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->PKS_Modules Polyketide_Chain Linear Polyketide Chain PKS_Modules->Polyketide_Chain Macrolactone 16-Membered Macrolactone Ring Polyketide_Chain->Macrolactone Glycosylation1 Addition of Mycaminose Macrolactone->Glycosylation1 Intermediate_1 Glycosylated Intermediate Glycosylation1->Intermediate_1 Glycosylation2 Addition of Mycarose Intermediate_1->Glycosylation2 Carbomycin_B This compound Glycosylation2->Carbomycin_B Oxidation Hydroxyl to Ketone Oxidation (carG gene product) Carbomycin_B->Oxidation Carbomycin_A Carbomycin A Oxidation->Carbomycin_A This compound Synthesis and Conversion Workflow cluster_synthesis Synthesis of this compound cluster_purification Purification cluster_conversion Conversion to Carbomycin A Start Leucomycin A3 Reaction Oxidation with SO3-Pyridine Complex Start->Reaction Workup Iced Water Quench & Filtration Reaction->Workup Extraction Methylene Chloride Extraction Workup->Extraction Drying Drying over Sodium Sulfate Extraction->Drying Chromatography Flash Chromatography Drying->Chromatography Evaporation Solvent Evaporation Chromatography->Evaporation Pure_B Pure this compound Evaporation->Pure_B Oxidation_A Selective Oxidation of Mycarose Hydroxyl Pure_B->Oxidation_A Purification_A Purification Oxidation_A->Purification_A Final_Product Carbomycin A Purification_A->Final_Product Macrolide Mechanism of Action Ribosome Bacterial 70S Ribosome Subunit_50S 50S Subunit Ribosome->Subunit_50S Subunit_30S 30S Subunit Ribosome->Subunit_30S Polypeptide Growing Polypeptide Chain Subunit_50S->Polypeptide mRNA mRNA mRNA->Subunit_30S tRNA tRNA with Amino Acid tRNA->Subunit_50S Exit_Tunnel Polypeptide Exit Tunnel Polypeptide->Exit_Tunnel Carbomycin_B_mol This compound Carbomycin_B_mol->Exit_Tunnel binds to Blockage Blockage of Exit Tunnel Exit_Tunnel->Blockage Inhibition Inhibition of Protein Synthesis Blockage->Inhibition

References

In Vitro Efficacy of Carbomycin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Comprehensive and standardized quantitative data for the in vitro efficacy of Carbomycin B, such as Minimum Inhibitory Concentrations (MICs) against a wide panel of bacterial strains and half-maximal inhibitory concentration (IC50) values from cytotoxicity assays, are not extensively reported in recent literature. Researchers are encouraged to utilize the detailed protocols provided in this guide to generate robust and comparable datasets. The following tables are presented as templates for data organization.

Table 1: In Vitro Antimicrobial Activity of this compound (Template)

Bacterial StrainATCC NumberThis compound MIC (µg/mL)Comparator Agent 1 MIC (µg/mL)Comparator Agent 2 MIC (µg/mL)
Staphylococcus aureuse.g., 25923
Streptococcus pyogenese.g., 19615
Bacillus subtilise.g., 6633
Enterococcus faecalise.g., 29212
Mycoplasma pneumoniaee.g., 15531

Table 2: In Vitro Cytotoxicity of this compound (Template)

Cell LineATCC NumberThis compound IC50 (µM)Positive Control IC50 (µM)Assay Type
Human Cervical Cancer (HeLa)CCL-2e.g., Doxorubicine.g., MTT, NRU
Human Liver Cancer (HepG2)HB-8065e.g., Doxorubicine.g., MTT, NRU
Human Embryonic Kidney (HEK293)CRL-1573e.g., Doxorubicine.g., MTT, NRU

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and reproducible technique for determining the MIC of an antimicrobial agent against bacteria.

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., DMSO, ethanol)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes, Bacillus subtilis)

  • Spectrophotometer

  • Sterile saline (0.85%)

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Erythromycin)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a high concentration (e.g., 10 mg/mL).

  • Preparation of Working Solutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations in the 96-well plate (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Preparation of Bacterial Inoculum: From a fresh overnight culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation of Microtiter Plate: Add 50 µL of the appropriate this compound dilution to each well of the microtiter plate. Add 50 µL of the standardized bacterial inoculum to each well.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

    • Positive Control: A row of wells with a known antibiotic to ensure the assay is performing correctly.

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

In Vitro Cytotoxicity Assay (Neutral Red Uptake - NRU)

The NRU assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Materials:

  • This compound

  • Human cell lines (e.g., HeLa, HepG2, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • Neutral Red solution (e.g., 50 µg/mL in PBS)

  • Destain solution (e.g., 1% acetic acid, 50% ethanol in water)

  • Microplate reader (540 nm filter)

  • Positive control cytotoxic agent (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a positive control.

  • Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

  • Neutral Red Staining: After incubation, remove the treatment medium and add 100 µL of pre-warmed medium containing Neutral Red to each well. Incubate for 2-3 hours.

  • Washing and Destaining: Remove the Neutral Red medium, wash the cells with PBS, and then add 150 µL of the destain solution to each well. Shake the plate for 10 minutes to extract the dye.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at 540 nm using a microplate reader.

  • Calculation of IC50: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration that inhibits 50% of cell viability, can be determined by plotting a dose-response curve.

Mandatory Visualizations

Signaling Pathway of this compound

This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding occurs within the nascent peptide exit tunnel, near the peptidyl transferase center. The presence of the mycarose sugar moiety on this compound is crucial for its inhibitory effect on peptide bond formation. The primary mechanism is the stimulation of the dissociation of peptidyl-tRNA from the ribosome during the translocation step.

CarbomycinB_Mechanism cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit Exit_Tunnel Nascent Peptide Exit Tunnel 30S_Subunit 30S Subunit A_Site A-Site P_Site P-Site A_Site->P_Site translocation E_Site E-Site P_Site->E_Site translocation P_Site->Exit_Tunnel Protein_Synthesis Protein Elongation P_Site->Protein_Synthesis leads to Dissociation Premature Dissociation of Peptidyl-tRNA Exit_Tunnel->Dissociation induces mRNA mRNA mRNA->30S_Subunit binds Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_Site enters Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->P_Site occupies Carbomycin_B This compound Carbomycin_B->Exit_Tunnel binds to (near A2058 of 23S rRNA) Inhibition Inhibition of Protein Synthesis Dissociation->Inhibition

Caption: Mechanism of this compound action on the bacterial ribosome.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Serial_Dilute Perform 2-fold Serial Dilutions in 96-well Plate with CAMHB Prepare_Stock->Serial_Dilute Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilute->Inoculate_Plate Dilute_Inoculum Dilute Inoculum to ~5 x 10^5 CFU/mL Prepare_Inoculum->Dilute_Inoculum Dilute_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Logical Relationship for In Vitro Cytotoxicity Evaluation

This diagram outlines the logical progression of an in vitro cytotoxicity assessment, from initial cell culture to the determination of the IC50 value.

Cytotoxicity_Logic Cell_Culture Maintain Human Cell Line Culture Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Cell_Attachment Incubate for 24h for Cell Attachment Seed_Cells->Cell_Attachment Treat_Cells Treat Cells with This compound Dilutions Cell_Attachment->Treat_Cells Prepare_Compound Prepare Serial Dilutions of this compound Prepare_Compound->Treat_Cells Incubate_Treatment Incubate for 24/48/72 hours Treat_Cells->Incubate_Treatment Viability_Assay Perform Cell Viability Assay (e.g., NRU, MTT) Incubate_Treatment->Viability_Assay Measure_Signal Measure Absorbance/ Fluorescence Viability_Assay->Measure_Signal Calculate_Viability Calculate % Cell Viability vs. Control Measure_Signal->Calculate_Viability Determine_IC50 Determine IC50 from Dose-Response Curve Calculate_Viability->Determine_IC50

Caption: Logical workflow for determining in vitro cytotoxicity (IC50).

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Carbomycin B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the analysis of Carbomycin B using High-Performance Liquid Chromatography (HPLC). Due to the limited availability of a specific, validated HPLC method for this compound in publicly accessible literature, this note outlines a proposed method developed from established analytical protocols for structurally related macrolide antibiotics.

Introduction

This compound, a member of the macrolide antibiotic family, requires accurate and reliable analytical methods for its quantification and purity assessment in research and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of antibiotic compounds. This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the analysis of this compound, based on common methodologies employed for other macrolide antibiotics such as erythromycin, azithromycin, and spiramycin.

Experimental Protocols

Proposed HPLC Method for this compound Analysis

This protocol is a recommended starting point for the analysis of this compound and should be validated for specific applications.

Chromatographic Conditions:

ParameterRecommended Condition
HPLC System Quaternary or Binary HPLC System with UV Detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.05 M Potassium Phosphate Monobasic, pH adjusted to 6.5 with Potassium Hydroxide
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 210 nm
Injection Volume 20 µL

2.1.1. Reagent and Sample Preparation:

  • Mobile Phase A Preparation: Dissolve 6.8 g of potassium phosphate monobasic in 1 L of HPLC-grade water. Adjust the pH to 6.5 using a potassium hydroxide solution. Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase B Preparation: Use HPLC-grade acetonitrile.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 1:1 mixture of Mobile Phase A and Mobile Phase B to make a 100 µg/mL stock solution. Prepare working standards by further dilution in the same solvent.

  • Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substance, dissolve a known amount in the 1:1 mobile phase mixture to achieve a concentration within the calibration range. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

Method Validation Parameters (to be performed by the user)

For quantitative analysis, the following parameters should be validated according to ICH guidelines:

  • Specificity: Analyze blank samples and samples spiked with potential impurities to ensure no interference with the this compound peak.

  • Linearity: Prepare a series of at least five concentrations of this compound standard and inject them. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix at three different concentration levels.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of the same standard solution on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same standard solution on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Data Presentation

The following table summarizes typical chromatographic parameters for the analysis of macrolide antibiotics, which form the basis for the proposed this compound method.

AnalyteColumnMobile PhaseDetectionReference
Erythromycin, Azithromycin, SpiramycinODB RP18Acetonitrile, 2-methyl-2-propanol, 0.01 M Potassium Phosphate Buffer (pH 6.5) with 1.5% TriethylamineUV at 210 nm[1]
Erythromycin, Clarithromycin, Roxithromycin, AzithromycinBase-deactivated OctadecylAcetonitrile, Hydrogenphosphate Buffer (pH 7.5) with 0.125% TriethylamineFluorescence (Ex: 255 nm, Em: 315 nm) after pre-column derivatization with FMOC-Cl[2]
Various MacrolidesHSS T3Formic acid in water, Formic acid in acetonitrileMS/MS
Various MacrolidesCORTECS T30.1% Formic acid in water, AcetonitrileMS/MS[3]

Visualization

Experimental Workflow for this compound HPLC Analysis

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System Setup prep->hplc Load into autosampler inject Sample Injection hplc->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV Detection (210 nm) separation->detection data Data Acquisition and Processing detection->data analysis Quantification and Purity Analysis data->analysis

Caption: Workflow for the HPLC analysis of this compound.

Concluding Remarks

The proposed HPLC method provides a solid foundation for the analysis of this compound. It is crucial that researchers and scientists validate this method for their specific instrumentation and application to ensure accurate and reproducible results. Further optimization of the mobile phase composition, gradient, and other chromatographic parameters may be necessary to achieve the desired separation from any potential impurities or degradation products.

References

Application Notes and Protocols for the Purification of Carbomycin B from Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Carbomycin B, a macrolide antibiotic produced by Streptomyces halstedii, exhibits inhibitory activity against Gram-positive bacteria. Its purification from complex fermentation broths is a critical step in its development as a potential therapeutic agent. These application notes provide a detailed protocol for the purification of this compound, including fermentation, extraction, and purification steps. The provided methodologies are based on established procedures and offer a comprehensive guide for researchers in the field.

Data Presentation

The following table summarizes the quantitative data for the purification of this compound, primarily based on a patented process involving complex formation and crystallization.[1]

Purification StepKey ParametersYield (%)PurityReference
Fermentation Streptomyces halstedii, optimal production at 120 hours.[2]--[2]
Complex Formation & Precipitation pH adjusted to ~8.5, addition of toluene.[1]--[1]
Crystallization Dissolution in methanol followed by addition of water.[1]60.5 - 63.2Crystalline Product[1]
Overall Yield From filtered fermentation broth to crystalline Carbomycin.60.5 - 63.2 High[1]

Experimental Workflows and Logical Relationships

Overall Purification Workflow:

Purification_Workflow Fermentation Fermentation of Streptomyces halstedii Filtration1 Filtration to Remove Mycelia Fermentation->Filtration1 pH_Adjustment1 Adjust Broth pH to ~8.5 Filtration1->pH_Adjustment1 Complex_Formation Add Toluene to Form Carbomycin Complex pH_Adjustment1->Complex_Formation Filtration2 Filter Precipitated Complex Complex_Formation->Filtration2 Dissolution Dissolve Complex in Methanol Filtration2->Dissolution Crystallization Induce Crystallization by Adding Water Dissolution->Crystallization Final_Product Crystalline This compound Crystallization->Final_Product

Caption: Overall workflow for the purification of this compound.

Alternative Solvent Extraction Workflow:

Solvent_Extraction_Workflow Fermentation_Broth Filtered Fermentation Broth pH_Adjustment Adjust pH to 6.5 Fermentation_Broth->pH_Adjustment Extraction Liquid-Liquid Extraction with Chloroform pH_Adjustment->Extraction Organic_Phase Chloroform Extract (Containing Carbomycin) Extraction->Organic_Phase Evaporation Solvent Evaporation Organic_Phase->Evaporation Crude_Extract Crude Carbomycin Extract Evaporation->Crude_Extract TLC Preparative TLC Crude_Extract->TLC Purified_Carbomycin_B Purified This compound TLC->Purified_Carbomycin_B

Caption: Alternative solvent extraction and TLC purification workflow.

Experimental Protocols

Fermentation Protocol

This protocol is for the production of this compound in a laboratory-scale fermentation.

Materials:

  • Streptomyces halstedii strain

  • Fermentation Medium (per liter of distilled water):

    • Glucose: 10.0 g[2]

    • Soyabean meal: 10.0 g[2]

    • NaCl: 5.0 g[2]

    • CaCO₃: 1.0 g[2]

  • Shaker incubator

  • Sterile baffled flasks

Procedure:

  • Prepare the fermentation medium and sterilize by autoclaving.

  • Inoculate the sterile medium with a seed culture of Streptomyces halstedii.

  • Incubate the culture in a shaker incubator at an appropriate temperature (typically 28-30°C) with agitation for 120 hours.[2] Maximum yield of Carbomycin is typically obtained after this period.[2]

  • After 120 hours, harvest the fermentation broth for purification.

Purification Protocol by Complex Formation and Crystallization

This protocol is based on a patented method for the purification of Carbomycin A and B.[1]

Materials:

  • Fermentation broth containing Carbomycin

  • Sodium hydroxide solution

  • Toluene[1]

  • Methanol[1]

  • Diatomaceous earth filter aid (optional)

  • Filtration apparatus

  • Vacuum evaporator

Procedure:

  • Mycelia Removal: Filter the fermentation broth to remove the Streptomyces halstedii mycelia.

  • pH Adjustment: Adjust the pH of the filtered broth to approximately 8.5 using a sodium hydroxide solution.[1]

  • Complex Formation and Precipitation:

    • To the pH-adjusted broth, add approximately 0.2 grams of toluene per 100 milliliters of broth.[1]

    • Stir the mixture for about 15 minutes to 2 hours. A solid complex of Carbomycin and toluene will precipitate.[1]

  • Filtration of the Complex:

    • Filter the precipitated solid complex. The use of a filter aid like diatomaceous earth is recommended to improve filtration.[1]

    • Dry the collected filter cake under vacuum.

  • Dissolution and Recovery:

    • Suspend the dried cake in methanol and stir to dissolve the Carbomycin complex.

    • Filter the mixture to remove any insoluble material.

    • Combine the methanol filtrates and concentrate under vacuum to remove both methanol and toluene.

  • Crystallization:

    • Continue concentrating the solution until a high potency is achieved.

    • Slowly add one volume of water to the concentrated methanol solution while stirring.

    • Carbomycin base will crystallize out of the solution.[1]

  • Final Product Collection:

    • Filter the crystalline Carbomycin.

    • Wash the crystals with a suitable solvent (e.g., a methanol-water mixture).

    • Dry the final product under vacuum. A yield of 60.5% to 63.2% of the antibiotic in the filtered broth can be obtained.[1]

Alternative Purification by Solvent Extraction and Preparative TLC

This protocol offers an alternative method for extraction and separation of this compound.

Materials:

  • Fermentation broth containing Carbomycin

  • Hydrochloric acid or other suitable acid for pH adjustment

  • Chloroform[2]

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Preparative Thin-Layer Chromatography (TLC) plates (Silica gel)

  • TLC development chamber

  • Solvent system: Ethanol-Hexane-Water (90:10:0.15 v/v/v)[2]

  • UV lamp for visualization

  • Scraper and extraction solvent (e.g., methanol or chloroform)

Procedure:

  • Mycelia Removal: Filter the fermentation broth to remove the mycelia.

  • pH Adjustment: Adjust the pH of the filtered broth to 6.5 using a suitable acid.[2] Chloroform is the most efficient organic solvent for extraction at this pH.[2]

  • Solvent Extraction:

    • Perform a liquid-liquid extraction of the pH-adjusted broth with chloroform. Repeat the extraction multiple times for better recovery.

    • Pool the chloroform extracts.

  • Drying and Concentration:

    • Dry the combined chloroform extracts over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Concentrate the filtrate using a rotary evaporator to obtain a crude extract of Carbomycin.

  • Preparative Thin-Layer Chromatography (TLC):

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Apply the dissolved extract as a band onto a preparative TLC plate.

    • Develop the plate in a chamber saturated with the ethanol-hexane-water (90:10:0.15) solvent system.[2] This system is efficient for separating Carbomycin A and this compound.[2]

  • Isolation of this compound:

    • After development, visualize the separated bands under a UV lamp.

    • Identify the band corresponding to this compound based on its Rf value (if known) or by comparison with a standard.

    • Carefully scrape the silica gel containing the this compound band.

  • Elution and Final Product:

    • Extract the this compound from the scraped silica gel using a polar solvent like methanol.

    • Filter the mixture to remove the silica gel.

    • Evaporate the solvent from the filtrate to obtain purified this compound.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Carbomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomycin B, a member of the macrolide antibiotic family, is known for its activity primarily against Gram-positive bacteria and certain Mycoplasma strains.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis.[1][2] this compound binds to the 50S ribosomal subunit, obstructing the exit tunnel for newly synthesized peptides and thus halting protein elongation.[1][2] These application notes provide detailed protocols for determining the antimicrobial susceptibility of bacteria to this compound using standardized methods, including broth microdilution and disk diffusion, adapted from established guidelines for macrolide antibiotics.

Data Presentation

The following tables are templates for recording and comparing quantitative antimicrobial susceptibility testing data for this compound. Due to the limited availability of specific interpretive criteria for this compound, researchers are encouraged to establish internal quality control ranges and interpretive criteria based on the data generated using the protocols outlined below.

Table 1: Minimum Inhibitory Concentration (MIC) Data for this compound

Bacterial SpeciesStrain IDNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus
Enterococcus faecalis
Streptococcus pneumoniae
Mycoplasma pneumoniae
(Other)

MIC₅₀: The concentration of this compound that inhibits the growth of 50% of the tested isolates. MIC₉₀: The concentration of this compound that inhibits the growth of 90% of the tested isolates.

Table 2: Zone Diameter Data for this compound Disk Diffusion

Bacterial SpeciesStrain IDNumber of IsolatesZone Diameter Range (mm)% Susceptible% Intermediate% Resistant
Staphylococcus aureus
Enterococcus faecalis
Streptococcus pneumoniae
(Other)

Interpretive criteria for zone diameters (Susceptible, Intermediate, Resistant) need to be established.

Experimental Protocols

The following protocols are adapted from the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for macrolide antibiotics.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • This compound analytical standard

  • Appropriate solvent for this compound (e.g., ethanol or dimethyl sulfoxide)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Quality control (QC) strains (e.g., Staphylococcus aureus ATCC 25923, Enterococcus faecalis ATCC 29212)[3][4][5]

  • Sterile diluents (e.g., saline or broth)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in the appropriate solvent at a concentration of 1000 µg/mL.

  • Preparation of Working Solutions: Serially dilute the stock solution in CAMHB to prepare working solutions at twice the final desired concentrations.

  • Inoculum Preparation: From a fresh culture (18-24 hours old), select several colonies and suspend them in a sterile diluent to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the standardized inoculum in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Plate Inoculation: Add 50 µL of the appropriate this compound working solution to each well of the 96-well plate, followed by 50 µL of the diluted bacterial inoculum. The final volume in each well will be 100 µL. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the organism.

Protocol 2: Disk Diffusion Susceptibility Testing

This method assesses the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

Materials:

  • This compound-impregnated disks (concentration to be determined and validated, e.g., 15 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Quality control (QC) strains (e.g., Staphylococcus aureus ATCC 25923)[3]

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measuring zone diameters

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation: Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Application of Disks: Aseptically apply the this compound disk to the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.[6]

Visualizations

Mechanism of Action of this compound

Carbomycin_B_Mechanism_of_Action Mechanism of Action of this compound cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Exit_Tunnel Peptide Exit Tunnel 30S_subunit 30S Subunit Protein_Synthesis_Inhibition Protein Synthesis Inhibition Exit_Tunnel->Protein_Synthesis_Inhibition Leads to Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->Exit_Tunnel Dissociation of Peptidyl-tRNA Carbomycin_B This compound Carbomycin_B->50S_subunit Binds to Carbomycin_B->Exit_Tunnel Blocks MIC_Determination_Workflow Broth Microdilution MIC Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of this compound Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End Bacterial_Stress_Response General Bacterial Stress Response to Ribosomal Inhibition Carbomycin_B This compound Ribosome_Stalling Ribosomal Stalling Carbomycin_B->Ribosome_Stalling Stress_Sensing Stress Sensing Mechanisms (e.g., RelA activation) Ribosome_Stalling->Stress_Sensing Signaling_Cascade (p)ppGpp Synthesis (Stringent Response) Stress_Sensing->Signaling_Cascade Downstream_Effects Downstream Cellular Effects Signaling_Cascade->Downstream_Effects Altered_Gene_Expression Altered Gene Expression (e.g., downregulation of rRNA synthesis) Downstream_Effects->Altered_Gene_Expression Phenotypic_Resistance Phenotypic Resistance (e.g., reduced growth rate) Downstream_Effects->Phenotypic_Resistance

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Carbomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomycin B, a member of the macrolide antibiotic family, is produced by Streptomyces halstedii. Like other macrolides, this compound exhibits bacteriostatic activity, primarily against Gram-positive bacteria.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis. Specifically, this compound binds to the 50S subunit of the bacterial ribosome, obstructing the exit tunnel for nascent polypeptide chains and stimulating the dissociation of peptidyl-tRNA.[1][2] This interruption of protein synthesis ultimately halts bacterial growth.

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro assay in antimicrobial research and drug development. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized conditions.[3] These application notes provide detailed protocols for determining the MIC of this compound against various Gram-positive bacteria using the broth microdilution and agar dilution methods.

Data Presentation

A comprehensive literature search did not yield a specific, consolidated table of Minimum Inhibitory Concentration (MIC) values for this compound against a range of Gram-positive bacteria. However, it is established that Carbomycin's spectrum of activity is similar to that of erythromycin, although higher concentrations of Carbomycin may be required to achieve the same effect.[1] Carbomycin is known to be active against Gram-positive bacteria.[1]

For research purposes, it is recommended to determine the MIC of this compound against relevant bacterial strains empirically. The following table template is provided for the structured presentation of experimentally determined MIC values.

Bacterial StrainATCC NumberThis compound MIC (µg/mL)Quality Control Range (µg/mL)
Staphylococcus aureus29213[Insert experimental value][Insert QC strain MIC]
Streptococcus pyogenes19615[Insert experimental value][Insert QC strain MIC]
Streptococcus pneumoniae49619[Insert experimental value][Insert QC strain MIC]
Enterococcus faecalis29212[Insert experimental value][Insert QC strain MIC]

Experimental Protocols

The following are standardized protocols for determining the MIC of this compound. These methods should be performed in accordance with established guidelines from bodies such as the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Broth Microdilution Assay

This method involves challenging the test organism with serial dilutions of this compound in a liquid growth medium within a 96-well microtiter plate.

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., ethanol or DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213)

  • Quality control bacterial strain (e.g., Enterococcus faecalis ATCC 29212)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh this compound powder and dissolve it in a minimal amount of the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Further dilute the stock solution in CAMHB to the desired starting concentration for the assay.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the starting this compound solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

    • A reading mirror or a microplate reader can be used to facilitate the determination of the endpoint.

Protocol 2: Agar Dilution Assay

This method involves incorporating serial dilutions of this compound into an agar medium, which is then spot-inoculated with the test organism.

Materials:

  • This compound powder

  • Appropriate solvent for this compound

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Test bacterial strains

  • Quality control bacterial strain

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Inoculator (e.g., Steers replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Agar Plates:

    • Prepare serial two-fold dilutions of the this compound stock solution.

    • For each concentration, add one part of the this compound solution to nine parts of molten MHA (held at 45-50°C). Mix thoroughly and pour into sterile petri dishes.

    • Prepare a drug-free control plate containing only MHA.

    • Allow the agar to solidify completely.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Further dilute this suspension to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.

  • Inoculation:

    • Using an inoculator, spot-inoculate the prepared bacterial suspension onto the surface of each this compound-containing agar plate and the control plate. Each spot should contain approximately 1 x 10⁴ CFU.

    • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism. The growth on the drug-free control plate should be confluent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock This compound Stock Solution serial_dilution Serial Dilution of this compound stock->serial_dilution inoculum Bacterial Inoculum (0.5 McFarland) inoculation Inoculation of Bacteria inoculum->inoculation serial_dilution->inoculation incubation Incubation (16-20h at 35°C) inoculation->incubation read_results Read MIC Endpoint incubation->read_results

Caption: Experimental workflow for MIC determination.

signaling_pathway cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit protein_synthesis Protein Synthesis 30S 30S Subunit carbomycin This compound carbomycin->50S:f0 Binds to exit tunnel inhibition Inhibition carbomycin->inhibition bacterial_growth Bacterial Growth protein_synthesis->bacterial_growth protein_synthesis->bacterial_growth Leads to inhibition->protein_synthesis

Caption: Mechanism of action of this compound.

References

Application of Carbomycin B in Ribosomal Binding Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomycin B, a member of the 16-membered ring macrolide antibiotics, is a potent inhibitor of bacterial protein synthesis. Its primary target is the 50S ribosomal subunit, where it binds within the nascent polypeptide exit tunnel (NPET) and interferes with the peptidyl transferase center (PTC). This mode of action makes this compound a valuable tool for researchers studying ribosome function, antibiotic resistance mechanisms, and for the development of novel antibacterial agents. These application notes provide an overview of the use of this compound in ribosomal binding studies, including its mechanism of action and detailed protocols for key experimental techniques.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the large (50S) ribosomal subunit.[1] Crystal structures of the large ribosomal subunit in complex with Carbomycin A (a closely related analog) reveal that it binds in the polypeptide exit tunnel, adjacent to the peptidyl transferase center.[2] A key feature of this compound is a disaccharide at position 5 of its lactone ring, which includes a mycarose moiety.[3] This disaccharide extends towards the PTC, with the isobutyrate extension of the Carbomycin A disaccharide overlapping the A-site.[2] This steric hindrance is believed to block the egress of nascent polypeptide chains, thereby inhibiting protein synthesis.[2]

The mycarose moiety is crucial for the inhibition of peptide bond formation.[3] Chemical footprinting studies on E. coli ribosomes have shown that while the common binding site for macrolides is around nucleotide A2058 in the 23S rRNA, the effects on U2506 are dependent on the presence of the mycarose sugar.[3] Furthermore, this compound has been shown to abolish the binding of hygromycin A, another antibiotic that interacts with the PTC, indicating a competitive or overlapping binding site.[3] Studies involving radioactive labeling have identified ribosomal protein L27 as a major component of the macrolide binding site, further confirming its proximity to the peptidyl transferase center.[4]

Quantitative Data Summary

AntibioticTargetMethodQuantitative ValueReference
This compound Peptidyl Transferase CenterIn vitro translation assay100% inhibition of peptide bond formation[5]
Erythromycin50S Ribosomal SubunitEquilibrium Binding AssayKd = 4.9 ± 0.6 nM[6]
Solithromycin50S Ribosomal SubunitEquilibrium Binding AssayKd = 5.1 ± 1.1 nM[6]

Experimental Protocols

Ribosome Binding Studies using Toeprinting Assay

The toeprinting assay is a powerful method to map the precise location of a stalled ribosome on an mRNA molecule. This can be used to demonstrate the inhibitory effect of this compound on translation elongation.

Principle: A ribosome stalled on an mRNA template by an antibiotic will block the progression of reverse transcriptase, leading to the generation of a truncated cDNA product (a "toeprint"). The size of this cDNA fragment can be used to determine the exact nucleotide position of the ribosome on the mRNA.

Protocol:

  • Template Preparation:

    • Prepare a linear DNA template containing a T7 promoter, a ribosomal binding site (RBS), a start codon (AUG), and the coding sequence of interest.

    • Synthesize mRNA from the DNA template using an in vitro transcription kit.

    • Purify the mRNA using standard methods (e.g., phenol-chloroform extraction and ethanol precipitation).

  • Toeprinting Reaction:

    • Set up an in vitro transcription-translation coupled system (e.g., PURExpress®).

    • To a 5 µL reaction mixture, add the purified mRNA template.

    • Add this compound to the desired final concentration (a typical starting concentration is 50 µM). For a negative control, add the solvent used for this compound (e.g., DMSO).

    • Incubate the reaction at 37°C for 15-30 minutes to allow for translation initiation and stalling.

  • Primer Extension:

    • Anneal a fluorescently or radioactively labeled DNA primer downstream of the expected ribosome stall site.

    • Add reverse transcriptase and dNTPs to the reaction mixture.

    • Incubate at 37°C for 20-60 minutes to allow for cDNA synthesis.

  • Analysis:

    • Stop the reaction and purify the cDNA products.

    • Resolve the cDNA products on a denaturing polyacrylamide sequencing gel.

    • Visualize the bands by autoradiography (for radiolabeled primers) or fluorescence imaging.

    • A band corresponding to the stalled ribosome (the "toeprint") will appear in the presence of this compound. The size of this band, determined by running a sequencing ladder alongside, will indicate the precise location of the stalled ribosome.

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Carbomycin B Complexes

Cryo-EM allows for the high-resolution structural determination of biological macromolecules in their near-native state. This technique has been instrumental in visualizing the binding of macrolides, including Carbomycin A, to the ribosome.

Protocol:

  • Ribosome Preparation:

    • Purify 70S ribosomes or 50S ribosomal subunits from a bacterial strain of interest (e.g., E. coli or Thermus thermophilus).

    • Assess the purity and integrity of the ribosomes using methods like sucrose density gradient centrifugation and SDS-PAGE.

  • Complex Formation:

    • Incubate the purified ribosomes with a molar excess of this compound (e.g., 10-100 fold molar excess) in a suitable binding buffer (e.g., containing Mg2+ and K+ ions) for a sufficient time to ensure binding equilibrium (e.g., 30-60 minutes at 37°C).

  • Grid Preparation and Vitrification:

    • Apply a small volume (e.g., 3-4 µL) of the ribosome-Carbomycin B complex solution to a glow-discharged cryo-EM grid.

    • Blot the grid to create a thin film of the solution.

    • Rapidly plunge-freeze the grid in liquid ethane to vitrify the sample.

  • Data Collection and Processing:

    • Screen the vitrified grids for optimal ice thickness and particle distribution using a transmission electron microscope (TEM).

    • Collect a large dataset of high-resolution images of the ribosome-Carbomycin B particles.

    • Process the images using specialized software for particle picking, 2D classification, 3D reconstruction, and model building to determine the three-dimensional structure of the complex.

Visualizations

experimental_workflow cluster_toeprinting Toeprinting Assay Workflow cluster_cryo_em Cryo-EM Workflow template mRNA Template Preparation reaction In Vitro Translation + this compound template->reaction extension Primer Extension reaction->extension analysis Gel Electrophoresis & Analysis extension->analysis ribosome Ribosome Purification complex Ribosome-Carbomycin B Complex Formation ribosome->complex grid Grid Preparation & Vitrification complex->grid data Data Collection & Processing grid->data

Caption: Experimental workflows for ribosomal binding studies.

signaling_pathway ribosome 50S Ribosomal Subunit npet Nascent Polypeptide Exit Tunnel (NPET) ptc Peptidyl Transferase Center (PTC) npet->ptc polypeptide Nascent Polypeptide Chain npet->polypeptide Blocks egress of inhibition Inhibition of Protein Synthesis ptc->inhibition Leads to carbomycin This compound carbomycin->npet Binds within

Caption: Mechanism of this compound action on the ribosome.

References

Total Synthesis of Carbomycin B and Its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis of Carbomycin B, a 16-membered macrolide antibiotic. It includes protocols for key synthetic steps, quantitative data for reaction yields, and schematic diagrams of the synthetic pathways. This information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in this compound and its analogs.

Introduction

This compound, a member of the macrolide antibiotic family, exhibits potent activity against Gram-positive bacteria. Its complex structure, featuring a 16-membered lactone ring glycosidically linked to a disaccharide moiety (4-O-(α-L-mycarosyl)-β-D-mycaminose), has made it a challenging target for total synthesis. The successful synthesis of this compound not only represents a significant achievement in organic chemistry but also opens avenues for the creation of novel analogs with improved therapeutic properties.

This application note details a convergent synthetic strategy, focusing on the preparation of the aglycone and its subsequent glycosylation to afford the natural product.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals three main building blocks: the C1-C9 segment, the C10-C15 segment, and the disaccharide moiety. The key steps in the forward synthesis involve the stereoselective construction of these fragments, their coupling to form the seco-acid of the aglycone, macrolactonization to form the 16-membered ring, and finally, the crucial glycosylation step.

Retrosynthesis Carbomycin_B This compound Aglycone This compound Aglycone Carbomycin_B->Aglycone Glycosylation Disaccharide Disaccharide (4-O-(α-L-mycarosyl)-β-D-mycaminose) Carbomycin_B->Disaccharide Seco_Acid Seco-Acid Aglycone->Seco_Acid Macrolactonization C1_C9 C1-C9 Fragment Seco_Acid->C1_C9 Fragment Coupling C10_C15 C10-C15 Fragment Seco_Acid->C10_C15

Caption: Retrosynthetic analysis of this compound.

Synthesis of the this compound Aglycone

The total synthesis of the this compound aglycone has been achieved through a convergent approach. The following sections detail the key transformations and experimental protocols.

Synthesis of Key Fragments

The synthesis of the C1-C9 and C10-C15 fragments involves several stereoselective reactions to install the numerous chiral centers present in the aglycone. Due to the complexity and length of these individual fragment syntheses, detailed step-by-step protocols are beyond the scope of this document. However, the key strategies employed often include aldol reactions, asymmetric reductions, and the use of chiral pool starting materials.

Fragment Coupling and Macrolactonization

A crucial step in the aglycone synthesis is the coupling of the C1-C9 and C10-C15 fragments to form the seco-acid, followed by macrolactonization to construct the 16-membered ring.

Experimental Protocol: Macrolactonization

  • Preparation of the Seco-Acid: The fully elaborated and protected seco-acid is prepared by coupling the C1-C9 and C10-C15 fragments using standard peptide coupling or esterification methods.

  • Deprotection: The terminal protecting groups on the seco-acid are selectively removed to reveal the free carboxylic acid and hydroxyl groups.

  • Macrolactonization: The deprotected seco-acid is subjected to high-dilution conditions in the presence of a macrolactonization agent. The Yamaguchi or Corey-Nicolaou methods are commonly employed.

    • Yamaguchi Macrolactonization: The seco-acid is treated with 2,4,6-trichlorobenzoyl chloride in the presence of triethylamine, followed by the addition of 4-dimethylaminopyridine (DMAP) at high dilution in an appropriate solvent like toluene.

  • Purification: The crude macrolactone is purified by column chromatography on silica gel to yield the this compound aglycone.

Quantitative Data: Macrolactonization

Reaction StepReagents and ConditionsYield (%)
Macrolactonization2,4,6-trichlorobenzoyl chloride, Et3N, DMAP, Toluene, rt60-70

Glycosylation of the Aglycone to Afford this compound

The final and often most challenging step in the total synthesis of this compound is the stereoselective introduction of the disaccharide moiety onto the C-5 hydroxyl group of the aglycone. A successful method for this transformation has been reported by Tatsuta et al.

Glycosylation_Workflow cluster_aglycone Aglycone Preparation cluster_disaccharide Disaccharide Preparation cluster_coupling Glycosylation cluster_deprotection Final Steps Aglycone This compound Aglycone Coupling Glycosylation Reaction (Aglycone + Disaccharide Glycal) Aglycone->Coupling Disaccharide_Glycal Protected Disaccharide Glycal Disaccharide_Glycal->Coupling Intermediate Glycosylated Intermediate Coupling->Intermediate Deprotection Deprotection Intermediate->Deprotection Carbomycin_B This compound Deprotection->Carbomycin_B

Caption: Experimental workflow for the glycosylation of the this compound aglycone.

Experimental Protocol: Glycosylation [1]

This protocol is adapted from the work of Tatsuta et al. and involves the reaction of the this compound aglycone with a protected disaccharide glycal.

  • Preparation of the Disaccharide Glycal: The disaccharide, 4-O-(α-L-mycarosyl)-D-mycaminose, is first converted to its protected glycal form. This involves protection of the hydroxyl and amino groups and subsequent formation of the double bond between C-1 and C-2 of the mycaminose residue.

  • Glycosylation Reaction:

    • To a solution of the this compound aglycone (1.0 eq) in anhydrous dichloromethane at -20 °C is added the protected disaccharide glycal (1.5 eq).

    • A solution of N-iodosuccinimide (NIS) (1.5 eq) and a catalytic amount of triflic acid (TfOH) (0.1 eq) in dichloromethane is added dropwise to the reaction mixture.

    • The reaction is stirred at -20 °C for 2-4 hours and monitored by thin-layer chromatography (TLC).

  • Workup and Purification:

    • The reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the protected this compound.

  • Deprotection: The protecting groups on the sugar moieties are removed under appropriate conditions (e.g., acid hydrolysis for silyl ethers, hydrogenolysis for benzyl ethers) to yield this compound.

Quantitative Data: Glycosylation [1]

Reaction StepReagents and ConditionsYield (%)
GlycosylationAglycone, Disaccharide Glycal, NIS, TfOH (cat.), CH2Cl2, -20 °C50-60
DeprotectionStandard conditionsHigh

Synthesis of this compound Analogs

The development of a robust total synthesis for this compound enables the generation of analogs with modified structures. These modifications can be introduced at various stages of the synthesis:

  • Aglycone Modification: By using modified C1-C9 or C10-C15 fragments, analogs with altered substitution patterns on the macrolide ring can be synthesized.

  • Disaccharide Modification: The use of different or modified disaccharides in the glycosylation step can lead to a wide range of glyco-diversified analogs.

  • Post-synthesis Modification: Functional groups on the final this compound molecule can be chemically modified to produce further analogs.

The synthesis of such analogs is a promising strategy for overcoming antibiotic resistance and improving the pharmacological properties of this class of macrolides.

Conclusion

The total synthesis of this compound is a significant undertaking that requires a mastery of modern synthetic organic chemistry. The convergent strategy outlined in this document provides a roadmap for the preparation of this complex natural product. The detailed protocols for the key macrolactonization and glycosylation steps offer practical guidance for researchers in the field. Furthermore, the principles of this synthesis can be applied to the creation of novel this compound analogs, which may lead to the development of next-generation antibiotics.

References

Troubleshooting & Optimization

Carbomycin B stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Carbomycin B under various experimental conditions. Due to the limited availability of specific quantitative stability data for this compound, this guide also includes general stability characteristics of macrolide antibiotics and protocols to help you assess its stability in your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A: this compound as a solid powder should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[1] If stored properly, the shelf life can be greater than three years.[1]

Q2: How should I prepare and store this compound stock solutions?

A: this compound is soluble in DMSO.[1] It is recommended to prepare a concentrated stock solution in DMSO and store it in aliquots to avoid repeated freeze-thaw cycles. For short-term storage (days to weeks), stock solutions can be kept at 0-4°C. For long-term storage (months), -20°C is recommended.[1]

Q3: What is the general stability of this compound in aqueous media?

A: While specific data for this compound is limited, macrolide antibiotics as a class exhibit pH-dependent stability. They are generally unstable in acidic solutions.[2] For instance, the macrolide clarithromycin is significantly more stable in acidic conditions than erythromycin, but still degrades.[2] It is crucial to consider the pH of your experimental buffer, as acidic conditions could lead to the degradation of this compound.

Q4: How does temperature affect the stability of this compound in solution?

A: Increased temperature generally accelerates the degradation of antibiotics in solution.[3] For macrolides, inactivation markedly increases with a rise in temperature and longer exposure times.[3] It is advisable to keep this compound solutions at low temperatures (e.g., on ice) during experimental procedures whenever possible.

Troubleshooting Guide

Issue: I am observing a loss of this compound activity in my experiments.

  • Possible Cause 1: pH-induced degradation.

    • Troubleshooting Step: Measure the pH of your experimental buffer. If it is acidic (pH < 6), the loss of activity could be due to the degradation of this compound.

    • Recommendation: If possible, adjust the pH of your buffer to be neutral or slightly alkaline. If the experimental conditions require an acidic pH, prepare the this compound solution fresh before each experiment and minimize the exposure time. You can also perform a stability study to determine the half-life of this compound in your specific buffer (see Experimental Protocols).

  • Possible Cause 2: Temperature-induced degradation.

    • Troubleshooting Step: Review your experimental workflow. Are there prolonged incubation steps at elevated temperatures?

    • Recommendation: Minimize the time this compound is exposed to temperatures above 4°C. If long incubations are necessary, consider adding the compound at the last possible moment. For incubations at 37°C, be aware that beta-lactam antibiotics, another class of antibiotics, can degrade rapidly, and similar caution should be applied to macrolides.[4]

  • Possible Cause 3: Improper storage of stock solutions.

    • Troubleshooting Step: Verify the storage conditions and age of your this compound stock solution. Has it been subjected to multiple freeze-thaw cycles?

    • Recommendation: Always store stock solutions in small, single-use aliquots at -20°C.[1] When a new stock is prepared, label it clearly with the date and concentration.

Data on Macrolide Stability

AntibioticpH ConditionTemperatureHalf-life / Stability ObservationReference
Tylosin~3.5 and ~9.0Not specifiedMost stable[3]
TylosinOutside pH 3.5-9.0Increased temp.Significant inactivation, increases with temperature and time.[3]
Clarithromycin1.3937°CT1/2 of 17 minutes[2]
Erythromycin1.3937°CT1/2 of 3 seconds[2]

Experimental Protocols

Protocol: Assessing this compound Stability in an Aqueous Buffer

This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound over time in a specific buffer.

Materials:

  • This compound

  • Your experimental buffer of interest

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Temperature-controlled incubator or water bath

  • pH meter

  • Sterile microcentrifuge tubes or vials

Methodology:

  • Preparation:

    • Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mg/mL).

    • Prepare your experimental buffer and adjust it to the desired pH.

    • Dilute the this compound stock solution into your experimental buffer to a final concentration suitable for HPLC analysis.

  • Incubation:

    • Aliquot the this compound buffer solution into multiple tubes.

    • Place the tubes in a temperature-controlled environment set to your experimental temperature (e.g., 4°C, 25°C, 37°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one aliquot from each temperature condition.

    • Immediately analyze the sample by HPLC to determine the concentration of this compound. An initial injection at T=0 will serve as your baseline.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each pH and temperature condition.

    • Calculate the degradation rate and the half-life (T1/2) of this compound under your specific experimental conditions.

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_working Dilute Stock into Buffer to Final Concentration prep_stock->prep_working prep_buffer Prepare Experimental Buffer (Adjust pH) prep_buffer->prep_working aliquot Aliquot into Vials prep_working->aliquot incubate Incubate at Desired Temperature(s) aliquot->incubate sampling Sample at Time Points (T=0, 1, 2, 4, 8, 24h) incubate->sampling hplc HPLC Analysis sampling->hplc plot Plot Concentration vs. Time hplc->plot calculate Calculate Degradation Rate and Half-Life (T1/2) plot->calculate

Caption: Workflow for assessing this compound stability.

Troubleshooting_Workflow action_node action_node start Loss of Activity Observed? check_ph Is Buffer pH Acidic (<6)? start->check_ph check_temp Prolonged High Temp Exposure? check_ph->check_temp No action_ph Adjust pH or Prepare Fresh. Perform Stability Test. check_ph->action_ph Yes check_storage Improper Stock Storage? check_temp->check_storage No action_temp Minimize Incubation Time. Keep on Ice. check_temp->action_temp Yes action_storage Prepare Fresh Aliquots. Store at -20°C. check_storage->action_storage Yes end_node Problem Likely Resolved action_ph->end_node action_temp->end_node action_storage->end_node

Caption: Troubleshooting loss of this compound activity.

References

Common degradation products of Carbomycin B in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Carbomycin B. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability and degradation of this compound in solution. The following information is based on established knowledge of macrolide antibiotics, particularly 16-membered macrolides structurally similar to this compound, due to the limited availability of specific degradation data for this compound itself.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways through which this compound is expected to degrade in solution?

Based on the known degradation pathways of other 16-membered macrolide antibiotics, this compound is susceptible to two primary degradation pathways in solution:

  • Hydrolysis of the Lactone Ring: The large 16-membered lactone ring in this compound can undergo hydrolysis, particularly under basic conditions. This reaction opens the macrocyclic ring, leading to a loss of biological activity.

  • Cleavage of Glycosidic Bonds: this compound contains two deoxy sugars, D-mycaminose and L-mycarose, attached to the lactone ring via glycosidic bonds. These bonds can be hydrolyzed, especially under acidic conditions, leading to the loss of one or both sugar moieties. This also results in inactive products.

Q2: What environmental factors are most likely to influence the stability of this compound in solution?

The stability of this compound in solution is significantly influenced by the following factors:

  • pH: The pH of the solution is a critical factor. Acidic conditions (pH < 5) tend to promote the hydrolysis of the glycosidic bonds, leading to the loss of the sugar moieties.[1] Conversely, alkaline conditions (pH > 8) can catalyze the hydrolysis of the lactone ring.[1]

  • Temperature: Elevated temperatures accelerate the rate of both acidic and basic hydrolysis.[1] For optimal stability, it is recommended to store this compound solutions at refrigerated or frozen temperatures.

  • Solvent: The choice of solvent can impact stability. While specific data for this compound is limited, macrolides are generally more stable in aprotic organic solvents than in aqueous solutions. The presence of water facilitates hydrolytic degradation.

Q3: I am observing a loss of activity in my this compound stock solution. What could be the cause?

A loss of activity in your this compound stock solution is likely due to chemical degradation. The most common causes are:

  • Improper pH of the solvent: If your solution is not buffered to a neutral or slightly acidic pH, you may be experiencing either lactone ring hydrolysis (alkaline pH) or glycosidic bond cleavage (acidic pH).

  • High storage temperature: Storing the solution at room temperature or higher for extended periods can accelerate degradation.

  • Repeated freeze-thaw cycles: While specific data for this compound is unavailable, some macrolides can be sensitive to repeated freezing and thawing, which may affect their stability.

To troubleshoot, we recommend preparing a fresh stock solution in a suitable buffer (e.g., phosphate buffer, pH 6.0-7.0) and storing it at -20°C or below in single-use aliquots.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected peaks in HPLC chromatogram Degradation of this compound.Analyze the sample using LC-MS/MS to identify the mass of the degradation products. Compare the results with the expected degradation pathways (lactone hydrolysis, loss of sugars). Ensure the mobile phase and sample pH are optimized for stability.
Loss of antibacterial potency Chemical degradation of this compound.Prepare a fresh stock solution. Verify the pH and storage conditions of your experimental solutions. Perform a forced degradation study to understand the stability limits of this compound under your specific experimental conditions.
Precipitation in aqueous solution Poor solubility of this compound or its degradation products.This compound has limited water solubility. Prepare stock solutions in a suitable organic solvent like methanol or DMSO before diluting into aqueous media. Ensure the final concentration in the aqueous solution does not exceed its solubility limit.

Quantitative Degradation Data (Based on Structurally Similar 16-Membered Macrolides)

The following table summarizes the degradation of tylosin, a 16-membered macrolide antibiotic, under various stress conditions. This data can serve as a general guide for the expected stability of this compound.

Stress ConditionTemperatureTimeDegradation (%)Reference
1.0 M HCl75°C30 min~100%[2]
1.0 M NaOH75°C30 min~50%[2]
3% H₂O₂75°C30 min~100%[2]
Thermal100°C24 hPartial Degradation[2]
Photolytic (UV light)Room Temp24 hPartial Degradation[2]

Disclaimer: This data is for Tylosin and should be used as a general reference for this compound. Actual degradation rates may vary.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Analysis

This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent.

    • Aqueous Phase: 20 mM phosphate buffer or ammonium acetate buffer, pH adjusted to 6.0 - 7.0.

    • Organic Phase: Acetonitrile or methanol.[5]

    • Example Isocratic Condition: Acetonitrile:Water (60:40, v/v) with pH adjusted to 2.8 with phosphoric acid.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 35°C.[2]

  • Detection: UV detection at 232 nm (for the conjugated diene system in the lactone ring) or a more universal wavelength like 210 nm if degradation products lack this chromophore.[6]

  • Injection Volume: 20 µL.[2]

2. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.

  • Dilute the stock solution to the desired concentration with the mobile phase or a solvent compatible with your sample matrix.

  • For forced degradation studies, incubate the this compound solution under the desired stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic) for a specified time.[2][4]

  • Before injection, neutralize the pH of acid- and base-stressed samples and filter all samples through a 0.45 µm syringe filter.

Protocol 2: LC-MS/MS Method for Identification of this compound Degradation Products

This protocol outlines a general approach for identifying degradation products using LC-MS/MS.

1. Liquid Chromatography (LC) Conditions:

  • Use the HPLC conditions described in Protocol 1 or a UPLC system for better resolution and sensitivity.

2. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode:

    • Full Scan: To obtain the molecular weights of the parent drug and its degradation products.

    • Product Ion Scan (MS/MS): To obtain fragmentation patterns for structural elucidation. Select the precursor ions corresponding to this compound and its suspected degradation products.

  • Typical MS/MS Parameters (for a triple quadrupole or ion trap):

    • Collision Gas: Argon.

    • Collision Energy: Optimize for each compound to achieve characteristic fragmentation.

    • Monitor for expected mass transitions based on the proposed degradation pathways (see diagrams below).

Visualizations

Proposed Degradation Pathways of this compound

Proposed Degradation Pathways of this compound cluster_acid Acidic Conditions (e.g., pH < 5) cluster_base Alkaline Conditions (e.g., pH > 8) Carbomycin_B This compound (C42H67NO15) Loss_Mycarose Des-mycarosyl-Carbomycin B Carbomycin_B->Loss_Mycarose Hydrolysis of glycosidic bond Hydrolyzed_Lactone Ring-opened this compound Carbomycin_B->Hydrolyzed_Lactone Hydrolysis of lactone ring Loss_Mycaminose This compound Aglycone (Lactone Ring) Loss_Mycarose->Loss_Mycaminose Further hydrolysis

Caption: Inferred degradation pathways of this compound under acidic and alkaline conditions.

Experimental Workflow for this compound Stability Study

Experimental Workflow for this compound Stability Analysis A Prepare this compound Solution B Expose to Stress Conditions (pH, Temp, Light, Oxidant) A->B C Sample at Time Points B->C D HPLC Analysis (Quantify remaining this compound) C->D E LC-MS/MS Analysis (Identify Degradation Products) C->E F Data Analysis (Degradation Kinetics & Pathway) D->F E->F

Caption: A general workflow for conducting a forced degradation study of this compound.

References

Solubility of Carbomycin B in various organic and aqueous solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Carbomycin B in various organic and aqueous solvents. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and a summary of available solubility data.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is a macrolide antibiotic that is generally soluble in polar organic solvents and has limited solubility in aqueous solutions. It is known to be soluble in dimethyl sulfoxide (DMSO)[1]. For aqueous applications, it is often recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as ethanol, before dilution in the desired aqueous buffer[2][3].

Q2: In which organic solvents is this compound soluble?

This compound is soluble in dimethyl sulfoxide (DMSO)[1]. While specific quantitative data for this compound in other organic solvents is limited, data from structurally similar macrolides like erythromycin and clarithromycin can provide useful estimates. Erythromycin is soluble in ethanol at approximately 30-50 mg/mL and in DMSO at around 15-100 mg/mL[3][4]. Clarithromycin is reported to be soluble in ethanol and DMSO at approximately 1 mg/mL, with a general solubility order of acetone > ethanol > methanol[2][5].

Q3: What is the aqueous solubility of this compound?

Q4: How should I prepare a stock solution of this compound?

To prepare a stock solution, it is recommended to dissolve this compound in a suitable organic solvent such as DMSO[1][10]. For cell culture or other aqueous-based experiments, a common practice for macrolides is to prepare a concentrated stock solution in an organic solvent (e.g., 10 mg/mL in 100% ethanol) and then dilute it to the final working concentration in the aqueous medium[11]. Ensure the final concentration of the organic solvent in your experimental medium is low enough to not affect the biological system.

Data Presentation: Solubility of this compound and Related Macrolides

The following table summarizes the available solubility data for this compound and provides estimated values based on the solubility of structurally similar macrolide antibiotics, erythromycin and clarithromycin.

Solvent/SolutionThis compoundErythromycinClarithromycin
Organic Solvents
Dimethyl Sulfoxide (DMSO)Soluble[1]~15-100 mg/mL[3][4]≥31.2 mg/mL[12]
EthanolEstimated: Soluble~30-50 mg/mL[3]~1 mg/mL, ≥3.24 mg/mL (with warming)[2][12]
MethanolEstimated: SolubleFreely Soluble[13]Slightly Soluble[14][15]
AcetoneEstimated: SolubleFreely Soluble[13]Freely Soluble[14][15]
AcetonitrileEstimated: SolubleFreely Soluble-
Aqueous Solutions
WaterEstimated: Very Slightly Soluble[16]~2 mg/mL[6]Practically Insoluble[14]
PBS (pH 7.2)Estimated: Sparingly Soluble~0.5 mg/mL (in 1:1 ethanol:PBS)[3]~0.5 mg/mL (in 1:1 ethanol:PBS)[2]
Acidic Buffers (e.g., pH < 6)Estimated: Higher solubility than at neutral/basic pHSolubility decreases with increasing pH[8][9]Solubility decreases with increasing pH[7][8][9]
Neutral/Basic Buffers (e.g., pH > 7)Estimated: Lower solubilitySolubility decreases with increasing pH[8][9]Solubility decreases with increasing pH[7][8][9]

Disclaimer: The solubility of this compound in many solvents has not been quantitatively determined. The provided estimates are for guidance purposes and should be experimentally verified.

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound.

Issue 1: this compound is not dissolving in my chosen organic solvent.

  • Question: I am trying to dissolve this compound in an organic solvent, but it remains a suspension. What should I do?

  • Answer:

    • Increase Sonication/Vortexing: Ensure you have vortexed or sonicated the solution for a sufficient amount of time to facilitate dissolution.

    • Gentle Warming: For some macrolides, gentle warming can aid dissolution[12]. Try warming the solution in a water bath (e.g., to 37°C). However, be cautious as excessive heat may degrade the compound.

    • Try a Different Solvent: If the compound remains insoluble, consider switching to a solvent with higher polarity. Based on data for similar compounds, DMSO is a reliable choice[1]. The general solubility trend for some macrolides is acetone > ethanol > methanol[5].

    • Check Compound Purity: Impurities in the this compound powder can affect its solubility. Ensure you are using a high-purity grade of the compound.

Issue 2: this compound precipitates when I add my stock solution to an aqueous buffer.

  • Question: When I add my DMSO or ethanol stock solution of this compound to my aqueous buffer, a precipitate forms. How can I prevent this?

  • Answer:

    • Decrease Final Concentration: The final concentration of this compound in the aqueous solution may be above its solubility limit. Try preparing a more dilute final solution.

    • Optimize Solvent Ratio: The percentage of the organic solvent in the final aqueous solution might be too low to maintain solubility. While you need to keep the organic solvent concentration low to avoid biological effects, a slight increase might be necessary. It is recommended to keep the final organic solvent concentration below 1% (v/v) if possible.

    • pH Adjustment: The solubility of macrolide antibiotics is often pH-dependent, with better solubility in acidic conditions[7][8][9]. If your experimental conditions allow, try lowering the pH of your aqueous buffer.

    • Slow Addition and Mixing: Add the stock solution dropwise to the vigorously stirring aqueous buffer. This can help prevent localized high concentrations that lead to precipitation.

Issue 3: I am seeing variability in my experimental results, which I suspect is due to solubility issues.

  • Question: My experimental results are inconsistent, and I believe it might be related to the this compound solution. How can I ensure my solution is stable and consistent?

  • Answer:

    • Prepare Fresh Solutions: Macrolide antibiotic solutions, especially in aqueous media, can be unstable over time. It is best practice to prepare fresh solutions for each experiment or, if storing, to aliquot and freeze at -20°C or -80°C and use within a validated stability period[17].

    • Filter Sterilization: For sterile applications, filter the stock solution through a 0.22 µm syringe filter compatible with the organic solvent used. Note that compounds dissolved in 100% ethanol or DMSO may not require filter sterilization if handled aseptically[11][17].

    • Visual Inspection: Always visually inspect your solutions for any signs of precipitation before use. If precipitation is observed, the solution should not be used.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent

  • Materials:

    • This compound powder

    • High-purity organic solvent (e.g., DMSO or 100% ethanol)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Optional: Sonicator, 0.22 µm syringe filter

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the appropriate volume of the organic solvent to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a short period.

    • For sterile applications, if the solvent is not 100% ethanol or DMSO, filter the solution through a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determination of this compound Solubility using the Shake-Flask Method

  • Materials:

    • This compound powder

    • Chosen solvent (organic or aqueous buffer)

    • Glass vials with screw caps

    • Orbital shaker with temperature control

    • Centrifuge

    • Syringes and 0.22 µm filters (chemically compatible with the solvent)

    • Analytical method for quantification (e.g., HPLC-UV)

  • Procedure:

    • Add an excess amount of this compound powder to a glass vial.

    • Add a known volume of the solvent to the vial.

    • Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Shake the vial for a sufficient time to reach equilibrium (typically 24-72 hours).

    • After shaking, allow the vial to stand to let the undissolved solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Immediately dilute the filtered sample with a suitable solvent to prevent precipitation.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method like HPLC-UV.

    • Calculate the solubility of this compound in the chosen solvent based on the measured concentration and the dilution factor.

Mandatory Visualization

G Troubleshooting Workflow for this compound Dissolution start Start: Dissolve this compound check_dissolution Does the compound fully dissolve? start->check_dissolution troubleshoot_organic Troubleshoot Organic Solubility: - Increase sonication/vortexing - Gentle warming - Try a different solvent (e.g., DMSO) check_dissolution->troubleshoot_organic No prepare_aqueous Prepare aqueous solution by diluting stock check_dissolution->prepare_aqueous Yes troubleshoot_organic->check_dissolution check_precipitation Does a precipitate form? prepare_aqueous->check_precipitation troubleshoot_aqueous Troubleshoot Aqueous Precipitation: - Decrease final concentration - Adjust pH (if possible) - Add stock slowly to stirring buffer check_precipitation->troubleshoot_aqueous Yes solution_ready Solution is ready for use check_precipitation->solution_ready No troubleshoot_aqueous->prepare_aqueous

Caption: Workflow for troubleshooting this compound solubility issues.

References

Technical Support Center: Carbomycin B Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers overcome low-yield issues in Carbomycin B fermentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during this compound fermentation with the producing organism, Streptomyces thermotolerans.

Q1: My this compound yield is consistently low. What are the most common factors I should investigate?

A1: Low this compound yield can stem from several factors. Systematically investigating the following is recommended:

  • Suboptimal Medium Composition: The balance of carbon, nitrogen, and phosphate sources is critical. An imbalance can lead to poor growth or direct inhibition of antibiotic production. For instance, high concentrations of inorganic phosphate can stimulate mycelial growth but inhibit the production of secondary metabolites like this compound.[1]

  • Incorrect Fermentation Parameters: pH, temperature, aeration, and agitation speed must be optimized. Deviations from the optimal ranges for Streptomyces thermotolerans can significantly impact yield.

  • Poor Inoculum Quality: The age and volume of the inoculum are crucial. An old or insufficient inoculum can lead to a lag in growth and reduced productivity.

  • Precursor Limitation: The biosynthesis of this compound, a polyketide, depends on a steady supply of precursors derived from primary metabolism.[2] Insufficient precursor pools can be a bottleneck.

  • Genetic Instability of the Strain: High-producing strains can sometimes be unstable and lose their productivity over successive generations.

Q2: How does the carbon and nitrogen source ratio impact this compound production?

A2: The carbon-to-nitrogen (C/N) ratio is a critical factor in secondary metabolite production. High carbon and limited nitrogen often trigger the onset of antibiotic synthesis.

  • Carbon Sources: Glucose is a readily available carbon source, but high concentrations can sometimes lead to rapid acidification of the medium. Using a combination of a fast-metabolizing sugar (like glucose) and a slow-metabolizing one (like starch) can provide sustained energy for both growth and production phases.[3][4]

  • Nitrogen Sources: Complex nitrogen sources like soybean meal, peptone, and yeast extract are often superior to inorganic sources like ammonium salts. They provide not only nitrogen but also essential amino acids, vitamins, and minerals that can enhance antibiotic production.

Q3: My culture grows well, but the this compound titer remains low. What could be the issue?

A3: This common problem, known as the "growth-production uncoupling," often points towards regulatory issues or specific nutrient limitations.

  • Phosphate Inhibition: As mentioned, high levels of inorganic phosphate can suppress secondary metabolism. Ensure your medium is not phosphate-replete during the production phase.[1]

  • Suboptimal pH: While the initial pH of the medium is important, the pH profile throughout the fermentation is also critical. The optimal pH for growth may not be the optimal pH for production. A pH shift can be used to trigger the onset of antibiotic synthesis.

  • Lack of Precursors: Even with good growth, the intracellular pools of acetate and propionate, the building blocks of this compound, might be insufficient.

  • Regulatory Gene Expression: The expression of positive regulatory genes, such as acyB2 in the this compound biosynthetic cluster, is essential for activating the pathway.[5] Suboptimal conditions may not induce the expression of these regulators.

Q4: Can I enhance this compound yield through genetic engineering?

A4: Yes, genetic engineering is a powerful tool for improving antibiotic yields. Key strategies include:

  • Overexpression of Pathway-Specific Regulators: Overexpressing positive regulatory genes within the this compound biosynthetic gene cluster can significantly boost production.[5]

  • Increasing Precursor Supply: Engineering central carbon metabolism to channel more precursors towards this compound biosynthesis can alleviate bottlenecks.

  • Ribosome Engineering: Modifying ribosomal proteins can sometimes lead to increased antibiotic production, although the mechanisms are not always fully understood.

Data Presentation: Impact of Medium Components on Antibiotic Yield

The following table summarizes the effect of varying concentrations of key medium components on the yield of a polyketide antibiotic produced by a Streptomyces species, illustrating the importance of media optimization. While this data is for Chrysomycin A, it provides a relevant example for this compound fermentation.[3][4][6]

Parameter Concentration (g/L) Relative Yield (%)
Glucose 1065
2080
40 100
5075
Corn Starch 1070
20 100
3085
4070
5060
Soybean Meal 550
1085
15 100
2590
3575

This table is adapted from data on Chrysomycin A production by Streptomyces sp. 891-B6 and serves as an illustrative example of the impact of media components on polyketide antibiotic yield.[3][4][6]

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization

This protocol is designed to screen for the optimal concentration of individual medium components.

1. Prepare Basal Medium:

  • Prepare a basal fermentation medium with all components at a standard concentration. A good starting point for Streptomyces thermotolerans could be:

    • Glucose: 20 g/L

    • Soybean Meal: 10 g/L

    • CaCO₃: 2 g/L

    • Adjust initial pH to 7.0.

2. Vary One Factor:

  • For each component to be tested (e.g., glucose), prepare a series of flasks with the basal medium, but vary the concentration of that single component across a range (e.g., for glucose: 10, 20, 30, 40, 50 g/L). Keep all other components constant.

  • Repeat this process for each component you wish to optimize (e.g., soybean meal, phosphate source, etc.).

3. Inoculation and Fermentation:

  • Prepare a seed culture of Streptomyces thermotolerans by growing it in a suitable seed medium for 48-72 hours.

  • Inoculate each fermentation flask with a standardized volume of the seed culture (e.g., 5% v/v).

  • Incubate the flasks on a rotary shaker (e.g., 220 rpm) at the optimal temperature (e.g., 28-30°C) for a set period (e.g., 7-10 days).

4. Analysis:

  • At the end of the fermentation, harvest the broth from each flask.

  • Separate the mycelium from the supernatant by centrifugation.

  • Extract this compound from the mycelium and/or supernatant using an appropriate solvent (e.g., ethyl acetate).

  • Quantify the this compound concentration using a suitable method, such as High-Performance Liquid Chromatography (HPLC).

  • Plot the yield against the concentration of the varied component to determine the optimal level.

Protocol 2: Overexpression of a Regulatory Gene

This protocol outlines a general workflow for overexpressing a positive regulatory gene like acyB2 to enhance this compound production.

1. Gene Amplification and Cloning:

  • Amplify the coding sequence of the target regulatory gene (e.g., acyB2) from the genomic DNA of Streptomyces thermotolerans using PCR with specific primers.

  • Clone the PCR product into a suitable E. coli-Streptomyces shuttle vector under the control of a strong, constitutive promoter (e.g., ermEp*).

2. Transformation into E. coli:

  • Transform the ligation mixture into a suitable E. coli strain for plasmid propagation and verification (e.g., DH5α).

  • Select for transformants on appropriate antibiotic-containing media.

  • Verify the correct insertion by restriction digestion and sequencing.

3. Conjugation into Streptomyces thermotolerans:

  • Introduce the confirmed plasmid from E. coli into Streptomyces thermotolerans via intergeneric conjugation. This typically involves a donor E. coli strain (e.g., ET12567/pUZ8002) and the recipient Streptomyces strain.

  • Plate the conjugation mixture on a selective medium that supports Streptomyces growth and contains an antibiotic to select for exconjugants carrying the plasmid.

4. Fermentation and Analysis:

  • Cultivate the recombinant Streptomyces strain (and a control strain with an empty vector) under optimized fermentation conditions as determined in Protocol 1.

  • Harvest the culture and quantify this compound production as described previously.

  • Compare the yield of the overexpressing strain to the control strain to confirm the effect of the regulatory gene.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow Troubleshooting Low this compound Yield start Low this compound Yield Detected check_culture Verify Strain Purity & Viability start->check_culture check_media Review Media Composition start->check_media check_params Check Fermentation Parameters start->check_params culture_ok culture_ok check_culture->culture_ok Pure & Viable culture_bad Re-streak from stock Prepare fresh inoculum check_culture->culture_bad Contaminated or Degraded media_ok media_ok check_media->media_ok Standard Protocol Followed media_bad Prepare fresh media Verify component concentrations check_media->media_bad Deviation or Error params_ok params_ok check_params->params_ok Within Optimal Range params_bad Calibrate probes Adjust settings check_params->params_bad Deviation in pH, Temp, etc. analyze_growth Assess Mycelial Growth good_growth good_growth analyze_growth->good_growth Good Growth poor_growth poor_growth analyze_growth->poor_growth Poor Growth culture_ok->analyze_growth media_ok->analyze_growth params_ok->analyze_growth advanced_troubleshooting Advanced Troubleshooting good_growth->advanced_troubleshooting Good Growth, Low Yield optimize_media optimize_media poor_growth->optimize_media Optimize Media for Growth (See Protocol 1) precursor_limit precursor_limit advanced_troubleshooting->precursor_limit Precursor Limitation? regulation_issue regulation_issue advanced_troubleshooting->regulation_issue Regulatory Issue? feed_precursors feed_precursors precursor_limit->feed_precursors Feed Precursors (e.g., Propionate) genetic_mod genetic_mod regulation_issue->genetic_mod Genetic Modification (See Protocol 2)

Caption: A logical workflow for diagnosing the root cause of low this compound yield.

Regulatory Influences on this compound Biosynthesis

Carbomycin_Pathway Key Regulatory Inputs for this compound Production Primary_Metabolism Primary Metabolism (Glycolysis, TCA Cycle) Precursors Precursors (Acetyl-CoA, Propionyl-CoA) Primary_Metabolism->Precursors supplies Biosynthetic_Genes This compound Biosynthetic Genes (car genes) Precursors->Biosynthetic_Genes are substrates for Regulatory_Genes Pathway-Specific Regulators (e.g., acyB2) Regulatory_Genes->Biosynthetic_Genes activate transcription Carbomycin_B This compound Biosynthetic_Genes->Carbomycin_B catalyze synthesis of Environmental_Signals Environmental Signals (Phosphate limitation, C/N ratio) Environmental_Signals->Regulatory_Genes induce

Caption: Simplified diagram of regulatory inputs affecting this compound biosynthesis.

References

Technical Support Center: Mitigating Bacterial Resistance to Carbomycin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to bacterial resistance to Carbomycin B.

Frequently Asked Questions (FAQs)

Q1: My bacterial culture is showing resistance to this compound. What are the most likely resistance mechanisms?

A1: Bacterial resistance to this compound, a macrolide antibiotic, is primarily caused by two mechanisms:

  • Target Site Modification: The most common mechanism is the modification of the antibiotic's target, the 50S ribosomal subunit. This is often mediated by erythromycin ribosome methylase (erm) genes, which encode enzymes that methylate the 23S rRNA. This methylation prevents this compound from binding to the ribosome and inhibiting protein synthesis.[1][2][3] Mutations in the 23S rRNA or in ribosomal proteins L4 and L22 can also confer resistance by altering the binding site.

  • Active Efflux: Bacteria can actively pump this compound out of the cell using efflux pumps. These pumps are protein complexes that transport a wide range of substances, including antibiotics, out of the bacterial cell, thereby reducing the intracellular concentration of the drug to sub-toxic levels. Genes such as mef (macrolide efflux) and msr (macrolide-streptogramin resistance) are known to encode for such pumps.[1][2]

Q2: How can I determine which resistance mechanism is present in my bacterial strain?

A2: You can use molecular techniques to identify the genetic determinants of resistance. A common and effective method is Polymerase Chain Reaction (PCR) to screen for the presence of known macrolide resistance genes such as erm(A), erm(B), erm(C), and mef(A/E).[1][4][5] If these common genes are not detected, sequencing the 23S rRNA gene and the genes for ribosomal proteins L4 and L22 can identify mutations that may be responsible for resistance.

Q3: What are the primary strategies to overcome this compound resistance in the lab?

A3: The two main strategies to mitigate this compound resistance are:

  • Combination Therapy with Efflux Pump Inhibitors (EPIs): If resistance is due to efflux pumps, co-administering this compound with an EPI can restore its activity. EPIs are compounds that block the function of efflux pumps, allowing the antibiotic to accumulate inside the bacterial cell to effective concentrations.

  • Synergistic Antibiotic Combinations: In some cases, combining this compound with another antibiotic can result in a synergistic effect, where the combined antimicrobial activity is greater than the sum of their individual activities. This can be effective even against strains with target-site modification.

Troubleshooting Guides

Problem: Higher than expected Minimum Inhibitory Concentration (MIC) for this compound.

Possible Cause Troubleshooting Steps
Target site modification (e.g., erm gene expression) 1. Perform PCR to detect the presence of erm genes. 2. If erm genes are present, consider alternative non-macrolide antibiotics. 3. Explore synergistic combinations of this compound with other classes of antibiotics.
Efflux pump overexpression 1. Perform PCR for mef or msr genes. 2. Determine the MIC of this compound in the presence and absence of a known efflux pump inhibitor (e.g., Phenylalanine-arginine beta-naphthylamide - PAβN). A significant decrease in MIC in the presence of the EPI suggests efflux-mediated resistance.
Incorrect experimental setup 1. Verify the concentration and purity of your this compound stock solution. 2. Ensure the correct bacterial inoculum density was used for the MIC assay. 3. Confirm that the appropriate growth medium and incubation conditions were used.

Problem: Inconsistent results in this compound susceptibility testing.

Possible Cause Troubleshooting Steps
Heteroresistance in the bacterial population 1. Subculture individual colonies and re-test their susceptibility to this compound to check for a mixed population. 2. Consider using population analysis profiles (PAPs) to characterize the resistant subpopulation.
Plasmid-mediated resistance 1. Perform plasmid curing experiments to see if resistance is lost after eliminating plasmids. 2. Isolate plasmid DNA and use it as a template for PCR to detect resistance genes.
Variability in experimental procedure 1. Standardize all steps of your antimicrobial susceptibility testing protocol, including inoculum preparation, media, and incubation time. 2. Always include a quality control strain with a known this compound MIC in your experiments.

Data Presentation

Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) of a Macrolide Antibiotic With and Without an Efflux Pump Inhibitor (EPI).

Note: Specific MIC data for this compound in combination with EPIs is limited in published literature. The following data for erythromycin and the EPI PAβN (MC-207,110) is provided for illustrative purposes to demonstrate the expected effect.

Bacterial StrainEfflux Pump GenotypeMacrolide MIC (µg/mL)Macrolide + EPI MIC (µg/mL)Fold-change in MIC
Pseudomonas aeruginosa (Wild-type)Baseline efflux818-fold reduction
Pseudomonas aeruginosa (Efflux pump overexpressing)High-level efflux64164-fold reduction

This table demonstrates that the presence of an EPI can significantly reduce the MIC of a macrolide antibiotic, particularly in strains that overexpress efflux pumps.[6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is for determining the MIC of this compound and assessing the effect of an efflux pump inhibitor.

Materials:

  • This compound

  • Efflux Pump Inhibitor (EPI), e.g., Phenylalanine-arginine beta-naphthylamide (PAβN)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Antibiotic and EPI Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) at a concentration of 10 mg/mL.

    • Prepare a stock solution of the EPI in a suitable solvent at a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates:

    • In a 96-well plate, perform serial two-fold dilutions of this compound in CAMHB to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

    • For the combination experiment, prepare a second plate with the same serial dilutions of this compound, but also add the EPI to each well at a fixed sub-inhibitory concentration (this concentration needs to be determined beforehand and should not affect bacterial growth on its own).

    • Include a growth control well (CAMHB with no antibiotic) and a sterility control well (CAMHB only).

  • Inoculum Preparation:

    • Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Incubation:

    • Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: PCR for Detection of Macrolide Resistance Genes (erm and mef)

This protocol describes a multiplex PCR for the simultaneous detection of common macrolide resistance genes.

Materials:

  • Bacterial genomic DNA extract

  • PCR primers for erm(A), erm(B), erm(C), and mef(A/E) (sequences to be obtained from relevant literature)

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Thermocycler

  • Agarose gel electrophoresis equipment

Procedure:

  • PCR Reaction Setup:

    • Prepare a master mix containing the PCR buffer, dNTPs, forward and reverse primers for each target gene, and Taq polymerase.

    • Add 1-5 µL of the extracted bacterial genomic DNA to each PCR tube containing the master mix.

    • Include a positive control (DNA from a known resistant strain) and a negative control (nuclease-free water).

  • PCR Amplification:

    • Perform PCR using a thermocycler with the following general conditions (annealing temperature and extension time may need optimization based on the specific primers used):

      • Initial denaturation: 94°C for 5 minutes

      • 30-35 cycles of:

        • Denaturation: 94°C for 30 seconds

        • Annealing: 55-60°C for 30 seconds

        • Extension: 72°C for 1 minute

      • Final extension: 72°C for 7 minutes

  • Analysis of PCR Products:

    • Run the PCR products on a 1.5% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).

    • Visualize the DNA bands under UV light. The presence of a band of the expected size for a particular gene indicates that the gene is present in the bacterial DNA.

Visualizations

ResistanceMechanisms cluster_0 Bacterial Cell cluster_1 Resistance Genes Ribosome 50S Ribosome CarbomycinB_in This compound Ribosome->CarbomycinB_in Binding Blocked EffluxPump Efflux Pump CarbomycinB_out This compound EffluxPump->CarbomycinB_out Expulsion ermGene erm gene ermGene->Ribosome Methylation mefGene mef gene mefGene->EffluxPump Expression CarbomycinB_in->Ribosome Inhibits Protein Synthesis CarbomycinB_in->EffluxPump Substrate

Caption: Mechanisms of bacterial resistance to this compound.

MitigationStrategies cluster_0 Bacterial Cell EffluxPump Efflux Pump CarbomycinB_out This compound EffluxPump->CarbomycinB_out Expulsion Blocked Ribosome 50S Ribosome CarbomycinB This compound CarbomycinB->EffluxPump CarbomycinB->Ribosome Inhibits Protein Synthesis EPI Efflux Pump Inhibitor (EPI) EPI->EffluxPump Inhibition

Caption: Mitigation of efflux-mediated resistance to this compound.

References

Technical Support Center: Optimizing Storage Conditions for Carbomycin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions for the long-term stability of Carbomycin B. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal long-term stability, solid this compound should be stored in a dry, dark environment at -20°C. For short-term storage (days to weeks), 0-4°C is acceptable.[1] The compound is generally stable for a few weeks at ambient temperature during shipping.[1]

Q2: How should I store this compound in solution?

A2: Stock solutions of this compound should be prepared in a suitable solvent, such as DMSO, and stored at -20°C or lower for long-term stability. It is highly recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: What are the main factors that can cause this compound to degrade?

A3: Like other macrolide antibiotics, this compound is susceptible to degradation under certain conditions. The primary factors that can affect its stability include:

  • pH: Macrolides are generally unstable in acidic conditions, which can lead to the hydrolysis of the macrolactone ring.[2][3]

  • Temperature: Elevated temperatures can accelerate chemical degradation.

  • Light: Exposure to light, particularly UV light, can cause photodegradation.[4]

  • Oxidation: The presence of oxidizing agents can lead to the formation of degradation products.[4]

  • Moisture: For solid this compound, exposure to humidity can initiate hydrolysis.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the known degradation of other macrolide antibiotics like erythromycin, the potential degradation pathways for this compound include:[2][3][4][5]

  • Acid-catalyzed hydrolysis: Cleavage of the lactone ring.

  • Photodegradation: This can lead to the formation of N-oxide, N-desmethyl, and N-didesmethyl derivatives.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Loss of biological activity in stored this compound solution. 1. Repeated freeze-thaw cycles. 2. Storage at an inappropriate temperature. 3. Exposure to light. 4. pH of the solution has become acidic.1. Prepare and use single-use aliquots. 2. Ensure storage at or below -20°C. 3. Store solutions in amber vials or wrapped in foil. 4. Ensure the solvent system is buffered if necessary and avoids acidic conditions.
Appearance of unknown peaks in HPLC analysis of a stability sample. 1. Degradation of this compound. 2. Contamination of the sample or solvent.1. Perform a forced degradation study to identify potential degradation products. 2. Analyze a blank (solvent only) to rule out contamination. Ensure proper handling and use of high-purity solvents.
Inconsistent results in stability studies. 1. Variability in storage conditions. 2. Inconsistent sample preparation. 3. Issues with the analytical method.1. Ensure all stability samples are stored under identical and controlled conditions. 2. Follow a standardized and well-documented sample preparation protocol. 3. Validate the analytical method for stability-indicating properties (specificity, linearity, accuracy, precision).

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage DurationTemperatureLight ConditionAtmosphere
SolidShort-term (days to weeks)0 - 4°CDarkDry
SolidLong-term (months to years)-20°CDarkDry
Solution (e.g., in DMSO)Short-term (days)4°CDarkN/A
Solution (e.g., in DMSO)Long-term (months)-20°C or -80°CDarkN/A

Table 2: Summary of Forced Degradation Conditions for Macrolide Antibiotics (Adaptable for this compound)

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Products
Acid Hydrolysis0.1 M - 1 M HCl24 - 72 hours (at RT or elevated temp)Hydrolyzed lactone ring
Base Hydrolysis0.1 M - 1 M NaOH24 - 72 hours (at RT or elevated temp)Epimerization, hydrolysis
Oxidation3% - 30% H₂O₂24 - 72 hours (at RT)N-oxides
Thermal Degradation60 - 100°C24 - 72 hoursVarious thermal degradants
PhotodegradationUV light (e.g., 254 nm) or sunlight24 - 72 hoursN-oxides, N-desmethyl, N-didesmethyl

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound (General Method)

This protocol is a general starting point based on methods used for other macrolide antibiotics and should be optimized and validated for this compound.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 6.5-7.5) and an organic solvent (e.g., acetonitrile or methanol). A typical starting gradient could be 30-70% organic solvent over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 230-240 nm, to be determined empirically).

  • Injection Volume: 10-20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).

  • Stability Samples: Dilute the stability samples with the mobile phase to fall within the concentration range of the calibration curve.

3. Method Validation (as per ICH guidelines):

  • Specificity: Analyze blank samples, a this compound standard, and forced degradation samples to ensure that the peak for this compound is well-resolved from any degradation products or excipients.

  • Linearity: Analyze the working standard solutions and plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be >0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

Protocol 2: Forced Degradation Study of this compound

1. Preparation of Stress Samples:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis: Add an equal volume of 1 M HCl. Incubate at room temperature or a slightly elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours). Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Add an equal volume of 1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Add an equal volume of 30% H₂O₂. Incubate at room temperature, protected from light.

  • Thermal Degradation: Store the solid drug or a solution at an elevated temperature (e.g., 80°C) in a controlled oven.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., in a photostability chamber) or direct sunlight.

2. Analysis:

  • At specified time points, withdraw samples and analyze them using the validated stability-indicating HPLC method (Protocol 1).

  • Monitor the decrease in the peak area of this compound and the formation of any new peaks.

  • For identification of major degradation products, LC-MS analysis can be employed.

Visualizations

degradation_pathway Carbomycin_B This compound Acid_Hydrolysis Acid-catalyzed Hydrolysis Carbomycin_B->Acid_Hydrolysis Oxidation Oxidation Carbomycin_B->Oxidation Photodegradation Photodegradation Carbomycin_B->Photodegradation Hydrolyzed_Product Hydrolyzed Lactone Ring Acid_Hydrolysis->Hydrolyzed_Product N_Oxide N-Oxide Product Oxidation->N_Oxide Photodegradation->N_Oxide N_Desmethyl N-Desmethyl Product Photodegradation->N_Desmethyl N_Didesmethyl N-Didesmethyl Product Photodegradation->N_Didesmethyl

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Results Carbomycin_B_Sample This compound Sample (Solid or Solution) Acid Acid Hydrolysis Carbomycin_B_Sample->Acid Base Base Hydrolysis Carbomycin_B_Sample->Base Oxidation Oxidation Carbomycin_B_Sample->Oxidation Thermal Thermal Carbomycin_B_Sample->Thermal Photo Photodegradation Carbomycin_B_Sample->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS If significant degradation Degradation_Profile Degradation Profile HPLC->Degradation_Profile Identify_Products Identify Degradation Products LCMS->Identify_Products Optimize_Storage Optimize Storage Conditions Degradation_Profile->Optimize_Storage Identify_Products->Optimize_Storage

Caption: Workflow for a forced degradation study of this compound.

References

Identifying and removing impurities from Carbomycin B preparations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Carbomycin B preparations. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and removing impurities from this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound preparations?

A1: The most common impurity is Carbomycin A, a structurally related macrolide antibiotic. Other potential impurities can arise from the fermentation process, degradation of this compound, or as by-products from the synthetic process. Degradation can be accelerated by exposure to acidic, basic, or oxidizing conditions.

Q2: Which analytical techniques are most suitable for identifying impurities in this compound?

A2: High-Performance Liquid Chromatography (HPLC), particularly coupled with Mass Spectrometry (HPLC-MS/MS), is the most powerful technique for separating and identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of unknown impurities, especially after isolation.

Q3: How can I remove Carbomycin A and other impurities from my this compound sample?

A3: Preparative High-Performance Liquid Chromatography (preparative HPLC) is a highly effective method for purifying this compound and removing closely related impurities like Carbomycin A. The choice of column and mobile phase is critical for achieving optimal separation.

Q4: What are the expected molecular weights for this compound and its common related substance, Carbomycin A?

A4: this compound has a molecular formula of C42H67NO15 and a monoisotopic mass of approximately 825.4511 g/mol .[1] Carbomycin A has a molecular formula of C42H67NO16 and a protonated molecular ion ([M+H]+) that can be observed at an m/z of approximately 842.4533 in mass spectrometry.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor peak shape or resolution in HPLC analysis. Inappropriate column or mobile phase.Use a C18 reversed-phase column. Optimize the mobile phase, for example, by using a gradient of acetonitrile and a buffer like ammonium acetate.
Co-elution of this compound and impurities. The chosen HPLC method lacks sufficient selectivity.Adjust the gradient slope of the mobile phase, change the organic modifier (e.g., from acetonitrile to methanol), or try a different C18 column from another manufacturer.
Difficulty in identifying impurities by MS. Lack of fragmentation data for comparison.Isolate the impurity using preparative HPLC and perform MS/MS analysis to obtain fragmentation patterns. Compare these with the fragmentation of a this compound reference standard.
Unknown impurity detected. A novel degradation product or synthetic by-product.Isolate the impurity by preparative HPLC. Perform high-resolution mass spectrometry (HRMS) to determine the elemental composition and 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) for complete structural elucidation.
Low recovery after purification. The compound may be degrading during the purification process.Ensure the pH of the mobile phase is compatible with the stability of this compound. Avoid prolonged exposure to harsh conditions.

Experimental Protocols

Protocol 1: Analytical HPLC-MS/MS for Impurity Profiling

This protocol outlines a general method for the separation and identification of impurities in this compound preparations.

1. Sample Preparation:

  • Dissolve the this compound sample in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 7.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm and Mass Spectrometry.

3. Mass Spectrometry Conditions (ESI-MS/MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: m/z 100-1000.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Energy: Ramped (e.g., 20-40 eV) for fragmentation in MS/MS mode.

  • Data Acquisition: Acquire full scan MS and product ion scan (MS/MS) data for the peaks of interest.

Protocol 2: Preparative HPLC for Purification

This protocol provides a starting point for the purification of this compound.

1. Method Development and Scaling:

  • Develop an analytical HPLC method that provides good separation between this compound and its impurities.

  • Scale up the analytical method to a preparative scale by adjusting the column size, flow rate, and injection volume.

2. Preparative HPLC Conditions:

  • Column: A C18 preparative column (e.g., 21.2 x 250 mm, 10 µm particle size).

  • Mobile Phase: Use the same mobile phase as in the optimized analytical method.

  • Flow Rate: Scale the flow rate according to the column dimensions (e.g., 20 mL/min).

  • Injection Volume: Dissolve the crude sample in the mobile phase at a high concentration and inject a larger volume (e.g., 1-5 mL).

  • Fraction Collection: Collect fractions based on the UV chromatogram, isolating the peak corresponding to this compound.

3. Post-Purification Processing:

  • Analyze the collected fractions by analytical HPLC to confirm purity.

  • Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer.

Protocol 3: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products.

1. Acid Hydrolysis:

  • Dissolve this compound in 0.1 M HCl.

  • Heat the solution at 60 °C for 24 hours.

  • Neutralize the solution and analyze by HPLC-MS/MS.

2. Base Hydrolysis:

  • Dissolve this compound in 0.1 M NaOH.

  • Keep the solution at room temperature for 24 hours.

  • Neutralize the solution and analyze by HPLC-MS/MS.

3. Oxidative Degradation:

  • Dissolve this compound in a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours.

  • Analyze the solution by HPLC-MS/MS.

Visualizations

Impurity_Identification_Workflow cluster_analysis Analytical Phase cluster_purification Purification & Characterization Sample This compound Sample HPLC_MS HPLC-MS/MS Analysis Sample->HPLC_MS Data_Analysis Data Analysis HPLC_MS->Data_Analysis Impurity_Detected Impurity Detected? Data_Analysis->Impurity_Detected Pure Sample is Pure Impurity_Detected->Pure No Prep_HPLC Preparative HPLC Impurity_Detected->Prep_HPLC Yes Isolated_Impurity Isolated Impurity Prep_HPLC->Isolated_Impurity NMR_HRMS NMR & HRMS Analysis Isolated_Impurity->NMR_HRMS Structure_Elucidation Structure Elucidation NMR_HRMS->Structure_Elucidation

Caption: Workflow for the identification and characterization of impurities.

Forced_Degradation_Pathway cluster_stress Stress Conditions CarbomycinB This compound Acid Acidic Hydrolysis CarbomycinB->Acid Base Basic Hydrolysis CarbomycinB->Base Oxidation Oxidative Degradation CarbomycinB->Oxidation Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Analysis HPLC-MS/MS Analysis Degradation_Products->Analysis

Caption: Logical flow of forced degradation studies.

References

Technical Support Center: Improving the Bioavailability of Carbomycin B for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low bioavailability of Carbomycin B in in vivo studies.

Troubleshooting Guide

Low oral bioavailability and high variability in plasma concentrations are common hurdles in preclinical studies of this compound. This guide provides potential causes and actionable solutions to address these issues.

Table 1: Troubleshooting Common Issues in this compound In Vivo Studies

Issue Potential Causes Recommended Solutions
Low Oral Bioavailability Poor Aqueous Solubility: this compound is sparingly soluble in water (0.1-0.2 mg/mL), limiting its dissolution in the gastrointestinal (GI) tract.[1] Poor Permeability: As a macrolide, this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium. First-Pass Metabolism: Potential for significant metabolism in the gut wall and liver before reaching systemic circulation.Formulation Strategies: - Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution. - Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can enhance solubility and dissolution rate. Common polymers include PVP and HPMC.[2] - Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[3][4] - Co-solvents: Use of GRAS (Generally Recognized as Safe) co-solvents like PEG 400 or propylene glycol in the formulation. Inhibition of Efflux Pumps: Co-administration with a known P-gp inhibitor (e.g., verapamil, though use in animal studies requires careful dose selection and justification).
High Inter-Individual Variability in Plasma Concentrations Inconsistent Formulation: Non-uniform particle size or drug distribution in the dosing vehicle. Variable Gastric Emptying and GI Transit Times: Food effects and physiological differences between animals.[5] Differences in Gut Microbiota: The gut microbiome can influence drug metabolism.Standardize Procedures: - Homogenize Formulation: Ensure the dosing formulation is a uniform suspension or solution before each administration. Use of a vortex mixer or sonication may be necessary. - Fasting: Administer this compound to fasted animals to minimize food-related variability in absorption. - Control for Stress: Minimize stress in animals as it can affect GI motility. Increase Sample Size: A larger number of animals per group can help to account for biological variability.
No Detectable Plasma Concentration Inadequate Dose: The administered dose may be too low to achieve detectable plasma levels. Rapid Metabolism/Elimination: The drug may be cleared from the system before the first sampling time point. Analytical Method Not Sensitive Enough: The limit of detection (LOD) of the analytical method may be too high.Dose Escalation Study: Conduct a pilot study with increasing doses to determine a dose that results in measurable plasma concentrations. Pharmacokinetic Modeling: Use allometric scaling from in vitro metabolism data or data from similar macrolides to predict an appropriate starting dose. Early and Frequent Sampling: In initial pharmacokinetic studies, include very early time points (e.g., 5, 15, 30 minutes) to capture the absorption phase. Optimize Analytical Method: Develop and validate a highly sensitive analytical method (e.g., LC-MS/MS) with a low limit of quantification (LOQ).
Precipitation of Compound in Formulation Supersaturation: The concentration of this compound in the vehicle exceeds its solubility limit. Incompatible Excipients: Interactions between the drug and formulation components.Solubility Screening: Determine the solubility of this compound in various pharmaceutically acceptable vehicles. Use of Surfactants/Stabilizers: Incorporate surfactants (e.g., Tween 80) or stabilizers to maintain a stable suspension. pH Adjustment: For solution-based formulations, adjust the pH to a range where this compound is more soluble, if compatible with the administration route.

Frequently Asked Questions (FAQs)

1. What are the key physicochemical properties of this compound that affect its bioavailability?

This compound is a 16-membered macrolide antibiotic with a high molecular weight (825.99 g/mol ) and is poorly soluble in water (0.1-0.2 mg/mL).[1] These properties contribute to its low oral bioavailability.

2. What are some simple formulation strategies to improve the oral absorption of this compound for initial in vivo screening?

For early-stage studies, a simple and practical approach is to prepare a suspension of this compound in an aqueous vehicle containing a suspending agent and a surfactant. A common vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in water. It is crucial to ensure a uniform and fine particle size of the drug powder before suspension.

3. What are the expected pharmacokinetic parameters for this compound in animal models?

Specific pharmacokinetic data for this compound is limited. However, data from other 16-membered macrolides can provide a useful reference.

Table 2: Pharmacokinetic Parameters of Structurally Similar 16-Membered Macrolides

Compound Animal Model Dose & Route Cmax (µg/mL) Tmax (h) Oral Bioavailability (%) Reference
TylosinRat50 mg/kg, Oral≤ 1.01-2-[6]
JosamycinFowl18 mg/kg, Oral29.98 ± 1.92233.88 ± 2.4[3]

Note: These values are for guidance only and the actual pharmacokinetic profile of this compound may differ.

4. What is a suitable starting dose for an oral efficacy study with this compound in mice?

Based on in vivo efficacy studies with Carrimycin, a derivative of this compound, against Mycobacterium avium complex in mice, oral doses of 100 mg/kg were used.[3] A similar dose could be considered as a starting point for this compound, with adjustments based on pilot tolerability and pharmacokinetic studies.

5. Which animal models are appropriate for studying the oral bioavailability of this compound?

Rats and mice are commonly used for initial pharmacokinetic and efficacy studies due to their well-characterized physiology and handling feasibility. For certain infectious disease models, other species may be more relevant.

6. How can I minimize the number of animals used in my pharmacokinetic studies?

Employing sparse sampling techniques in combination with population pharmacokinetic (popPK) modeling can help to reduce the number of blood samples required from each animal and the total number of animals used, while still obtaining robust pharmacokinetic data.

Experimental Protocols

Protocol 1: Preparation of a this compound Suspension for Oral Gavage

Materials:

  • This compound powder

  • 0.5% (w/v) Carboxymethylcellulose (CMC) sodium salt in sterile water

  • 0.1% (v/v) Tween 80

  • Mortar and pestle (optional, for particle size reduction)

  • Homogenizer or sonicator

  • Calibrated oral gavage needles

Procedure:

  • If necessary, gently grind the this compound powder in a mortar and pestle to achieve a fine, uniform consistency.

  • Weigh the required amount of this compound.

  • Prepare the vehicle by dissolving CMC in sterile water with gentle heating and stirring. Cool to room temperature and add Tween 80.

  • Gradually add the this compound powder to a small volume of the vehicle to create a smooth paste.

  • Slowly add the remaining vehicle while continuously stirring or vortexing to form a homogenous suspension.

  • For improved homogeneity, use a homogenizer or sonicator for a short period.

  • Visually inspect the suspension for any large aggregates.

  • Administer the suspension to animals using a calibrated oral gavage needle at the appropriate dose volume. Ensure the suspension is well-mixed immediately before each administration.

Protocol 2: Basic Pharmacokinetic Study Design in Rats

Animal Model: Male Sprague-Dawley rats (200-250 g)

Groups:

  • Group 1 (Intravenous): this compound administered via tail vein injection (e.g., 10 mg/kg in a solubilizing vehicle like PEG 400:water, 50:50 v/v). N=3-5 animals.

  • Group 2 (Oral): this compound administered by oral gavage (e.g., 50 mg/kg in 0.5% CMC with 0.1% Tween 80). N=3-5 animals per time point (for sparse sampling) or N=5-6 with serial sampling.

Blood Sampling:

  • IV Group: Collect blood samples (e.g., 100-200 µL) at pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.

  • Oral Group: Collect blood samples at pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.

Sample Processing:

  • Collect blood in tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Centrifuge the blood samples to separate plasma.

  • Store plasma samples at -80°C until analysis.

Analysis:

  • Develop and validate a sensitive bioanalytical method, preferably LC-MS/MS, for the quantification of this compound in plasma.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and oral bioavailability) using appropriate software (e.g., Phoenix WinNonlin).

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation start Start: Poorly Soluble this compound solubility Solubility Screening in Biorelevant Media start->solubility formulation_choice Select Formulation Strategy solubility->formulation_choice simple_suspension Simple Suspension (e.g., CMC/Tween 80) formulation_choice->simple_suspension Initial Screening solid_dispersion Amorphous Solid Dispersion formulation_choice->solid_dispersion Significant Solubility Issues lipid_based Lipid-Based Formulation (e.g., SEDDS) formulation_choice->lipid_based High Lipophilicity optimization Formulation Optimization simple_suspension->optimization solid_dispersion->optimization lipid_based->optimization pk_study Pharmacokinetic (PK) Study in Rodents optimization->pk_study bioavailability_assessment Assess Bioavailability and Variability pk_study->bioavailability_assessment decision Bioavailability Acceptable? bioavailability_assessment->decision efficacy_study Proceed to Efficacy Studies decision->efficacy_study Yes reformulate Reformulate/Optimize decision->reformulate No reformulate->formulation_choice

Caption: Workflow for improving this compound bioavailability.

signaling_pathway cluster_bacterium Bacterial Cell carbomycin_b This compound ribosome 50S Ribosomal Subunit carbomycin_b->ribosome Binds to efflux_pump Efflux Pump (e.g., Macrolide Efflux Pump) carbomycin_b->efflux_pump Pumped out protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits bacterial_growth Bacterial Growth Inhibition protein_synthesis->bacterial_growth Leads to

Caption: Mechanism of action of this compound.

References

Addressing matrix effects in LC-MS/MS analysis of Carbomycin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Carbomycin B.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3][4] This interference can significantly impact the accuracy, precision, and sensitivity of the quantitative analysis.[1][5] Ion suppression, a common form of matrix effect, reduces the analyte's signal, potentially leading to underestimated concentrations or false-negative results.[1]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column, while a blank matrix extract is injected.[6] A suppression or enhancement of the baseline signal at the retention time of interfering components indicates the presence of matrix effects.[6]

  • Post-Extraction Spike: This is a quantitative assessment.[2] It involves comparing the peak area of this compound in a standard solution to the peak area of a blank matrix extract that has been spiked with this compound at the same concentration.[6] The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.[2] A matrix factor of less than 1 indicates ion suppression, while a factor greater than 1 suggests ion enhancement.[2]

Q3: What are the most common sources of matrix effects in biological samples for this compound analysis?

A3: For biological matrices such as plasma, serum, or tissue, the most significant contributors to matrix effects are phospholipids and proteins.[2][7] Phospholipids are notorious for causing ion suppression and can also build up on the LC column and in the MS source, leading to reduced method reproducibility and sensitivity.[7][8] Proteins, if not adequately removed during sample preparation, can also co-elute with this compound and interfere with its ionization.[2]

Q4: Can the choice of internal standard help mitigate matrix effects?

A4: Yes, the use of an appropriate internal standard (IS) is a crucial strategy to compensate for matrix effects.[1][3] The ideal IS is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d3, ¹³C₃-Carbomycin B).[1][9] A SIL-IS co-elutes with this compound and experiences similar ionization suppression or enhancement, allowing for an accurate analyte-to-IS ratio and reliable quantification.[1][9] If a SIL-IS is unavailable, a structural analog may be used, but it may not compensate for matrix effects as effectively.[10]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS/MS analysis of this compound, with a focus on matrix effects.

Problem Potential Cause Recommended Solution(s)
Low this compound signal intensity or poor sensitivity Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound.1. Improve Sample Preparation: Switch to a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[1] 2. Optimize Chromatography: Modify the LC gradient, mobile phase composition, or column chemistry to improve the separation of this compound from matrix components.[1] 3. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but may compromise the limit of quantification.
Poor reproducibility of results Inconsistent Matrix Effects: Variation in the composition of the matrix between samples leads to variable ion suppression. Column Fouling: Buildup of matrix components (e.g., phospholipids) on the analytical column.[7]1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute and experience the same matrix effects as this compound, improving reproducibility.[1][9] 2. Employ Robust Sample Preparation: Use a sample preparation method that effectively and consistently removes matrix interferences, such as mixed-mode SPE. 3. Implement Column Washing: Incorporate a robust column wash step in the LC method to elute strongly retained matrix components.
Unexpected peaks or high background noise Matrix Interferences: Co-eluting matrix components are being detected by the mass spectrometer.1. Optimize MS/MS Transitions: Ensure that the selected precursor and product ion transitions are highly specific to this compound. 2. Enhance Chromatographic Resolution: Improve the separation of this compound from interfering peaks by adjusting the LC method. 3. Improve Sample Cleanup: Utilize a more selective sample preparation technique to remove the interfering compounds.
Shift in this compound retention time Matrix-Induced Chromatographic Effects: High concentrations of matrix components can alter the column chemistry and affect the retention of this compound.1. More Effective Sample Preparation: Reduce the amount of matrix components being injected onto the column through improved sample cleanup. 2. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for retention time shifts.[1]

Quantitative Data Summary

The choice of sample preparation method has a significant impact on the extent of matrix effects. The following table provides a qualitative and semi-quantitative comparison of common techniques for biological matrices. The Matrix Effect Value is a representation of the signal suppression, where a lower percentage indicates a more significant effect (i.e., greater suppression).

Sample Preparation MethodTypical Matrix Effect (Signal Suppression)Analyte RecoveryThroughputKey Considerations
Protein Precipitation (PPT) High (e.g., 30-70%)GoodHighSimple and fast, but results in the least clean extracts with significant residual phospholipids and other matrix components.
Liquid-Liquid Extraction (LLE) Low to Moderate (e.g., 10-40%)Variable, may be low for polar analytesModerateProvides cleaner extracts than PPT, but can be labor-intensive and may have lower recovery for certain analytes.
Solid-Phase Extraction (SPE) Low (e.g., <20%)Good to ExcellentModerate to High (with automation)Offers highly effective removal of matrix interferences, especially with mixed-mode or phospholipid removal sorbents.[7]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike Method

Objective: To quantify the extent of ion suppression or enhancement for this compound in a specific biological matrix.

Materials:

  • Blank biological matrix (e.g., plasma, tissue homogenate)

  • This compound analytical standard

  • Internal Standard (ideally a SIL-IS for this compound)

  • Solvents for extraction and reconstitution (e.g., acetonitrile, methanol, water)

  • LC-MS/MS system

Procedure:

  • Prepare Sample Set A (Analyte in Solvent):

    • Prepare a solution of this compound and the IS in the final reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).

  • Prepare Sample Set B (Analyte in Post-Extracted Matrix):

    • Process at least six different lots of the blank biological matrix using the established sample preparation method (e.g., protein precipitation or SPE).

    • After the final evaporation step (if any), spike the dried extracts with the same concentration of this compound and IS as in Sample Set A.

    • Reconstitute the spiked extracts in the final reconstitution solvent.

  • LC-MS/MS Analysis:

    • Inject and analyze both sets of samples using the developed LC-MS/MS method.

  • Data Analysis:

    • Calculate the Matrix Factor (MF) for this compound for each lot of the matrix using the following formula:

      • MF = (Peak Area of this compound in Set B) / (Mean Peak Area of this compound in Set A)

    • Calculate the IS-normalized MF:

      • IS-normalized MF = (Peak Area Ratio of this compound/IS in Set B) / (Mean Peak Area Ratio of this compound/IS in Set A)

    • An MF or IS-normalized MF significantly different from 1 indicates a matrix effect. A value < 1 indicates ion suppression, and > 1 indicates ion enhancement. The coefficient of variation (%CV) of the MF across the different lots should be < 15%.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To effectively remove matrix interferences from a biological sample prior to LC-MS/MS analysis of this compound.

Materials:

  • Polymeric mixed-mode SPE cartridges (e.g., reversed-phase and cation exchange)

  • Biological sample (e.g., 0.5 mL of plasma)

  • Internal Standard solution

  • Pre-treatment solution (e.g., 4% phosphoric acid)

  • Wash solutions (e.g., acidic water, methanol)

  • Elution solvent (e.g., 5% ammonium hydroxide in methanol)

  • SPE manifold or automated SPE system

Procedure:

  • Sample Pre-treatment:

    • To 0.5 mL of the sample, add the IS solution.

    • Add 0.5 mL of 4% phosphoric acid and vortex to mix. This step helps in protein precipitation and adjusts the pH for optimal binding to the SPE sorbent.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences like phospholipids.

  • Elution:

    • Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Visualizations

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_matrix Points of Matrix Effect Interference sample Biological Sample (e.g., Plasma, Tissue) add_is Add Internal Standard (SIL-Carbomycin B) sample->add_is extraction Extraction & Cleanup (PPT, LLE, or SPE) add_is->extraction evap Evaporation extraction->evap reconstitute Reconstitution evap->reconstitute injection LC Injection reconstitute->injection separation Chromatographic Separation (C18 Column) ionization Ionization (ESI+) separation->ionization msms Tandem Mass Spectrometry (MRM Detection) ionization->msms data Data Acquisition & Processing msms->data me_extraction Incomplete Removal of Interferences me_extraction->extraction me_lc Co-elution with This compound me_lc->separation me_ion Ion Suppression/ Enhancement me_ion->ionization

Caption: Workflow for LC-MS/MS analysis of this compound, highlighting stages prone to matrix effects.

cluster_ribosome Bacterial Ribosome (70S) ribosome_50s 50S Subunit dissociation Premature Dissociation of Peptidyl-tRNA ribosome_50s->dissociation Stimulates ribosome_30s 30S Subunit exit_tunnel Nascent Peptide Exit Tunnel peptidyl_trna Peptidyl-tRNA peptidyl_trna->exit_tunnel Passage of growing peptide carbomycin This compound carbomycin->ribosome_50s Binds to protein_synthesis Protein Synthesis protein_synthesis->peptidyl_trna Elongation inhibition Inhibition of Protein Synthesis dissociation->inhibition

Caption: Mechanism of action of this compound, illustrating the inhibition of bacterial protein synthesis.

References

Validation & Comparative

A Head-to-Head Comparison of Carbomycin B and Leucomycin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of macrolide antibiotics, both Carbomycin B and Leucomycin have carved out niches in research and clinical applications due to their activity against Gram-positive bacteria. This guide provides a detailed, head-to-head comparison of their efficacy, drawing upon available experimental data. We delve into their antibacterial spectrum, mechanism of action, and the experimental protocols used to evaluate their performance, offering valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

This compound, also known as Magnamycin B, and Leucomycin are both 16-membered macrolide antibiotics that inhibit bacterial protein synthesis. While direct comparative studies providing head-to-head Minimum Inhibitory Concentration (MIC) data are scarce, available research indicates that both antibiotics are primarily effective against Gram-positive bacteria. Carbomycin's range of activity is reported to be similar to that of erythromycin, although it often requires a higher concentration to achieve the same effect[1]. Leucomycin is a complex mixture of related compounds, with its components exhibiting varying degrees of antibacterial activity[2]. Both antibiotics function by binding to the 50S subunit of the bacterial ribosome, thereby halting protein synthesis[1][3].

Data Presentation: Antibacterial Efficacy

Table 1: Antibacterial Spectrum and Efficacy

AntibioticPrimary Target OrganismsGeneral Efficacy Notes
This compound Gram-positive bacteria, certain Mycoplasma strains[1][4][5].The range of activity is comparable to erythromycin, but higher concentrations may be needed for the same level of inhibition[1]. It is considered a minor antibiotic and is often used in combination with other drugs[1].
Leucomycin Gram-positive and some Gram-negative bacteria, Mycoplasma, Leptospira, Spirochaetes, Rickettsiae[2].A complex of at least eight active components, with varying efficacy among them[2]. Demonstrates weak bactericidal activities against Staphylococci in vitro[2].

Mechanism of Action: Inhibition of Protein Synthesis

Both this compound and Leucomycin share a common mechanism of action characteristic of macrolide antibiotics. They are bacteriostatic agents that inhibit protein synthesis by binding to the 50S subunit of the bacterial ribosome. This binding event interferes with the translocation step of polypeptide chain elongation, effectively halting the production of essential bacterial proteins.

Carbomycin specifically stimulates the dissociation of peptidyl-tRNA from the ribosome, preventing the nascent peptide chain from passing through the exit tunnel[1]. This leads to an accumulation of peptidyl-tRNA in the cell, ultimately inhibiting protein synthesis[1].

dot

Macrolide Mechanism of Action cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit P-site A-site E-site Binding Binds to 50S subunit near the peptidyl transferase center and exit tunnel 30S 30S Subunit mRNA Macrolide This compound / Leucomycin Macrolide->50S:f0 1. Binding Inhibition Inhibition of Protein Synthesis Binding->Inhibition 2. Blocks peptide elongation and exit Bacterial_Death Bacteriostatic Effect (Inhibition of Growth) Inhibition->Bacterial_Death 3. Leads to

Caption: General mechanism of action for this compound and Leucomycin.

Experimental Protocols

The evaluation of the antibacterial efficacy of this compound and Leucomycin typically involves the determination of the Minimum Inhibitory Concentration (MIC) using standardized methods.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A common method for determining the MIC is the broth microdilution method.

Experimental Workflow for Broth Microdilution MIC Assay:

  • Preparation of Antibiotic Solutions: A series of twofold dilutions of this compound or Leucomycin are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: The bacterial strain to be tested is cultured to a logarithmic growth phase and then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units [CFU]/mL).

  • Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.

  • Incubation: The microtiter plate is incubated at a specific temperature (e.g., 37°C) for 16-24 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (growth) in the well.

dot

MIC_Workflow start Start prep_antibiotic Prepare serial dilutions of antibiotic in microtiter plate start->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum prep_antibiotic->prep_inoculum inoculate Inoculate microtiter plate with bacterial suspension prep_inoculum->inoculate incubate Incubate at 37°C for 16-24 hours inoculate->incubate read_results Read results and determine MIC incubate->read_results end End read_results->end

References

Validating the Inhibitory Effect of Carbomycin B on Protein Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the protein synthesis inhibitory effects of Carbomycin B with other well-established antibiotics. Experimental data is presented to support the validation of this compound's mechanism of action, offering a resource for researchers in microbiology and drug discovery.

Mechanism of Action: Targeting the Ribosome

Protein synthesis is a fundamental process for bacterial viability, making it a prime target for antibiotics. This compound, a member of the macrolide class of antibiotics, exerts its inhibitory effect by targeting the bacterial ribosome.

This compound: This 16-membered macrolide antibiotic inhibits protein synthesis by binding to the 50S subunit of the bacterial ribosome.[1] Its primary mechanism involves the inhibition of the peptidyl transferase reaction, a critical step in peptide bond formation.[2] this compound, along with erythromycin and spiramycin, has been shown to stimulate the dissociation of peptidyl-tRNA from ribosomes, likely during the translocation step.[3] The disaccharide sugar moiety of this compound is crucial for this inhibitory activity, allowing it to interact with the peptidyl transferase center.[2]

Comparator Antibiotics:

  • Chloramphenicol: This broad-spectrum antibiotic also binds to the 50S ribosomal subunit. It directly inhibits the peptidyl transferase step, preventing the elongation of the polypeptide chain.[4]

  • Erythromycin: As a 14-membered macrolide, erythromycin binds to the 50S subunit and blocks the polypeptide exit tunnel.[4] This steric hindrance prevents the nascent polypeptide chain from elongating beyond a few amino acids.

  • Tetracycline: This antibiotic targets the 30S ribosomal subunit. It works by preventing the binding of aminoacyl-tRNA to the A-site of the ribosome, thereby halting the addition of new amino acids to the growing peptide chain.[5]

Comparative Efficacy: A Quantitative Look

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the efficacy of an inhibitor. The table below summarizes the IC50 values for this compound and the comparator antibiotics in inhibiting protein synthesis. It is important to note that experimental conditions can significantly influence these values.

AntibioticTarget Ribosomal SubunitIC50 (µM)Organism/System
Carbomycin A 50SNot explicitly foundE. coli
Chloramphenicol 50S~2.0E. coli
Erythromycin 50S~1.5 (as µg/ml)Haemophilus influenzae
Tetracycline 30S~4.0E. coli ribosome binding assay

Experimental Protocols for Validation

To empirically validate the inhibitory effect of this compound on protein synthesis, the following established experimental protocols can be employed.

In Vitro Translation Assay

This cell-free assay directly measures the synthesis of a reporter protein from an mRNA template in the presence of the inhibitor.

Principle: A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes) is used to synthesize a reporter protein (e.g., luciferase). The activity of the synthesized reporter protein is then measured, which is directly proportional to the amount of protein synthesized. The reduction in reporter activity in the presence of an inhibitor indicates its potency.[6][7]

Detailed Protocol:

  • Preparation of a Cell-Free Extract:

    • Prepare an S30 extract from a suitable bacterial strain (e.g., E. coli). This involves cell lysis and centrifugation to obtain the supernatant containing the translational machinery.

  • Reaction Mixture Preparation (per reaction):

    • Combine the following in a microcentrifuge tube on ice:

      • S30 extract

      • Buffer and salt solution (containing Tris-HCl, MgCl₂, KCl, DTT)

      • Amino acid mixture (including all 20 amino acids, one of which can be radioactively labeled, e.g., ³⁵S-methionine, if using autoradiography for detection)

      • Energy source (ATP, GTP)

      • Reporter mRNA (e.g., luciferase mRNA)

      • This compound or comparator antibiotic at various concentrations (a vehicle control without the antibiotic should be included).

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection and Quantification:

    • Luciferase Assay: If using luciferase mRNA, add the luciferase substrate and measure the luminescence using a luminometer.

    • Radioactivity: If using a radiolabeled amino acid, precipitate the synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.

    • Western Blot: The synthesized protein can also be detected by Western blotting using a specific antibody.

  • Data Analysis:

    • Calculate the percentage of protein synthesis inhibition for each antibiotic concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

SUnSET (Surface Sensing of Translation) Assay

This is a cell-based, non-radioactive method to monitor global protein synthesis in intact cells.

Principle: Puromycin, an aminonucleoside antibiotic, is a structural analog of the 3' end of aminoacyl-tRNA. It can enter the A-site of the ribosome and be incorporated into the C-terminus of nascent polypeptide chains, causing their premature release. These puromycylated peptides can be detected by a specific anti-puromycin antibody via Western blotting. A decrease in the puromycin signal in the presence of a protein synthesis inhibitor reflects its inhibitory activity.[8][9]

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., a bacterial or mammalian cell line) and grow them to the desired confluency.

    • Pre-treat the cells with varying concentrations of this compound or comparator antibiotics for a specific duration. Include a vehicle-treated control group.

  • Puromycin Labeling:

    • Add a low concentration of puromycin to the cell culture medium and incubate for a short period (e.g., 10-15 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS to remove the puromycin-containing medium.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading for the Western blot.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for puromycin.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities of the puromycylated proteins for each treatment condition.

    • Normalize the puromycin signal to a loading control (e.g., β-actin or total protein stain).

    • Calculate the percentage of protein synthesis inhibition relative to the vehicle control and determine the IC50 values.

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

protein_synthesis_inhibition cluster_ribosome Bacterial Ribosome (70S) cluster_translation Translation Process cluster_inhibitors Inhibitors 30S 30S 50S 50S 30S->50S Forms 70S Polypeptide Polypeptide 50S->Polypeptide Peptide bond formation mRNA mRNA mRNA->30S tRNA tRNA tRNA->50S Delivers Amino Acid This compound This compound This compound->50S Inhibits Peptidyl Transferase Erythromycin Erythromycin Erythromycin->50S Blocks Exit Tunnel Chloramphenicol Chloramphenicol Chloramphenicol->50S Inhibits Peptidyl Transferase Tetracycline Tetracycline Tetracycline->30S Blocks A-site

Caption: Bacterial protein synthesis and points of antibiotic inhibition.

invitro_translation_workflow Start Start Prepare Cell-Free Extract Prepare Cell-Free Extract Start->Prepare Cell-Free Extract Assemble Reaction Mix Assemble Reaction Mix Prepare Cell-Free Extract->Assemble Reaction Mix Add Inhibitor (this compound) Add Inhibitor (this compound) Assemble Reaction Mix->Add Inhibitor (this compound) Incubate at 37°C Incubate at 37°C Add Inhibitor (this compound)->Incubate at 37°C Detect Synthesized Protein Detect Synthesized Protein Incubate at 37°C->Detect Synthesized Protein Analyze Data (Calculate IC50) Analyze Data (Calculate IC50) Detect Synthesized Protein->Analyze Data (Calculate IC50) End End Analyze Data (Calculate IC50)->End comparative_analysis_logic Define Objective Validate this compound Inhibitory Effect Select Compounds Select Inhibitors Define Objective->Select Compounds This compound This compound Select Compounds->this compound Comparators Chloramphenicol Erythromycin Tetracycline Select Compounds->Comparators Perform Assays In Vitro Translation SUnSET Assay This compound->Perform Assays Comparators->Perform Assays Gather Data Collect IC50 Values Perform Assays->Gather Data Compare Efficacy Compare Efficacy Gather Data->Compare Efficacy Conclusion Conclusion Compare Efficacy->Conclusion

References

Cross-Resistance Between Carbomycin B and Other Macrolides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cross-resistance patterns between Carbomycin B and other clinically relevant macrolide antibiotics. The information presented herein is supported by experimental data from key studies, offering valuable insights for researchers in antimicrobial drug discovery and development.

Executive Summary

Early studies have demonstrated a significant degree of cross-resistance between this compound and other macrolides, particularly erythromycin. Bacteria that develop resistance to one of these antibiotics often exhibit decreased susceptibility to the other. This phenomenon is largely attributed to shared mechanisms of action and resistance, primarily involving modification of the ribosomal target site. This guide will delve into the quantitative data from these pivotal studies, outline the experimental methodologies used, and illustrate the underlying molecular pathways.

Comparative Analysis of In Vitro Cross-Resistance

The development of resistance to this compound and the subsequent impact on the efficacy of other macrolides has been a subject of investigation since the mid-20th century. Seminal studies by Finland et al. laid the groundwork for our understanding of this phenomenon. The following tables summarize the key quantitative findings from their in vitro experiments, primarily focusing on the changes in Minimum Inhibitory Concentrations (MIC) for various bacterial strains.

Table 1: Development of Resistance in Staphylococcus aureus to this compound and Cross-Resistance to Other Macrolides

Bacterial StrainInitial MIC (µg/mL) - this compoundFinal MIC (µg/mL) after serial exposure to this compoundFold Increase in Resistance to this compoundFinal MIC (µg/mL) - ErythromycinFinal MIC (µg/mL) - Spiramycin
Strain A0.8>400>500>400>400
Strain B1.6>400>250>400>400
Strain C0.4>400>1000>400>400
Strain D0.8>400>500>400>400

Table 2: Development of Resistance in Staphylococcus aureus to Erythromycin and Cross-Resistance to Other Macrolides

Bacterial StrainInitial MIC (µg/mL) - ErythromycinFinal MIC (µg/mL) after serial exposure to ErythromycinFold Increase in Resistance to ErythromycinFinal MIC (µg/mL) - this compoundFinal MIC (µg/mL) - Spiramycin
Strain A0.4>400>1000>400>400
Strain B0.4>400>1000>400>400
Strain C0.4>400>1000>400>400
Strain D0.4>400>1000>400>400

Data compiled from studies by Finland et al. (1952, 1956).

Experimental Protocols

The foundational cross-resistance studies employed in vitro serial passage experiments to select for resistant bacterial strains. The general methodology is outlined below.

Protocol for In Vitro Selection of Macrolide-Resistant Bacteria

  • Bacterial Strains and Media: Four strains of Micrococcus pyogenes, var. aureus (now known as Staphylococcus aureus) were used. The bacteria were cultured on blood agar plates.

  • Antibiotic Stock Solutions: Stock solutions of this compound, erythromycin, and spiramycin were prepared and serially diluted.

  • Serial Passage Procedure:

    • The initial Minimum Inhibitory Concentration (MIC) of each antibiotic for each bacterial strain was determined using an agar dilution method.

    • Bacteria were then repeatedly subcultured on agar plates containing increasing concentrations of a single macrolide antibiotic.

    • For each passage, the growth from the highest concentration of antibiotic that still permitted growth was used to inoculate the next series of plates with a higher antibiotic concentration gradient.

  • Determination of Cross-Resistance: After a significant increase in resistance to the selecting antibiotic was observed, the MICs of the other macrolide antibiotics were determined for the resistant variant to assess the extent of cross-resistance.

Mechanisms of Macrolide Cross-Resistance

The primary mechanism underlying the observed cross-resistance between this compound and other macrolides is the modification of their common molecular target, the 50S ribosomal subunit.

1. Target Site Modification:

The most prevalent mechanism is the methylation of an adenine residue (A2058 in E. coli numbering) within the 23S rRNA of the 50S ribosomal subunit. This modification is carried out by erythromycin-resistant methylase (Erm) enzymes. The methylation of this critical nucleotide reduces the binding affinity of macrolide antibiotics, including this compound and erythromycin, to the ribosome, thereby rendering the antibiotic ineffective at inhibiting protein synthesis.

2. Efflux Pumps:

Another mechanism involves the active transport of macrolides out of the bacterial cell by efflux pumps. These membrane-associated proteins, encoded by genes such as mef (macrolide efflux), can recognize and expel various macrolide antibiotics. While less commonly associated with high-level, broad-spectrum macrolide resistance compared to target site modification, efflux pumps contribute to a general decrease in intracellular antibiotic concentration.

Visualizing the Pathways and Processes

Diagram 1: Macrolide Resistance Mechanisms

Macrolide_Resistance cluster_cell Bacterial Cell cluster_key Legend Ribosome 50S Ribosomal Subunit Erm_Methylase Erm Methylase Erm_Methylase->Ribosome Methylates 23S rRNA Efflux_Pump Efflux Pump (e.g., Mef) Macrolide_Out Macrolide Efflux_Pump->Macrolide_Out Expels macrolide Macrolide_In Macrolide (e.g., this compound) Macrolide_In->Ribosome Inhibits protein synthesis Macrolide_In->Efflux_Pump Key1 Normal Interaction Key1_color Key2 Resistance Mechanism Key2_color

Caption: Mechanisms of macrolide resistance in bacteria.

Diagram 2: Experimental Workflow for In Vitro Resistance Selection

Experimental_Workflow start Start: Isolate Bacterial Strain mic1 Determine Initial MIC of Macrolides start->mic1 serial_passage Serial Passage on Agar with Increasing Antibiotic Concentration mic1->serial_passage check_resistance Monitor for Significant Increase in MIC serial_passage->check_resistance check_resistance->serial_passage Continue Passages mic2 Determine Final MICs of All Macrolides for the Resistant Strain check_resistance->mic2 Resistance Developed end End: Analyze Cross-Resistance mic2->end

Caption: In vitro macrolide resistance selection workflow.

Synergistic Potential of Carbomycin B: A Comparative Guide Based on Macrolide Antibiotic Partnerships

Author: BenchChem Technical Support Team. Date: November 2025

Carbomycin B, a 16-membered macrolide antibiotic isolated from Streptomyces halstedii, demonstrates activity primarily against Gram-positive bacteria by inhibiting protein synthesis. While not as potent as some other antibiotics when used as a monotherapy, its efficacy may be significantly enhanced through synergistic combinations with other antimicrobial agents. This guide explores potential synergistic pairings for this compound based on evidence from related macrolide antibiotics and outlines the experimental protocols required to validate these interactions.

Comparative Analysis of Macrolide Synergistic Combinations

Studies on macrolides like clarithromycin and erythromycin have revealed synergistic interactions with various antibiotic classes, particularly against challenging pathogens such as biofilm-forming Staphylococcus aureus. These findings suggest that this compound could exhibit similar synergistic potential. The proposed mechanisms often involve one antibiotic facilitating the entry or action of the other.

Below is a summary of observed synergistic combinations for other macrolide antibiotics, which can serve as a basis for selecting candidate partners for this compound synergy studies.

MacrolideCombination PartnerTarget Organism(s)Observed EffectPotential Mechanism of Synergy
ClarithromycinDaptomycinBiofilm-forming Methicillin-Resistant Staphylococcus aureus (MRSA)Eradication of biofilms on titanium medical devices.[1]Increased cell membrane permeability, facilitating daptomycin's action.
ClarithromycinCefazolinStaphylococcus aureus biofilmsDestruction of biofilms and bacterial eradication.[2]Disruption of biofilm integrity by the macrolide, exposing bacteria to the beta-lactam.
ClarithromycinVancomycinBiofilm-forming Staphylococcus aureusEradication of staphylococcal biofilms from surgical implants.[3]Similar to cefazolin, disruption of the biofilm matrix enhances vancomycin's efficacy.
ErythromycinColistinCarbapenem-resistant EnterobacteralesHigh synergistic effect observed in checkerboard assays.[4]Colistin-mediated disruption of the outer membrane increases the intracellular concentration of erythromycin.[4]
ErythromycinCaffeic AcidStaphylococcus speciesSynergistic and additive effects against various strains.[5]Not fully elucidated, may involve multiple mechanisms.

Experimental Protocols for Synergy Testing

The checkerboard assay is a widely accepted in vitro method to quantitatively assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.

Checkerboard Assay Protocol

Objective: To determine the Fractional Inhibitory Concentration (FIC) index for a combination of this compound and a partner antibiotic against a specific bacterial strain.

Materials:

  • This compound stock solution of known concentration.

  • Partner antibiotic stock solution of known concentration.

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL), then diluted to a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Incubator.

  • Microplate reader (optional, for spectrophotometric reading).

Procedure:

  • Plate Preparation: Dispense 50 µL of broth medium into each well of a 96-well plate.

  • Antibiotic Dilution (Antibiotic A - this compound):

    • Add 50 µL of the this compound stock solution to the first well of each row.

    • Perform serial two-fold dilutions by transferring 50 µL from each well to the next well in the same row, discarding the final 50 µL from the last well. This creates a gradient of this compound concentrations across the columns.

  • Antibiotic Dilution (Antibiotic B - Partner Antibiotic):

    • Add 50 µL of the partner antibiotic stock solution to the first well of each column.

    • Perform serial two-fold dilutions by transferring 50 µL from each well to the next well in the same column, discarding the final 50 µL from the last well. This creates a gradient of the partner antibiotic concentrations down the rows.

  • Controls: Include wells with each antibiotic alone (to determine the Minimum Inhibitory Concentration - MIC), and a growth control well with no antibiotics.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Reading Results: Determine the MIC of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

Data Analysis (Calculating the FIC Index):

The FIC index is calculated as follows:

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

FIC Index = FIC of Drug A + FIC of Drug B

Interpretation of FIC Index:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4

  • Antagonism: FIC Index > 4

Visualizing Experimental Workflows and Mechanisms

Checkerboard Assay Workflow

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_incubation Incubation & Reading cluster_analysis Data Analysis start Start prep_plate Prepare 96-well plate with broth start->prep_plate prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum dilute_A Create this compound concentration gradient prep_plate->dilute_A inoculate Inoculate plate prep_inoculum->inoculate dilute_B Create Partner Antibiotic concentration gradient dilute_A->dilute_B dilute_B->inoculate incubate Incubate plate (18-24h, 37°C) inoculate->incubate read_mic Read MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results (Synergy, Additive, Antagonism) calc_fic->interpret end End interpret->end

Caption: Workflow of the checkerboard assay for antibiotic synergy testing.

Hypothesized Mechanism of Synergy

Synergy_Mechanism cluster_bacteria Bacterial Cell ribosome Ribosome protein_synthesis Protein Synthesis ribosome->protein_synthesis cell_wall Cell Wall carbomycin This compound cell_wall->carbomycin Increased Permeability carbomycin->ribosome Binds to inhibition Inhibition partner_abx Partner Antibiotic (e.g., Beta-lactam) partner_abx->cell_wall Weakens inhibition->protein_synthesis

Caption: Hypothesized synergy: Partner antibiotic weakens the cell wall, enhancing this compound entry.

References

Carbomycin B: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Carbomycin B, a member of the macrolide antibiotic family, has been recognized for its activity against Gram-positive bacteria and certain Mycoplasma species. This guide provides a comparative overview of the available scientific data on the in vitro and in vivo efficacy of this compound, supported by experimental methodologies and visual representations of its mechanism and potential evaluation workflows.

In Vitro Efficacy of this compound

This compound exhibits its antimicrobial effect by inhibiting bacterial protein synthesis. While specific quantitative data such as MIC50 and MIC90 values are not extensively available in publicly accessible literature, its qualitative activity profile is established.

Table 1: Summary of In Vitro Activity of this compound

Target Organism TypeActivity Spectrum
Gram-Positive Bacteria This compound has demonstrated inhibitory activity against various Gram-positive bacteria.
Mycoplasma Species The compound is also known to be effective against certain species of Mycoplasma.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antibiotic is a fundamental measure of its in vitro potency. A standard method for its determination is the broth microdilution method.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

  • This compound stock solution of known concentration

  • Positive control (bacterial suspension without antibiotic)

  • Negative control (broth without bacteria)

Procedure:

  • Serial Dilution: A two-fold serial dilution of this compound is prepared in the microtiter plate using the broth as a diluent.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

  • Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vivo Efficacy of this compound

Experimental Protocol: General In Vivo Antibiotic Efficacy in a Mouse Infection Model

The following is a generalized protocol for assessing the in vivo efficacy of an antibiotic in a murine infection model. This protocol is not specific to this compound but represents a standard approach.

Materials:

  • Specific pathogen-free laboratory mice

  • Infecting bacterial strain (e.g., Staphylococcus aureus)

  • This compound formulation for injection

  • Vehicle control (e.g., saline)

  • Anesthetic and euthanasia agents

Procedure:

  • Acclimatization: Mice are acclimatized to the laboratory conditions for a minimum of 72 hours.

  • Infection: Mice are infected with a predetermined lethal or sublethal dose of the bacterial pathogen via an appropriate route (e.g., intraperitoneal, intravenous, or intramuscular injection).

  • Treatment: At a specified time post-infection, mice are treated with this compound at various dosages and routes of administration (e.g., subcutaneous or intravenous injection). A control group receives the vehicle.

  • Monitoring: Animals are monitored for clinical signs of illness, and survival is recorded over a set period (e.g., 7-14 days).

  • Bacterial Load Determination: At selected time points, subsets of mice may be euthanized, and target organs (e.g., spleen, liver, lungs) are aseptically harvested to determine the bacterial load (CFU/gram of tissue).

Mechanism of Action and Experimental Workflow

To visualize the mechanism of action and a potential workflow for comparing in vitro and in vivo efficacy, the following diagrams are provided.

Mechanism of Action of Macrolide Antibiotics Ribosome Bacterial Ribosome (50S subunit) Inhibition Inhibition Ribosome->Inhibition Macrolide This compound (Macrolide Antibiotic) Macrolide->Ribosome Binds to tRNA Peptidyl-tRNA tRNA->Ribosome Translocation blocked Protein Protein Synthesis Inhibition->Protein Prevents

Mechanism of action of macrolide antibiotics.

Experimental Workflow: In Vitro vs. In Vivo Efficacy cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment a MIC Determination (Broth Microdilution) b Time-Kill Assays a->b f Data Analysis & Comparison b->f c Animal Model of Infection (e.g., Mouse) d Treatment with this compound c->d e Monitor Survival & Bacterial Load d->e e->f g Efficacy Conclusion f->g

Workflow for comparing in vitro and in vivo efficacy.

Conclusion

This compound demonstrates in vitro activity against Gram-positive bacteria and Mycoplasma species by inhibiting protein synthesis. However, a significant gap exists in the publicly available scientific literature regarding its in vivo efficacy. The lack of animal model studies means that crucial parameters such as optimal dosage, administration route, and therapeutic effectiveness in a living organism remain undetermined. Further research is warranted to elucidate the in vivo potential of this compound and to establish a clear correlation with its in vitro activity. This would be essential for any future consideration of its clinical utility.

Comparative Cytotoxicity of Carbomycin B and its Analogs on Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

Carbomycin B, a member of the macrolide antibiotic family, has garnered interest for its potential anticancer properties. While direct comparative studies on the cytotoxicity of this compound across a wide range of cancer cell lines are limited in publicly available literature, significant research on its close analog, Carrimycin, and its primary active component, Isovalerylspiramycin I, provides valuable insights into its potential efficacy and mechanisms of action. This guide synthesizes the available experimental data to offer a comparative overview of the cytotoxic effects of these compounds on various cancer cell lines.

Comparative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following table summarizes the available IC50 values for Carrimycin and Isovalerylspiramycin I across different human cancer cell lines and a normal cell line, providing a basis for comparing their potency and selectivity.

CompoundCell LineCell TypeIC50 (µM)Incubation Time
CarrimycinHN30Oral Squamous Cell Carcinoma1.8848h
CarrimycinHN6Oral Squamous Cell Carcinoma2.1348h
CarrimycinCal27Oral Squamous Cell Carcinoma2.5448h
CarrimycinHB96Oral Squamous Cell Carcinoma3.2148h
Isovalerylspiramycin IH460Non-Small Cell Lung Cancer8.6548h
Isovalerylspiramycin IA549Non-Small Cell Lung Cancer12.6648h
Isovalerylspiramycin IBEAS-2BNormal Lung Epithelial>2048h

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the cytotoxic effects of this compound analogs.

Cell Culture and Maintenance

Human cancer cell lines (e.g., HN30, HN6, Cal27, HB96, H460, A549) and normal cell lines (e.g., BEAS-2B) are cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Carrimycin or Isovalerylspiramycin I) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined using a dose-response curve fitting model.

Colony Formation Assay

This assay assesses the long-term proliferative potential of cells after drug treatment.

  • Cell Seeding: Cells are seeded in 6-well plates at a low density (e.g., 500 cells per well) and allowed to attach.

  • Drug Treatment: Cells are treated with different concentrations of the test compound for a specified duration.

  • Colony Growth: The medium is then replaced with fresh, drug-free medium, and the cells are allowed to grow for 1-2 weeks until visible colonies are formed.

  • Colony Staining and Counting: The colonies are fixed with methanol and stained with crystal violet. The number of colonies containing at least 50 cells is counted.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is used to analyze the cell cycle distribution and the induction of apoptosis.

  • Cell Treatment and Harvesting: Cells are treated with the test compound for a specified time, then harvested by trypsinization and washed with PBS.

  • Cell Fixation: For cell cycle analysis, cells are fixed in 70% ethanol overnight at -20°C.

  • Staining: For cell cycle analysis, fixed cells are stained with a solution containing propidium iodide (PI) and RNase A. For apoptosis analysis, unfixed cells are stained with an Annexin V-FITC and PI apoptosis detection kit.

  • Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) or the percentage of apoptotic cells.

Mandatory Visualizations

Experimental Workflow for Comparative Cytotoxicity Analysis

G cluster_0 Cell Line Preparation cluster_1 Treatment cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis cell_culture Cell Culture (e.g., H460, A549, BEAS-2B) cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding treatment Treat Cells with Drug (48-hour incubation) cell_seeding->treatment drug_prep Prepare this compound Analog (e.g., Isovalerylspiramycin I) Serial Dilutions drug_prep->treatment mtt_assay MTT Assay treatment->mtt_assay absorbance Measure Absorbance (490 nm) mtt_assay->absorbance viability Calculate Cell Viability (%) absorbance->viability ic50 Determine IC50 Values viability->ic50

Caption: Workflow for determining the IC50 of this compound analogs.

Signaling Pathways Potentially Targeted by this compound Analogs

Research on Carrimycin suggests that its cytotoxic effects are mediated through the induction of oxidative stress and the inhibition of critical cell survival pathways.[1][2]

G cluster_0 Oxidative Stress Pathway cluster_1 PI3K/AKT/mTOR Pathway cluster_2 MAPK Pathway carbomycin This compound Analog (e.g., Isovalerylspiramycin I) selh Selenoprotein H (Inhibited) carbomycin->selh pi3k PI3K (Inhibited) carbomycin->pi3k mapk MAPK Signaling (e.g., ERK, p38) (Inhibited) carbomycin->mapk ros Increased ROS selh->ros apoptosis_ros Apoptosis ros->apoptosis_ros akt AKT (Inhibited) pi3k->akt mtor mTOR (Inhibited) akt->mtor proliferation Decreased Cell Proliferation & Survival mtor->proliferation mapk_effect Decreased Cell Proliferation & Migration mapk->mapk_effect

Caption: Potential signaling pathways affected by this compound analogs.

References

Assessing the Post-Antibiotic Effect (PAE) of Carbomycin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the post-antibiotic effect (PAE) of Carbomycin B, a 16-membered macrolide antibiotic, with other relevant macrolides. The information is supported by experimental data and detailed methodologies to assist in research and development.

Executive Summary

The post-antibiotic effect (PAE) is the suppression of bacterial growth that persists after a short exposure to an antimicrobial agent. This phenomenon is a crucial pharmacodynamic parameter in determining optimal dosing regimens. Macrolide antibiotics, known for their protein synthesis inhibition, generally exhibit a significant PAE.[1] This guide focuses on this compound, a 16-membered macrolide, and provides a comparative analysis of its expected PAE based on data from structurally similar compounds.

Data Presentation: Comparative PAE of Macrolide Antibiotics

While specific PAE data for this compound is limited in publicly available literature, its activity can be inferred from other 16-membered macrolides such as josamycin and spiramycin. Studies have shown that 16-membered macrolides induce a significantly longer PAE against Staphylococcus aureus compared to 14-membered macrolides like erythromycin.[2]

Antibiotic ClassAntibioticTest OrganismConcentration (x MIC)PAE (minutes)Reference
16-Membered Macrolide JosamycinStaphylococcus aureus0.536[2]
1-
2-
4101 (average)[2]
16-Membered Macrolide SpiramycinStaphylococcus aureus0.536[2]
1-
2-
4101 (average)[2]
14-Membered Macrolide ErythromycinStaphylococcus aureus16[2]
2-
433 (average)[2]
14-Membered Macrolide RoxithromycinStaphylococcus aureus16[2]
2-
433 (average)[2]

Note: The PAE of this compound is expected to be in a similar range to that of josamycin and spiramycin due to its classification as a 16-membered macrolide.

Minimum Inhibitory Concentrations (MICs)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism.

AntibioticOrganismMIC (µg/mL)Reference
This compoundStaphylococcus aureus0.25 - 2Inferred from related compounds
Streptococcus pneumoniae0.06 - 0.5Inferred from related compounds
JosamycinStaphylococcus aureus0.25 - 2[3]
SpiramycinStaphylococcus aureus0.5 - 4[3]
ErythromycinStaphylococcus aureus0.12 - 1[4]
Streptococcus pneumoniae0.015 - 0.5[5][6]

Experimental Protocols

In Vitro Determination of Post-Antibiotic Effect (PAE)

This protocol outlines the standard method for determining the PAE of an antibiotic in vitro.

1. Bacterial Strain and Culture Conditions:

  • Select a logarithmic-phase culture of the test bacterium (e.g., Staphylococcus aureus ATCC 29213).

  • Grow the bacteria in a suitable broth medium (e.g., Mueller-Hinton Broth) at 37°C.

2. Antibiotic Exposure:

  • Determine the Minimum Inhibitory Concentration (MIC) of this compound and comparator antibiotics for the test strain using standard microdilution methods.

  • Expose a standardized bacterial inoculum (approximately 10^6 CFU/mL) to the antibiotics at concentrations corresponding to multiples of the MIC (e.g., 1x, 4x, 8x MIC).

  • Incubate the cultures for a defined period (e.g., 1 or 2 hours) at 37°C.

3. Antibiotic Removal:

  • Remove the antibiotic by either a 1:1000 dilution in pre-warmed, antibiotic-free broth or by centrifugation followed by resuspension of the bacterial pellet in fresh broth.

4. Post-Exposure Monitoring:

  • Incubate the antibiotic-free cultures at 37°C.

  • At regular intervals (e.g., every 30-60 minutes), determine the viable bacterial count (CFU/mL) by plating serial dilutions onto agar plates.

  • Simultaneously, monitor the growth of a control culture that was not exposed to the antibiotic.

5. PAE Calculation:

  • The PAE is calculated using the following formula: PAE = T - C

    • T is the time required for the viable count in the test culture (post-antibiotic exposure) to increase by 1 log10 above the count observed immediately after antibiotic removal.

    • C is the time required for the viable count in the untreated control culture to increase by 1 log10.

Mandatory Visualizations

Experimental Workflow for PAE Determination

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Removal cluster_monitoring Monitoring & Calculation start Start culture Log-phase bacterial culture start->culture mic Determine MIC culture->mic expose Expose bacteria to antibiotic (e.g., 1h at 4x MIC) mic->expose control Control culture (no antibiotic) mic->control remove Remove antibiotic (dilution or centrifugation) expose->remove monitor_control Monitor viable counts (Control culture) control->monitor_control monitor_test Monitor viable counts (Test culture) remove->monitor_test calculate Calculate PAE (PAE = T - C) monitor_test->calculate monitor_control->calculate end End calculate->end

Caption: Experimental workflow for determining the post-antibiotic effect (PAE).

Signaling Pathway: Downstream Effects of 50S Ribosomal Subunit Inhibition by Macrolides

Macrolide antibiotics, including this compound, primarily act by binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis. This inhibition triggers a cascade of downstream cellular events.

Ribosome_Inhibition_Pathway cluster_drug_action Drug Action cluster_cellular_target Cellular Target cluster_primary_effect Primary Effect cluster_downstream_effects Downstream Cellular Responses carbomycin This compound (16-membered macrolide) ribosome 50S Ribosomal Subunit carbomycin->ribosome Binds to exit tunnel protein_synthesis Inhibition of Protein Synthesis ribosome->protein_synthesis Blocks peptide elongation ribosome_assembly Inhibition of 50S Subunit Assembly ribosome->ribosome_assembly Interferes with formation growth_arrest Bacterial Growth Arrest (Bacteriostatic Effect) protein_synthesis->growth_arrest stress_response Induction of Stress Responses protein_synthesis->stress_response ribosome_assembly->growth_arrest cell_death Apoptosis-like Death (at high concentrations) growth_arrest->cell_death gene_expression Altered Gene Expression stress_response->gene_expression

Caption: Downstream effects of 50S ribosomal subunit inhibition by macrolides.

References

Independent Verification of the Antibacterial Spectrum of Carbomycin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial spectrum of Carbomycin B against other well-established antibiotics. The data presented is compiled from publicly available scientific literature and is intended to serve as a resource for researchers and professionals in the field of drug development.

Executive Summary

This compound, a macrolide antibiotic, demonstrates primary activity against Gram-positive bacteria. This guide presents a comparative analysis of its in vitro activity against key Gram-positive pathogens alongside Erythromycin, Azithromycin, and Clindamycin. While quantitative data for this compound is limited in recent literature, historical data suggests its potency is generally lower than Erythromycin. The following sections provide available quantitative data, detailed experimental protocols for verification, and a visual representation of the macrolide mechanism of action.

Comparative Antibacterial Spectrum

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and comparator antibiotics against common Gram-positive bacteria. MIC values are a measure of the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. Lower MIC values indicate greater potency.

AntibioticStaphylococcus aureus (MSSA)Streptococcus pyogenes (Group A Strep)Streptococcus pneumoniaeEnterococcus faecalis
This compound 1.60.20.412.5
Erythromycin 0.12 - >1280.03 - >640.015 - >2560.25 - >128
Azithromycin 0.25 - >2560.06 - >160.06 - >2561 - >256
Clindamycin 0.06 - >1280.03 - >640.015 - >64Resistant

Note: MIC values are presented as a range in µg/mL, reflecting variations across different bacterial strains and testing conditions. Data for comparator antibiotics is compiled from various sources. The specific MIC for this compound is based on historical data which may not be directly comparable to contemporary testing standards.

Experimental Protocols for Antibacterial Susceptibility Testing

To independently verify the antibacterial spectrum of this compound, standardized methods from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are recommended. The following is a detailed methodology for the broth microdilution method, a common technique for determining MIC values.

Broth Microdilution Method (based on CLSI guidelines)

This method involves preparing serial dilutions of the antibiotic in a liquid growth medium in a microtiter plate, which is then inoculated with a standardized suspension of the test bacterium.

1. Materials:

  • This compound and comparator antibiotic powders of known potency.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates.

  • Standardized bacterial inoculum (0.5 McFarland standard).

  • Spectrophotometer.

  • Incubator (35°C ± 2°C).

2. Preparation of Antibiotic Stock Solutions:

  • Prepare a stock solution of each antibiotic in a suitable solvent at a concentration of 1000 µg/mL.

  • Sterilize the stock solutions by filtration through a 0.22 µm filter.

3. Preparation of Antibiotic Dilutions:

  • Perform serial two-fold dilutions of each antibiotic stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.06 to 128 µg/mL).

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

4. Preparation of Bacterial Inoculum:

  • From a fresh culture of the test organism on an appropriate agar plate, select several colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

5. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the standardized bacterial suspension.

  • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

6. Interpretation of Results:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

Visualizing the Mechanism of Action and Experimental Workflow

To further understand the context of this comparative analysis, the following diagrams illustrate the mechanism of action of macrolide antibiotics and the experimental workflow for determining antibacterial susceptibility.

Macrolide_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (50S Subunit) 50S_Subunit 50S Ribosomal Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center Exit_Tunnel Polypeptide Exit Tunnel Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Peptidyl_Transferase_Center->Protein_Synthesis_Inhibition Leads to Exit_Tunnel->Protein_Synthesis_Inhibition Leads to Macrolide This compound (Macrolide Antibiotic) Macrolide->50S_Subunit Binds to Macrolide->Exit_Tunnel Blocks tRNA Aminoacyl-tRNA tRNA->Peptidyl_Transferase_Center Blocked from binding Bacterial_Cell_Death Bacteriostatic/Bactericidal Effect Protein_Synthesis_Inhibition->Bacterial_Cell_Death

Caption: Mechanism of action of macrolide antibiotics like this compound.

Antibacterial_Susceptibility_Workflow Start Start: Obtain Bacterial Isolate Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate Inoculate Plates with Bacterial Suspension Prepare_Inoculum->Inoculate Prepare_Plates Prepare Serial Dilutions of Antibiotics in 96-Well Plates Prepare_Plates->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_Results Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_Results Data_Analysis Data Analysis and Comparison Read_Results->Data_Analysis End End: Determine Antibacterial Spectrum Data_Analysis->End

Caption: Experimental workflow for broth microdilution susceptibility testing.

Safety Operating Guide

Personal protective equipment for handling Carbomycin B

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Carbomycin B

This document provides crucial safety and logistical information for the handling and disposal of this compound, a macrolide antibiotic. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is essential to prevent exposure. The recommended PPE is detailed below.

PPE ComponentSpecificationPurpose
Gloves Two pairs of chemotherapy gloves meeting ASTM D6978 standard. Nitrile or neoprene gloves are preferred.[1]Protects skin from direct contact with the chemical.
Gown Disposable, polyethylene-coated polypropylene or other laminate material gown.[1]Prevents contamination of clothing. Cloth lab coats are not suitable.
Eye Protection Safety goggles and a face shield, or a full face-piece respirator.[1]Protects eyes and face from splashes.
Respiratory Protection In case of inadequate ventilation or potential for aerosolization, use a NIOSH-approved respirator (e.g., N95).[2]Prevents inhalation of dust or aerosols.
Additional Protection Disposable head, hair, shoe, and sleeve covers.[1]Provides a complete barrier against potential exposure.
Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

AspectProcedure
Handling Handle in a well-ventilated area, preferably within a chemical fume hood.[3] Avoid the formation of dust and aerosols.[3] Do not breathe dust, vapors, or mist.[3] Avoid contact with skin and eyes.[3]
Storage Store in a dry, dark place.[4] For short-term storage (days to weeks), maintain at 0 - 4°C.[4] For long-term storage (months to years), store at -20°C.[4] Keep the container tightly closed.
Shipping This compound is typically shipped under ambient temperature as a non-hazardous chemical and is stable for several weeks during ordinary shipping.[4]
Emergency Procedures

In the event of an emergency, follow these procedures to mitigate harm.

Emergency SituationAction
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[3] Consult a doctor.
Eye Contact Rinse eyes with pure water for at least 15 minutes.[3] Seek medical attention.
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[3] Call a doctor or Poison Control Center immediately.[3]
Spill Evacuate personnel to a safe area.[3] Wear appropriate PPE.[3] Prevent further leakage if it is safe to do so.[3] Avoid dust formation.[3] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[3]
Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

Waste TypeDisposal Method
Unused Product and Contaminated Materials Dispose of as hazardous chemical waste in accordance with institutional, local, state, and federal regulations.[5]
Stock Solutions Collect in an approved container for chemical waste and follow institutional guidelines for disposal.[5] Stock solutions are considered hazardous chemical waste.[5]
Empty Containers Triple rinse with a suitable solvent. Dispose of the rinsed container as regular waste, unless otherwise specified by local regulations. The rinsate should be collected and disposed of as hazardous chemical waste.

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from receiving to disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal cluster_emergency Emergency Response receiving Receive Shipment storage Store at Appropriate Temperature (0-4°C short-term, -20°C long-term) receiving->storage ppe Don Appropriate PPE storage->ppe weighing Weigh this compound in Ventilated Enclosure ppe->weighing solution_prep Prepare Stock Solution weighing->solution_prep experiment Use in Experiment solution_prep->experiment solid_waste Collect Solid Waste (unused product, contaminated labware) experiment->solid_waste liquid_waste Collect Liquid Waste (stock solutions, rinsate) experiment->liquid_waste disposal Dispose as Hazardous Waste solid_waste->disposal liquid_waste->disposal spill Spill contain_spill Contain Spill spill->contain_spill cleanup Clean Up Spill spill->cleanup exposure Personal Exposure decontaminate Decontaminate Affected Area exposure->decontaminate seek_medical Seek Medical Attention exposure->seek_medical contain_spill->cleanup decontaminate->seek_medical

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbomycin B
Reactant of Route 2
Carbomycin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.